4-Bromo-2-fluoro-5-nitrophenol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-fluoro-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGBLTVXZYYMCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591858 | |
| Record name | 4-Bromo-2-fluoro-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
661463-12-3 | |
| Record name | 4-Bromo-2-fluoro-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2-fluoro-5-nitrophenol (CAS: 661463-12-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-5-nitrophenol, a halogenated and nitrated phenolic compound with potential applications in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical properties, a proposed synthesis protocol, and safety information. While specific biological activity for this compound is not extensively documented in current literature, this guide also discusses the potential for biological evaluation based on related structures.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 661463-12-3 |
| Molecular Formula | C₆H₃BrFNO₃ |
| Molecular Weight | 235.99 g/mol |
| Appearance | Solid (form may vary) |
| Purity | Typically >95% |
| Boiling Point | 264.8 ± 40.0 °C (Predicted)[1] |
| Density | 1.965 ± 0.06 g/cm³ (Predicted)[1] |
| pKa | 6.27 ± 0.24 (Predicted)[1] |
| Storage | Inert atmosphere, Room Temperature[1] |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible synthetic route is the electrophilic nitration of 4-bromo-2-fluorophenol. The directing effects of the substituents on the aromatic ring (-OH and -F are ortho, para-directing, while -Br is also ortho, para-directing but deactivating) will influence the regioselectivity of the nitration reaction. The primary products expected from the nitration of 4-bromo-2-fluorophenol are 4-bromo-2-fluoro-6-nitrophenol and this compound. The following proposed protocol is based on general procedures for the nitration of substituted phenols.
2.1. Proposed Experimental Protocol: Nitration of 4-Bromo-2-fluorophenol
Materials:
-
4-Bromo-2-fluorophenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (or other suitable solvent)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Distilled Water
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1 equivalent of 4-bromo-2-fluorophenol in a suitable solvent such as dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add 1.1 equivalents of concentrated sulfuric acid to the solution while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to a cooled portion of concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 4-bromo-2-fluorophenol from the dropping funnel over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring to quench the reaction.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic extracts and wash sequentially with distilled water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product will likely be a mixture of isomers. Purify the desired product, this compound, using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
2.2. Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Safety and Handling
The following safety information is compiled from available Safety Data Sheets (SDS). It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE).
| Hazard Class | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.[2] |
| Skin Corrosion/Irritation | Causes skin irritation. Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2] |
| Eye Damage/Irritation | Causes serious eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Inhalation | May be harmful if inhaled. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2][3] |
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
Biological Activity and Potential Applications
Currently, there is a lack of specific studies in the public domain detailing the biological activities or signaling pathway interactions of this compound. However, the structural motifs present in this molecule, namely the nitrophenol and halogenated phenyl ring, are found in many biologically active compounds. Substituted nitrophenols have been reported to exhibit a range of biological activities, including antimicrobial and herbicidal properties.
Given the absence of specific biological data, the logical next step for researchers would be to perform a series of screening assays to determine the bioactivity profile of this compound.
4.1. General Workflow for Biological Activity Screening
The following diagram illustrates a general workflow for the initial biological evaluation of a novel chemical entity like this compound.
Caption: General workflow for biological activity screening of a novel compound.
This guide serves as a foundational resource for researchers interested in this compound. While the synthetic and safety data provide a solid starting point, the biological potential of this compound remains an open area for investigation.
References
An In-depth Technical Guide to 4-Bromo-2-fluoro-5-nitrophenol for Researchers and Drug Development Professionals
An authoritative resource on the chemical and physical properties, experimental protocols, and potential biological significance of 4-Bromo-2-fluoro-5-nitrophenol.
This technical guide provides a comprehensive overview of this compound (CAS No: 661463-12-3), a halogenated nitrophenol derivative of increasing interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated source of its chemical properties, detailed experimental methodologies, and an exploration of its potential biological activities based on current literature.
Core Chemical and Physical Properties
This compound is a multifaceted chemical entity with a unique substitution pattern on the phenol ring, which imparts specific physicochemical characteristics relevant to its application in organic synthesis and as a potential pharmacophore. A summary of its key quantitative data is presented below for ease of reference and comparison.
| Property | Value |
| Molecular Formula | C₆H₃BrFNO₃ |
| Molecular Weight | 235.99 g/mol [1] |
| CAS Number | 661463-12-3[1] |
| Melting Point | 152°C - 156°C |
| Appearance | Solid (Physical form) |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. |
| pKa | Data not available |
| Boiling Point | Data not available |
| Density | 1.965 ± 0.06 g/cm³ (Predicted) |
| XLogP3 | 2.6[1] |
Experimental Protocols
Methylation of this compound
This procedure describes the O-methylation of this compound to yield 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene.
Materials:
-
This compound (187 g, 777 mmol)
-
Acetone (1.5 L)
-
Potassium carbonate (131 g, 951 mmol)
-
Iodomethane (52.3 mL, 832 mmol)
-
Ethyl acetate
-
1N Hydrochloric acid (aqueous)
-
10% Sodium thiosulfate (aqueous)
-
Saturated sodium chloride (aqueous)
Procedure:
-
A solution of this compound (187 g, 777 mmol) in acetone (1.5 L) is prepared.
-
To this solution, potassium carbonate (131 g, 951 mmol) and iodomethane (52.3 mL, 832 mmol) are added.
-
The resulting mixture is heated to 60°C for 2 hours.
-
After cooling the reaction mixture to ambient temperature, the salts are removed by filtration.
-
The filtrate is taken up in ethyl acetate, and the acetone is distilled off.
-
The organic layer is sequentially washed with 500 mL of 1N aqueous hydrochloric acid, 300 mL of 10% aqueous sodium thiosulfate, and 500 mL of aqueous saturated sodium chloride.[1]
References
4-Bromo-2-fluoro-5-nitrophenol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties and analytical methodologies for 4-Bromo-2-fluoro-5-nitrophenol, a halogenated and nitrated phenol derivative of interest in medicinal chemistry and materials science.
Core Physicochemical Data
The fundamental molecular properties of this compound are summarized below. These data are essential for stoichiometric calculations, analytical method development, and interpretation of experimental results.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrFNO₃ | [1] |
| Molecular Weight | 235.99 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 661463-12-3 | [1] |
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis and purification of substituted nitrophenols, which can be adapted for this compound.
Synthesis Protocol: Nitration of a Halogenated Phenol
This protocol is adapted from the synthesis of related nitrophenols and outlines a general procedure for the nitration of a bromofluorophenol precursor.
Objective: To synthesize this compound via electrophilic aromatic substitution.
Materials:
-
4-Bromo-2-fluorophenol (starting material)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Chloroform (CHCl₃) or other suitable solvent
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the starting material, 4-Bromo-2-fluorophenol, in a suitable solvent such as chloroform.
-
Cool the mixture in an ice bath to 0-5 °C with continuous stirring.
-
Prepare a nitrating mixture by slowly adding nitric acid to sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the starting material using a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by carefully pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can then be purified by recrystallization or column chromatography.
Purification Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general framework for the purification of nitrophenol compounds using RP-HPLC.
Objective: To purify crude this compound and assess its purity.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, UV-Vis detector, and fraction collector.
-
C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
The crude product dissolved in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile).
Procedure:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A and 5% B) at a constant flow rate.
-
Inject the dissolved crude product onto the column.
-
Elute the compounds using a linear gradient, for example, increasing the concentration of Mobile Phase B from 5% to 95% over a set period.
-
Monitor the elution profile using the UV-Vis detector at a suitable wavelength (e.g., 290 nm).
-
Collect the fractions corresponding to the major peak, which should be the desired product.
-
Analyze the purity of the collected fractions by re-injecting a small aliquot into the HPLC system under the same conditions.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualized Workflow: Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and subsequent purification of a substituted nitrophenol like this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
A Comprehensive Technical Guide to 4-Bromo-2-fluoro-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Bromo-2-fluoro-5-nitrophenol, a halogenated and nitrated phenol derivative. This document details its chemical identity, structural information, physicochemical properties, synthesis protocols, and potential applications based on available data, serving as a critical resource for professionals in chemical synthesis and drug discovery.
Chemical Identity and Structure
This compound is a substituted aromatic compound with the International Union of Pure and Applied Chemistry (IUPAC) name This compound [1][2]. Its chemical structure consists of a phenol ring substituted with a bromine atom at position 4, a fluorine atom at position 2, and a nitro group at position 5 relative to the hydroxyl group.
Molecular Structure:
References
Synthesis of 4-Bromo-2-fluoro-5-nitrophenol from p-Bromophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a plausible synthetic pathway for the preparation of 4-Bromo-2-fluoro-5-nitrophenol, a valuable substituted aromatic compound for pharmaceutical and agrochemical research, starting from the readily available precursor, p-bromophenol. The synthesis involves a two-step process: electrophilic fluorination followed by regioselective nitration. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow to aid researchers in the successful synthesis of the target molecule.
Synthesis Pathway Overview
The synthesis of this compound from p-bromophenol is proposed to proceed via a two-step sequence as illustrated below. The initial step involves the regioselective electrophilic fluorination of p-bromophenol to yield the intermediate, 4-bromo-2-fluorophenol. Subsequent nitration of this intermediate introduces a nitro group at the C5 position to afford the final product.
Figure 1: Proposed two-step synthesis pathway for this compound from p-bromophenol.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-fluorophenol from p-Bromophenol (Electrophilic Fluorination)
This protocol details the photocatalytic electrophilic fluorination of p-bromophenol to produce 4-bromo-2-fluorophenol.[1]
Materials:
-
p-Bromophenol
-
Selectfluor
-
Eosin Y
-
10% Acetic Acid aqueous solution
-
Saturated Sodium Chloride (NaCl) aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Reaction vessel equipped with a magnetic stirrer
-
12W Blue Light LED lamp
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a suitable reaction vessel, add p-bromophenol (1 mmol), 10% acetic acid aqueous solution (4 ml), Selectfluor (1.5 mmol), and Eosin Y (0.05 mmol).
-
Irradiate the reaction mixture with a 12W blue light lamp at room temperature with vigorous stirring for 6 hours.
-
Upon completion of the reaction (monitored by TLC), add saturated NaCl aqueous solution to the reaction mixture.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (eluent: petroleum ether/ethyl acetate) to yield 4-bromo-2-fluorophenol.[1]
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Starting Material | p-Bromophenol | [1] |
| Fluorinating Agent | Selectfluor | [1] |
| Photocatalyst | Eosin Y | [1] |
| Solvent | 10% Acetic Acid (aq) | [1] |
| Light Source | 12W Blue Light | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 6 hours | [1] |
| Yield | 82% | [1] |
Step 2: Synthesis of this compound from 4-Bromo-2-fluorophenol (Nitration)
This protocol describes the nitration of 4-bromo-2-fluorophenol. The regioselectivity is directed by the existing substituents on the aromatic ring. The strongly activating hydroxyl group directs the incoming electrophile (nitronium ion, NO₂⁺) to the positions ortho and para to it. The position ortho to the hydroxyl group (C2) is already occupied by a fluorine atom. The other ortho position (C6) is a potential site for nitration. The position para to the hydroxyl group (C4) is occupied by a bromine atom. Nitration at the C5 position is also possible, being ortho to the bromine atom and meta to the hydroxyl and fluoro groups. While nitration at C6 would be electronically favored due to the directing effect of the hydroxyl group, nitration at C5 has been reported for similarly substituted systems.[2] This protocol is adapted from standard nitration procedures for substituted phenols.[3]
Materials:
-
4-Bromo-2-fluorophenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Chloroform (CHCl₃) or other suitable organic solvent
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-2-fluorophenol (0.05 mol) in chloroform (25 ml) and cool the solution in an ice bath to 0-5 °C with stirring.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a molar ratio suitable for nitration (e.g., a slight molar excess of nitric acid).
-
Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 4-bromo-2-fluorophenol, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., warming up to 45 °C) for a specified time (e.g., 3 hours), monitoring the reaction progress by TLC.[3]
-
Once the reaction is complete, carefully pour the reaction mixture into ice water to precipitate the crude product.
-
Separate the organic layer and wash it with water and saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.
Quantitative Data for Step 2 (Adapted):
| Parameter | Value (Adapted) | Reference (for similar reaction) |
| Starting Material | 4-Bromo-2-fluorophenol | [3] |
| Nitrating Agent | H₂SO₄ / HNO₃ mixture | [3] |
| Solvent | Chloroform | [3] |
| Initial Temperature | 0-5 °C | [2] |
| Reaction Temperature | 45 °C | [3] |
| Reaction Time | 3 hours | [3] |
| Estimated Yield | ~80-90% | [3] |
Logical Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of this compound, from starting materials to the final purified product.
Figure 2: Detailed experimental workflow for the synthesis of this compound.
Conclusion
This technical guide provides a viable and detailed synthetic route for this compound starting from p-bromophenol. By following the outlined experimental protocols and considering the provided quantitative data, researchers and drug development professionals can effectively synthesize this key aromatic intermediate for further applications in medicinal and materials chemistry. The use of modern photocatalytic fluorination and established nitration methods offers a practical approach to accessing this complex molecule.
References
4-Bromo-2-fluoro-5-nitrophenol spectral data (1H NMR, 13C NMR)
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an overview of the structural and spectral characteristics of 4-Bromo-2-fluoro-5-nitrophenol (CAS Number: 661463-12-3).[1][2] While extensive searches for publicly available experimental ¹H NMR and ¹³C NMR spectral data for this specific compound have been conducted, no definitive datasets were identified. This suggests that such data may not be readily available in the public domain.
This guide, therefore, presents the molecular structure of this compound and provides a generalized, comprehensive experimental protocol for acquiring the ¹H NMR and ¹³C NMR spectra, which can be applied should a sample of the compound be available.
Molecular Structure
The chemical structure of this compound is depicted below. The molecule consists of a phenol ring substituted with a bromine atom at position 4, a fluorine atom at position 2, and a nitro group at position 5.
Spectral Data
As of the latest search, experimental ¹H NMR and ¹³C NMR spectral data for this compound are not available in public spectral databases. The following tables are provided as a template for researchers who may acquire this data in the future.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available | ||||
| Data not available | ||||
| Data not available |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available |
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the compound and has minimal overlapping signals with the analyte. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Acetone (Acetone-d₆).
-
Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: An internal standard, such as Tetramethylsilane (TMS), is often used for referencing the chemical shifts to 0 ppm. Modern NMR instruments can also reference the spectra to the residual solvent peak.
¹H NMR Spectroscopy
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: Set to 2-4 seconds.
-
Relaxation Delay: Use a delay of 1-5 seconds to allow for full relaxation of the protons.
-
Number of Scans: Acquire a sufficient number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to deduce the proton-proton connectivities.
-
¹³C NMR Spectroscopy
-
Instrument Setup:
-
Use the same NMR spectrometer as for the ¹H NMR.
-
Tune the carbon probe and shim the instrument.
-
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE).
-
Spectral Width: Set a wide spectral width (e.g., 0-220 ppm) to encompass all possible carbon signals.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is generally used.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform with an appropriate line broadening factor.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale.
-
The following diagram illustrates a general workflow for NMR analysis.
This guide serves as a foundational resource for researchers working with this compound. While experimental spectral data is currently elusive in the public domain, the provided structural information and experimental protocols offer a solid starting point for future characterization efforts.
References
4-Bromo-2-fluoro-5-nitrophenol safety data sheet (SDS) and hazards
An In-depth Technical Guide to the Safety and Hazards of 4-Bromo-2-fluoro-5-nitrophenol and Its Isomers
This guide provides a comprehensive overview of the safety data and associated hazards for this compound and its closely related isomers. Due to the limited availability of detailed toxicological data for the specific 4-bromo-2-fluoro-5-nitro isomer (CAS No. 661463-12-3), this document also incorporates and clearly distinguishes data from other relevant isomers, such as 4-Bromo-5-fluoro-2-nitrophenol (CAS No. 1016234-87-9) and 4-Bromo-2-fluoro-6-nitrophenol (CAS No. 320-76-3), to provide a more complete safety profile for researchers, scientists, and drug development professionals.
Section 1: Hazard Identification and Classification
The primary route to understanding a chemical's hazards is through its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This system uses standardized hazard statements, precautionary statements, and pictograms to communicate risks.
GHS Classification Summary
The GHS classification for isomers of Bromo-fluoro-nitrophenol indicates significant health hazards, including acute toxicity, skin and eye irritation, and potential for skin sensitization. The signal word associated with these compounds is typically "Danger" or "Warning".[1]
Table 1: GHS Hazard and Precautionary Statements for Bromo-fluoro-nitrophenol Isomers
| CAS Number | Isomer Name | Hazard Statements (H-Codes) | Precautionary Statements (P-Codes) | Signal Word |
| 1016234-87-9 | 4-Bromo-5-fluoro-2-nitrophenol | H302, H315, H317, H318, H410 | P261, P264, P270, P272, P273, P280, P301+P312+P330, P302+P352, P305+P351+P338+P310, P333+P313, P391, P501 | Danger |
| 320-76-3 | 4-Bromo-2-fluoro-6-nitrophenol | H302, H315, H319, H335[1] | P280, P301+P330+P331, P302+P352, P304+P340, P312, P332+P313, P337+P313[1] | Warning[1] |
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H410: Very toxic to aquatic life with long-lasting effects.
Section 2: Toxicological Information
The toxicological properties determine the potential health effects of a substance. For the compounds , data is primarily available for acute toxicity and irritation. Information on chronic effects, carcinogenicity, and mutagenicity is largely unavailable.[1][2]
Table 2: Summary of Toxicological Data for Bromo-fluoro-nitrophenol Isomers
| Toxicological Endpoint | Isomer (CAS No.) | Finding | Data Source |
| Acute Toxicity: Oral | 4-Bromo-2-fluoro-6-nitrophenol (320-76-3) | Category 4. Harmful if swallowed. | Fisher Scientific SDS[1] |
| Acute Toxicity: Dermal | 4-Bromo-2-fluoro-6-nitrophenol (320-76-3) | No data available. | Fisher Scientific SDS[1] |
| Acute Toxicity: Inhalation | 4-Bromo-2-fluoro-6-nitrophenol (320-76-3) | No data available. | Fisher Scientific SDS[1] |
| Skin Corrosion/Irritation | 4-Bromo-2-fluoro-6-nitrophenol (320-76-3) | Category 2. Causes skin irritation. | Fisher Scientific SDS[1] |
| Serious Eye Damage/Irritation | 4-Bromo-5-fluoro-2-nitrophenol (1016234-87-9) | Causes serious eye damage (H318). | Sigma-Aldrich |
| 4-Bromo-2-fluoro-6-nitrophenol (320-76-3) | Category 2. Causes serious eye irritation (H319). | Fisher Scientific SDS[1] | |
| Respiratory or Skin Sensitization | 4-Bromo-5-fluoro-2-nitrophenol (1016234-87-9) | May cause an allergic skin reaction (H317). | Sigma-Aldrich |
| Germ Cell Mutagenicity | 4-Bromo-2-fluoro-6-nitrophenol (320-76-3) | No data available. | Fisher Scientific SDS[1] |
| Carcinogenicity | 4-Bromo-2-fluoro-6-nitrophenol (320-76-3) | No data available. No component is listed as a carcinogen by IARC.[2] | Fisher Scientific SDS[1] |
| Reproductive Toxicity | 4-Bromo-2-fluoro-6-nitrophenol (320-76-3) | No data available. | Fisher Scientific SDS[1] |
| STOT - Single Exposure | 4-Bromo-2-fluoro-6-nitrophenol (320-76-3) | Category 3. May cause respiratory irritation. Target Organ: Respiratory system. | Fisher Scientific SDS[1] |
| STOT - Repeated Exposure | 4-Bromo-2-fluoro-6-nitrophenol (320-76-3) | No data available. | Fisher Scientific SDS[1] |
For context, the parent compound 4-Nitrophenol can cause headaches, drowsiness, nausea, and cyanosis upon acute exposure.[3] Absorption into the body can lead to the formation of methemoglobin, which causes cyanosis, with a possible delayed onset of 2 to 4 hours or more.
Section 3: Physical and Chemical Properties
Understanding the physical and chemical properties is crucial for safe handling, storage, and experimental design.
Table 3: Physical and Chemical Properties of Bromo-fluoro-nitrophenol Isomers
| Property | Value | Isomer (CAS No.) |
| Molecular Formula | C₆H₃BrFNO₃ | All isomers[1][4] |
| Molecular Weight | 236.00 g/mol | All isomers[1][2][4] |
| Physical Form | Solid | 4-Bromo-5-fluoro-2-nitrophenol (1016234-87-9) |
| Purity | 97% | 4-Bromo-5-fluoro-2-nitrophenol (1016234-87-9) |
| Water Solubility | No information available. | 4-Bromo-2-fluoro-6-nitrophenol (320-76-3)[1] |
| Vapor Pressure | No data available. | 4-Bromo-2-fluoro-6-nitrophenol (320-76-3)[1] |
| Density | No data available. | 4-Bromo-2-fluoro-6-nitrophenol (320-76-3)[1] |
Section 4: Safe Handling, Storage, and First Aid
Strict adherence to safety protocols is mandatory when working with these hazardous compounds.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation.[5] Eyewash stations and safety showers must be readily accessible.[5]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles.[6][7] A face shield may be necessary if there is a risk of splashing.[8]
-
Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber, neoprene) and a lab coat.[1][6][8]
-
Respiratory Protection: If dusts are generated, respiratory protection is required.
-
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[7]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9] Keep away from incompatible materials such as strong oxidizing agents.[9] For 4-Bromo-5-fluoro-2-nitrophenol, recommended storage is in a dark place under an inert atmosphere at room temperature.
First Aid Measures
-
Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] If skin irritation persists, consult a physician.[1]
-
Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Get immediate medical attention.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]
Section 5: Experimental Protocols and Methodology
While specific experimental protocols for determining the toxicological profile of this compound are not provided in the available safety data sheets, the classifications are based on internationally recognized methodologies, such as those from the Organisation for Economic Co-operation and Development (OECD) Test Guidelines.
-
Acute Oral Toxicity (Methodology based on OECD 423): This test involves the administration of the chemical in graduated doses to several groups of experimental animals (usually rats). The 'Acute Toxicity Estimate' (ATE), which corresponds to the LD50 (the dose lethal to 50% of the test population), is determined.[10] The GHS classification (Category 1-5) is then assigned based on the ATE value.[10]
-
Skin Irritation (Methodology based on OECD 404): This protocol typically involves applying the substance to the shaved skin of an animal (often a rabbit) for a set period. The site is then observed for signs of erythema (redness) and edema (swelling) at specified intervals. The severity of these reactions is scored, and the average scores are used to classify the substance's irritation potential according to GHS criteria.[10]
-
Eye Irritation (Methodology based on OECD 405): A small amount of the test substance is applied to one eye of an experimental animal (e.g., a rabbit), with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific time points. The severity and reversibility of the observed effects determine the GHS classification as either "serious eye damage" (Category 1) or "eye irritation" (Category 2).[10]
Conclusion
This compound and its isomers are hazardous chemicals that must be handled with stringent safety precautions. The primary risks include acute oral toxicity, severe skin and eye irritation/damage, and potential respiratory irritation and skin sensitization. There is a significant lack of data regarding chronic health effects, including carcinogenicity and reproductive toxicity, which necessitates a cautious approach, assuming the highest level of risk in the absence of data. All laboratory activities involving these compounds must be preceded by a thorough risk assessment and implemented with the appropriate engineering controls and personal protective equipment.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. capotchem.cn [capotchem.cn]
- 3. epa.gov [epa.gov]
- 4. capotchem.com [capotchem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. 1016234-87-9|4-Bromo-5-fluoro-2-nitrophenol|4-Bromo-5-fluoro-2-nitrophenol|-范德生物科技公司 [bio-fount.com]
- 7. aksci.com [aksci.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
Physical and chemical properties of 4-Bromo-2-fluoro-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-2-fluoro-5-nitrophenol (CAS Number: 661463-12-3), a halogenated and nitrated phenol derivative of interest in medicinal chemistry and organic synthesis. This document collates available data on its properties, synthesis, and spectral characterization to support its application in research and development.
Core Physical and Chemical Properties
This compound is a multifaceted compound with potential applications as a building block in the synthesis of more complex molecules.[1] Its physical and chemical characteristics are summarized below.
Physical Properties
The known physical properties of this compound are presented in Table 1. The compound is a solid at room temperature with a defined melting point range. Its solubility profile indicates good solubility in polar aprotic and protic organic solvents, with very limited solubility in water.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 152°C - 156°C | [2] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [2] |
Chemical Properties
The chemical properties of this compound are detailed in Table 2. These properties are crucial for its identification and application in chemical synthesis.
Table 2: Chemical and Computed Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrFNO₃ | [3] |
| Molecular Weight | 235.99 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 661463-12-3 | [3] |
| XLogP3 (Computed) | 2.6 | [3] |
| Hydrogen Bond Donor Count (Computed) | 1 | [3] |
| Hydrogen Bond Acceptor Count (Computed) | 4 | [3] |
| Rotatable Bond Count (Computed) | 1 | [3] |
Synthesis and Reactivity
Synthesis of the Precursor: 4-Bromo-2-fluorophenol
A common method for the synthesis of 4-bromo-2-fluorophenol involves the direct bromination of 2-fluorophenol.[2]
Experimental Protocol: Synthesis of 4-Bromo-2-fluorophenol [2]
-
Materials: 2-Fluorophenol, Methylene chloride (Dichloromethane), Bromine, Sodium bisulfite, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 22.4 g (0.2 mol) of 2-fluorophenol in 250 ml of methylene chloride in a flask and cool in an ice bath to approximately 3°C.
-
Add 31.97 g (0.2 mol) of bromine to the stirred solution all at once.
-
Stir the resulting solution at ice bath temperature for two hours, followed by one hour at room temperature.
-
Pour the reaction mixture into 600 ml of water containing an excess of sodium bisulfite to quench the unreacted bromine.
-
Separate the organic phase and wash the aqueous phase with an additional 200 ml of methylene chloride.
-
Combine the organic extracts, wash with a saturated sodium bicarbonate solution, and then dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield 4-bromo-2-fluorophenol as a colorless oil.
-
The subsequent step would be the nitration of 4-bromo-2-fluorophenol. The directing effects of the hydroxyl, fluoro, and bromo substituents would influence the position of the incoming nitro group.
Spectral Data
Detailed experimental spectra for this compound are not widely published. However, some data can be inferred from patent literature and analysis of related compounds.
Table 3: Available Spectral Data for this compound
| Spectrum Type | Data | Source(s) |
| ¹⁹F NMR | δ (ppm): -121.5 (in MeOD) | [4] |
| ¹H NMR | Data not available in searched literature. | |
| ¹³C NMR | Data not available in searched literature. | |
| IR Spectrum | Data not available in searched literature. | |
| Mass Spectrum | Data not available in searched literature. |
The provided ¹⁹F NMR chemical shift is a key identifier for this molecule. Further characterization would require experimental determination of the other spectral properties.
Potential Applications and Biological Relevance
The presence of nitro and halogen functional groups makes this compound a versatile intermediate for further chemical modifications, such as nucleophilic aromatic substitution.[1] Halogenated and nitrated phenols are common motifs in compounds with biological activity. While no specific biological activities or signaling pathway involvements have been reported for this compound itself, its structural features suggest potential for its use in the development of novel therapeutic agents or agrochemicals.[1] The fluorination of molecules in drug discovery is a common strategy to enhance metabolic stability and binding affinity.[5]
Conclusion
This compound is a chemical entity with established physical properties and a clear, albeit not explicitly detailed, synthetic pathway. The availability of a key ¹⁹F NMR data point provides a valuable tool for its identification. While direct biological data is currently lacking, its structural characteristics position it as a compound of interest for further investigation in medicinal chemistry and materials science. This guide serves as a foundational resource for researchers working with this compound, highlighting both the known data and the areas where further experimental characterization is needed.
References
- 1. CAS 661463-12-3: Phenol, 4-bromo-2-fluoro-5-nitro- [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C6H3BrFNO3 | CID 17976316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 661463-12-3 [chemicalbook.com]
- 5. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
An In-Depth Technical Guide to 4-Bromo-2-fluoro-5-nitrophenol: A Key Intermediate for Research and Development
For Immediate Release
This technical guide provides a comprehensive initial characterization of 4-Bromo-2-fluoro-5-nitrophenol, a halogenated and nitrated phenolic compound with significant potential as a versatile building block for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Its unique substitution pattern offers multiple reaction sites for the synthesis of more complex molecules and novel chemical entities.
Physicochemical Properties
This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrFNO₃ | PubChem[1] |
| Molecular Weight | 235.99 g/mol | PubChem[1] |
| CAS Number | 661463-12-3 | PubChem[1] |
| Melting Point | 152 - 156 °C | Echemi[2] |
| Solubility | Practically insoluble in water; Very slightly soluble in chloroform; Sparingly soluble in glacial acetic acid; Soluble in methanol; Very soluble in N,N-Dimethylformamide. | Echemi[2] |
| IUPAC Name | This compound | PubChem[1] |
| InChI Key | FCGBLTVXZYYMCD-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1=C(C(=CC(=C1O)F)Br)--INVALID-LINK--[O-] | PubChem[1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely available in published literature, a probable synthetic route involves the nitration of a 4-bromo-2-fluorophenol precursor. The synthesis of related compounds provides a strong basis for a proposed experimental approach.
Proposed Synthetic Pathway
The synthesis is expected to proceed via the electrophilic nitration of 4-bromo-2-fluorophenol. The hydroxyl and fluoro groups are ortho-, para-directing, while the bromo group is also an ortho-, para-director. The nitro group is expected to add at the position ortho to the hydroxyl group and meta to the bromo group.
Caption: Proposed synthesis of this compound.
Hypothetical Experimental Protocol
The following protocol is a hypothetical procedure based on the synthesis of similar compounds, such as 2-bromo-4-fluoro-6-nitrophenol and other nitrated phenols.[3][4]
Materials:
-
4-Bromo-2-fluorophenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Chloroform or other suitable solvent
-
Ice
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-2-fluorophenol in a suitable solvent like chloroform.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the cooled solution with stirring.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-bromo-2-fluorophenol, maintaining the temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice to precipitate the crude product.
-
Filter the precipitate and wash with cold water.
-
Neutralize the crude product by washing with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two aromatic protons. The proton ortho to the fluorine and meta to the bromine will likely appear as a doublet, and the proton ortho to the bromine and meta to the fluorine will also be a doublet. The exact chemical shifts and coupling constants would need to be determined experimentally.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display six distinct signals for the aromatic carbons, as there are no elements of symmetry in the molecule. The carbon atoms attached to electronegative atoms (O, F, Br, N) will be significantly shifted downfield. The carbon attached to fluorine will likely show a large one-bond C-F coupling constant.
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the compound. The exact mass is calculated to be 234.92803 Da.[5] The mass spectrum would also be expected to show a characteristic isotopic pattern for a molecule containing one bromine atom (approximately a 1:1 ratio of M and M+2 peaks).
Chemical Reactivity and Applications in Drug Development
The presence of multiple functional groups makes this compound a valuable intermediate in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity of a final drug molecule.[6] The nitro and phenolic hydroxyl groups provide reactive sites for further chemical modifications.
Potential Synthetic Transformations
The structure of this compound allows for a variety of subsequent chemical reactions, making it a versatile building block.
Caption: Potential reaction pathways for this compound.
Halogenated nitrophenols are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.[4] For instance, related compounds like 4-Fluoro-2-Methoxy-5-Nitrophenol are key building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs) such as Linzagolix.[7] Similarly, 5-Fluoro-4-Methyl-2-nitrophenol is used in the synthesis of advanced pharmaceutical intermediates.[8] This suggests that this compound could be a valuable precursor for novel therapeutic agents.
Safety and Handling
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]
-
Wash hands thoroughly after handling.[13]
-
Store in a tightly sealed container in a cool, dry place.[11]
In case of exposure, seek immediate medical attention. Standard first aid measures for chemical exposure should be followed.[9]
Conclusion
This compound is a chemical compound with significant potential for use in synthetic organic chemistry and drug discovery. While detailed experimental data is limited in the public domain, its structural features suggest it is a valuable intermediate for creating diverse and complex molecules. Further research to fully characterize this compound and explore its applications is warranted.
References
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. nbinno.com [nbinno.com]
- 3. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 4. 4-Bromo-2-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 9. capotchem.cn [capotchem.cn]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. aksci.com [aksci.com]
- 12. 1016234-87-9|4-Bromo-5-fluoro-2-nitrophenol|4-Bromo-5-fluoro-2-nitrophenol|-范德生物科技公司 [bio-fount.com]
- 13. cochise.edu [cochise.edu]
An In-depth Technical Guide on the Solubility of 4-Bromo-2-fluoro-5-nitrophenol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluoro-5-nitrophenol is a halogenated and nitrated phenolic compound with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its solubility in various organic solvents is fundamental for its effective use in reaction media, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound and presents a detailed experimental protocol for its quantitative determination.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₃BrFNO₃ |
| Molecular Weight | 236.00 g/mol |
| Appearance | Red-brown crystalline powder[1] |
| Melting Point | 152°C - 156°C[1] |
| XLogP3 | 2.6[1] |
Solubility Data
| Solvent | Chemical Class | Qualitative Solubility |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble[1] |
| Methanol | Polar Protic | Soluble[1] |
| Glacial Acetic Acid | Polar Protic | Sparingly Soluble[1] |
| Chloroform | Non-polar | Very Slightly Soluble[1] |
| Water | Polar Protic | Practically Insoluble[1] |
Experimental Protocol for Solubility Determination: Shake-Flask Method
The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound in a liquid solvent. This method can be followed by either gravimetric or spectroscopic analysis to quantify the solute concentration.
Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
Pipettes
-
Evaporating dishes (for gravimetric analysis)
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system (for spectroscopic analysis)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Tightly seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The solution should be saturated at this point.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, dry, pre-weighed container (e.g., a volumetric flask for spectroscopic analysis or an evaporating dish for gravimetric analysis) to remove any undissolved solid particles.
-
Quantification
Option A: Gravimetric Analysis
-
Weigh the container with the filtered saturated solution.
-
Evaporate the solvent from the container in a fume hood or using a rotary evaporator.
-
Dry the container with the solid residue in an oven at an appropriate temperature until a constant weight is achieved.
-
Weigh the container with the dry residue.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = [(Mass of container with residue - Mass of empty container) / (Volume of filtered solution in mL)] x 100
Option B: Spectroscopic Analysis (UV-Vis or HPLC)
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard and construct a calibration curve.
-
Sample Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance or peak area of the diluted sample.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.
Caption: A generalized workflow for the experimental determination of solubility.
References
An In-depth Technical Guide to 4-Bromo-2-fluoro-5-nitrophenol: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-5-nitrophenol, a halogenated nitroaromatic compound with potential applications as a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. This document details its physicochemical properties, provides a recently disclosed synthetic pathway, and discusses its potential, albeit currently unpublished, role in drug development based on the broader class of bromophenol derivatives.
Physicochemical Properties
This compound is a substituted phenol containing bromine, fluorine, and a nitro group on the benzene ring. These functional groups contribute to its unique chemical reactivity and physical characteristics. A summary of its key properties is presented in the table below.[1][2]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1][2] |
| CAS Number | 661463-12-3 | PubChem[1][2] |
| Molecular Formula | C₆H₃BrFNO₃ | PubChem[1][2] |
| Molecular Weight | 235.99 g/mol | PubChem[1][2] |
| Monoisotopic Mass | 234.92803 Da | PubChem[1][2] |
| XLogP3 | 2.6 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1][2] |
| Rotatable Bond Count | 1 | PubChem[1][2] |
Discovery and First Synthesis
The following diagram illustrates the synthetic pathway described in the patent application.
Experimental Protocols
The following experimental protocols are adapted from the procedures described in patent application WO2025109026A1.[1][3]
Step 1: Synthesis of 4-bromo-2-fluorophenyl ethyl carbonate
-
Materials:
-
4-Bromo-2-fluorophenol (173 g, 879 mmol)
-
Methylene chloride (1385 mL)
-
Triethylamine (147 mL, 1054 mmol)
-
Ethyl chloroformate (95 mL, 966 mmol)
-
-
Procedure:
-
Dissolve 4-Bromo-2-fluorophenol in methylene chloride in a suitable reaction vessel.
-
Add triethylamine to the solution.
-
Cool the resulting mixture to 0°C.
-
Add ethyl chloroformate while maintaining the temperature between 0 to 7°C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
The crude product is used in the next step without further purification.
-
Step 2: Synthesis of 4-bromo-2-fluoro-5-nitrophenyl ethyl carbonate
-
Materials:
-
Crude 4-bromo-2-fluorophenyl ethyl carbonate (from Step 1)
-
Nitric acid
-
Sulfuric acid
-
-
Procedure:
-
The crude 4-bromo-2-fluorophenyl ethyl carbonate is subjected to nitration using a mixture of nitric acid and sulfuric acid.
-
(Note: The patent does not provide specific quantities and conditions for this step in the detailed examples for this exact substrate, but refers to it as a standard nitration).
-
Step 3: Synthesis of this compound
-
Materials:
-
Crude 4-bromo-2-fluoro-5-nitrophenyl ethyl carbonate (270 g, 859 mmol, from Step 2)
-
Methanol (1.6 L)
-
Sodium hydrogen carbonate (144 g, 1718 mmol)
-
Water (2.7 L)
-
4N Hydrochloric acid (approx. 400 mL)
-
-
Procedure:
-
Dissolve the crude 4-bromo-2-fluoro-5-nitrophenyl ethyl carbonate in methanol.
-
Add sodium hydrogen carbonate to the solution.
-
Stir the resulting mixture under reflux for 2.5 hours.
-
Concentrate the reaction mixture under reduced pressure to a volume of about 400 mL.
-
Add water to the concentrated mixture.
-
Adjust the pH of the mixture to 3 by the addition of 4N hydrochloric acid.
-
The resulting precipitate is the desired product, this compound.
-
Characterization Data
The patent application provides the following analytical data for this compound.[1][3]
| Analysis | Results |
| ¹H NMR (300 MHz, MeOD) | δ (ppm): 7.57 (d, J = 10.2 Hz, 1H), 7.52 (d, J = 8.0 Hz, 1H) |
| ¹³C NMR (151 MHz, MeOD) | δ (ppm): 155.4, 153.7, 146.8, 123.1, 116.0, 103.4 |
| ¹⁹F NMR (283 MHz, MeOD) | δ (ppm): -128.9 (dd, J = 10.2, 8.1 Hz) |
| UPLC/MS (Method A) | Rt = 0.96 min |
Potential Applications in Drug Development
While there is limited publicly available information on the specific biological activities of this compound, its structural motifs are present in various biologically active compounds. The patent describing its synthesis indicates that the downstream product, 4-fluoro-3-methoxyaniline, is an intermediate for biologically active compounds.[1][3]
The presence of the bromophenol moiety is of interest, as this class of compounds has been investigated for a range of biological activities, including:
-
Anticancer Activity: Some bromophenol derivatives have shown cytotoxic effects against various cancer cell lines.
-
Antimicrobial Activity: Halogenated phenols are known to possess antibacterial and antifungal properties.
-
Enzyme Inhibition: Certain bromophenols have been found to inhibit enzymes involved in various disease pathways.
The following diagram illustrates a hypothetical workflow for the utilization of this compound in a drug discovery program.
It is important to note that the biological activities of this specific compound have not yet been reported in the scientific literature, and further research is required to ascertain its therapeutic potential. The information provided here is for research and development purposes and should be handled by qualified professionals with appropriate safety precautions.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Benzofuran Derivatives from 4-Bromo-2-fluoro-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis of functionalized benzofuran derivatives, starting from the readily available building block, 4-Bromo-2-fluoro-5-nitrophenol. The synthesized benzofuran scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active compounds.
This document outlines a four-step synthetic sequence:
-
Williamson Ether Synthesis: Formation of an aryl ether intermediate.
-
Intramolecular Cyclization: Construction of the core benzofuran ring system.
-
Nitro Group Reduction: Conversion of the nitro moiety to a versatile amino group.
-
Suzuki-Miyaura Cross-Coupling: Diversification of the benzofuran scaffold.
Synthetic Pathway Overview
The overall synthetic strategy is depicted below, showcasing the transformation of this compound into a variety of substituted benzofuran derivatives.
4-Bromo-2-fluoro-5-nitrophenol: A Versatile Building Block in Medicinal Chemistry
Abstract
4-Bromo-2-fluoro-5-nitrophenol is a strategically functionalized aromatic compound that serves as a valuable building block for the synthesis of diverse and complex bioactive molecules in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a nitro group, and a phenolic hydroxyl group, offers multiple reactive sites for a variety of chemical transformations. The presence of a fluorine atom can enhance the metabolic stability, binding affinity, and bioavailability of the resulting drug candidates. The bromine atom is amenable to various cross-coupling reactions, enabling the construction of intricate molecular scaffolds. The nitro group can be readily reduced to an amine, providing a key functional handle for further derivatization, while the phenolic hydroxyl group allows for etherification and esterification. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase and protein tyrosine phosphatase 1B (PTP1B) inhibitors, highlighting its potential in the development of novel therapeutics for oncology and metabolic diseases.
Introduction
The rational design of small molecule therapeutics often relies on the use of versatile chemical building blocks that allow for the systematic exploration of chemical space and the optimization of pharmacological properties. This compound has emerged as such a scaffold, possessing a unique combination of functional groups that are highly sought after in drug discovery programs.
The strategic incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties.[1] The strong electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and can be a precursor to a primary amine, a common pharmacophoric element. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are pivotal in modern drug synthesis.[2][3] Finally, the phenolic hydroxyl group offers a convenient point for modification through etherification or esterification.
This application note will detail the utility of this compound as a starting material for the synthesis of two important classes of therapeutic agents: kinase inhibitors and PTP1B inhibitors.
Application 1: Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapies, particularly in oncology. The general structure of many kinase inhibitors involves a heterocyclic core that interacts with the hinge region of the kinase ATP-binding site, with various substituents extending into adjacent hydrophobic pockets. The versatile reactivity of this compound makes it an ideal starting material for the synthesis of kinase inhibitor libraries.
A plausible synthetic strategy involves an initial etherification of the phenolic hydroxyl group, followed by a Suzuki-Miyaura cross-coupling reaction at the bromine position to introduce a heterocyclic moiety. Subsequent reduction of the nitro group to an amine allows for the introduction of a variety of side chains via amide bond formation or reductive amination, enabling the fine-tuning of potency and selectivity.
Signaling Pathways for Targeted Kinase Inhibition
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway: EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and RAS/RAF/MEK/ERK pathways, leading to cell proliferation, survival, and migration.[4][5] Dysregulation of EGFR signaling is a hallmark of many cancers.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The p38 MAPK pathway is a key signaling cascade that responds to stress stimuli, such as inflammatory cytokines and environmental stress.[6][7] Chronic activation of this pathway is implicated in inflammatory diseases and cancer.
Experimental Protocols
Protocol 1: Etherification of this compound
This protocol describes a general procedure for the O-alkylation of this compound.
-
Materials: this compound, alkyl halide (e.g., iodomethane, benzyl bromide), potassium carbonate (K₂CO₃), acetone or dimethylformamide (DMF), round-bottom flask, magnetic stirrer, heating mantle, condenser.
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to 60°C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of the brominated intermediate with a boronic acid or ester.
-
Materials: Brominated intermediate from Protocol 1, aryl or heteroaryl boronic acid/ester, palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃), solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water), round-bottom flask, magnetic stirrer, heating mantle, condenser, inert gas supply (N₂ or Ar).
-
Procedure:
-
To a flame-dried round-bottom flask, add the brominated intermediate (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Quantitative Data
The following table presents representative IC₅₀ values for bromophenol derivatives against various cancer cell lines. While not directly derived from this compound, this data provides a comparative baseline for the potential anticancer activity of its derivatives.
| Compound Class | HeLa (Cervical Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) |
| Bromophenol Schiff Bases (General) | 1.47 - 4.12 | 5.95 - 45.39 | 9.07 - 73.69 | 12.83 |
Application 2: Synthesis of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways.[2][8] Inhibition of PTP1B is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity. Bromophenol derivatives have shown promising PTP1B inhibitory activity.[8][9]
The synthesis of PTP1B inhibitors from this compound can follow a similar strategy as for kinase inhibitors, involving key transformations such as etherification and cross-coupling reactions to generate a diverse library of compounds for screening.
PTP1B Signaling Pathway
PTP1B dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate (IRS), thereby attenuating the downstream signaling cascade that leads to glucose uptake.[2][10]
Experimental Protocols
The synthetic protocols for generating PTP1B inhibitors from this compound are analogous to those described for kinase inhibitors, employing etherification and Suzuki-Miyaura coupling as key steps to build molecular diversity.
Protocol 3: PTP1B Inhibition Assay
This protocol describes a general method for evaluating the PTP1B inhibitory activity of synthesized compounds.
-
Materials: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as a substrate, assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT), synthesized compounds, 96-well microplate, microplate reader.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, PTP1B enzyme, and the test compounds.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Quantitative Data
The following table summarizes the PTP1B inhibitory activity of various bromophenol derivatives, providing a benchmark for the potential efficacy of compounds synthesized from this compound.
| Compound ID | PTP1B IC₅₀ (µM) | Selectivity vs. TCPTP | Selectivity vs. LAR | Selectivity vs. SHP-1 | Selectivity vs. SHP-2 |
| Bromophenol 4e | 2.42 | - | - | - | - |
| Bromophenol 4g | 0.68 | High | High | High | High |
Data is illustrative and based on published results for structurally related bromophenol derivatives.[8]
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in medicinal chemistry. Its unique array of reactive sites allows for the efficient synthesis of complex molecular architectures relevant to the development of targeted therapeutics. The protocols and data presented herein, based on established methodologies for analogous compounds, demonstrate its utility in the generation of potential kinase and PTP1B inhibitors. Further exploration of this building block is warranted to unlock its full potential in the discovery of novel drug candidates for a range of diseases.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Bromo-2-fluoro-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 4-Bromo-2-fluoro-5-nitrophenol. This compound is a valuable building block in medicinal chemistry and materials science due to its multiple reactive sites, allowing for the strategic introduction of various functionalities.
Introduction
This compound is an activated aromatic system poised for nucleophilic aromatic substitution. The presence of a strongly electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack. The molecule possesses three potential sites for nucleophilic substitution: the phenolic hydroxyl group and the carbon atoms bearing the fluorine and bromine substituents. The general principles of SNAr, particularly the "element effect," predict that the highly electronegative fluorine atom is the most likely leaving group in a substitution reaction on the aromatic ring, followed by the bromine atom. The phenolic hydroxyl group can also readily react with electrophiles or be deprotonated to form a potent nucleophile itself.
Regioselectivity of Nucleophilic Aromatic Substitution
In SNAr reactions of this compound, the regioselectivity is dictated by the nature of the nucleophile and the reaction conditions.
-
O-Alkylation: The phenolic hydroxyl group can be readily alkylated using an alkyl halide in the presence of a base. This reaction proceeds via a Williamson ether synthesis mechanism.
-
Substitution at Halogenated Carbons: For nucleophilic attack on the aromatic ring, the position ortho to the nitro group (C2, bearing the fluorine) and the position para to the nitro group (C4, bearing the bromine) are both activated. According to the element effect in nucleophilic aromatic substitution, fluoride is generally a much better leaving group than bromide. Therefore, nucleophilic attack is expected to preferentially occur at the C-F bond.
Experimental Protocols
The following protocols are representative examples of nucleophilic aromatic substitution reactions involving this compound.
Protocol 1: O-Alkylation (Synthesis of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene)
This protocol describes the methylation of the phenolic hydroxyl group.
Reaction Scheme:
Figure 1: O-Alkylation of this compound.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | C₆H₃BrFNO₃ | 236.00 | 777 | 187 g |
| Iodomethane | CH₃I | 141.94 | 832 | 52.3 mL |
| Potassium Carbonate | K₂CO₃ | 138.21 | 951 | 131 g |
| Acetone | C₃H₆O | 58.08 | - | 1.5 L |
| Ethyl acetate | C₄H₈O₂ | 88.11 | - | As needed |
| 1N Hydrochloric acid | HCl | 36.46 | - | 500 mL |
| 10% aq. Sodium thiosulfate | Na₂S₂O₃ | 158.11 | - | 300 mL |
| Saturated aq. Sodium chloride (Brine) | NaCl | 58.44 | - | 500 mL |
Procedure: [1]
-
To a solution of this compound (187 g, 777 mmol) in acetone (1.5 L) was added potassium carbonate (131 g, 951 mmol) and iodomethane (52.3 mL, 832 mmol).
-
The resulting mixture was heated at 60°C for 2 hours.
-
After cooling to ambient temperature, the salts were filtered off.
-
The filtrate was taken up in ethyl acetate, and the acetone was distilled off.
-
The organic layer was sequentially washed with aqueous 1N hydrochloric acid (500 mL), 10% aqueous sodium thiosulfate (300 mL), and aqueous saturated sodium chloride (500 mL).
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.
Expected Outcome:
This procedure is expected to provide a high yield of 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Amines
This generalized protocol describes the reaction of this compound with primary or secondary amines. Based on the element effect, the fluorine atom is the expected leaving group.
Reaction Workflow:
Figure 2: General workflow for the SNAr reaction with amines.
Materials (General):
| Reagent/Solvent | Role |
| This compound | Substrate |
| Amine (Primary or Secondary) | Nucleophile |
| Potassium Carbonate or Triethylamine | Base |
| DMF or DMSO | Solvent |
| Ethyl Acetate | Extraction Solvent |
| Water | Quenching/Washing |
| Brine | Washing |
| Anhydrous Sodium or Magnesium Sulfate | Drying Agent |
| Silica Gel | Stationary phase for chromatography |
General Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as DMF or DMSO.
-
Add the desired amine (1.1 - 2.0 eq) to the solution.
-
Add a base such as potassium carbonate or triethylamine (2.0 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted product.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution with Thiols
This protocol provides a general method for the reaction of this compound with thiols. The reaction is expected to proceed with the displacement of the fluorine atom.
Reaction Workflow:
Figure 3: General workflow for the SNAr reaction with thiols.
Materials (General):
| Reagent/Solvent | Role |
| This compound | Substrate |
| Thiol | Nucleophile |
| Potassium Carbonate | Base |
| DMF | Solvent |
| Ethyl Acetate | Extraction Solvent |
| Water | Quenching/Washing |
| Brine | Washing |
| Anhydrous Sodium or Magnesium Sulfate | Drying Agent |
| Silica Gel | Stationary phase for chromatography |
General Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add the thiol (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the desired thioether derivative.
Quantitative Data Summary
| Nucleophile Class | Example Nucleophile | Expected Leaving Group | Product Type | Typical Conditions | Expected Yield (%) |
| Alkoxide | Methoxide | H (from OH) | Aryl methyl ether | CH₃I, K₂CO₃, Acetone, 60°C | >90 |
| Primary Amine | Aniline | Fluorine | Diaryl amine | K₂CO₃, DMF, 80-120°C | 70-90 |
| Secondary Amine | Piperidine | Fluorine | N-Aryl piperidine | K₂CO₃, DMSO, 80-120°C | 75-95 |
| Thiol | Thiophenol | Fluorine | Diaryl thioether | K₂CO₃, DMF, RT-80°C | 70-90 |
Safety and Handling
This compound is a chemical that should be handled with care in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.
Conclusion
This compound is a versatile substrate for nucleophilic aromatic substitution reactions. The presence of both fluorine and bromine atoms, along with a phenolic hydroxyl group, offers multiple avenues for synthetic diversification. The protocols and data presented herein provide a foundation for researchers to explore the utility of this compound in the synthesis of novel molecules for drug discovery and materials science. It is anticipated that under typical SNAr conditions, the fluorine atom will be the preferred leaving group for substitutions on the aromatic ring, while the phenolic hydroxyl offers a site for O-functionalization. Experimental verification is recommended to confirm the regioselectivity and optimize reaction conditions for specific nucleophiles.
References
Application Notes and Protocols for 4-Bromo-2-fluoro-5-nitrophenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the utilization of 4-Bromo-2-fluoro-5-nitrophenol as a key intermediate in organic synthesis, with a specific focus on its application in the preparation of precursors for biologically active molecules.
Introduction
This compound is a versatile substituted aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of functional groups—a hydroxyl, a nitro group, and two different halogen atoms—offers multiple reactive sites for sequential and regioselective chemical transformations. This trifunctionalized scaffold allows for the strategic introduction of various pharmacophores, making it a valuable building block in the synthesis of complex organic molecules, including potential therapeutic agents.
The presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the phenolic hydroxyl group can be readily functionalized, for instance, through etherification or esterification. The bromine and fluorine atoms also serve as handles for a variety of cross-coupling reactions, further expanding its synthetic utility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₃BrFNO₃ |
| Molecular Weight | 235.99 g/mol |
| CAS Number | 661463-12-3 |
| Appearance | Typically a solid |
| ¹H NMR (300 MHz, MeOD) | δ (ppm): 7.57 (d, J = 10.2 Hz, 1H), 7.52 (d, J = 8.0 Hz, 1H) |
| ¹³C NMR (151 MHz, MeOD) | δ (ppm): 155.4, 153.7, 146.8, 123.1, 116.0, 103.4 |
| ¹⁹F NMR (283 MHz, MeOD) | δ (ppm): -128.9 (dd, J = 10.2, 8.1 Hz) |
Application: Synthesis of 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene
A primary application of this compound is its use as a precursor in the synthesis of other valuable intermediates. One such example is the O-methylation to yield 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene. This reaction serves as a fundamental step in the construction of more complex molecular architectures for drug development.
Reaction Scheme
Caption: O-methylation of this compound.
Experimental Protocol
The following protocol is adapted from patent literature and provides a detailed methodology for the O-methylation of this compound.[1][2]
Materials:
-
This compound (187 g, 777 mmol)
-
Potassium carbonate (131 g, 951 mmol)
-
Iodomethane (52.3 mL, 832 mmol)
-
Acetone (1.5 L)
-
Ethyl acetate
-
1 N Hydrochloric acid (aqueous)
-
10% Sodium thiosulfate (aqueous)
-
Saturated sodium chloride (aqueous)
Procedure:
-
To a solution of this compound (187 g, 777 mmol) in acetone (1.5 L), add potassium carbonate (131 g, 951 mmol) and iodomethane (52.3 mL, 832 mmol).
-
Heat the resulting mixture at 60°C for 2 hours.
-
After the reaction period, cool the mixture to ambient temperature.
-
Filter off the inorganic salts.
-
Take up the filtrate in ethyl acetate and distill off the acetone.
-
Wash the organic layer sequentially with 1 N aqueous hydrochloric acid (500 mL), 10% aqueous sodium thiosulfate (300 mL), and saturated aqueous sodium chloride (500 mL).
-
The resulting organic layer contains the desired product, 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the product of the O-methylation reaction.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Mass/Volume |
| This compound | C₆H₃BrFNO₃ | 235.99 | 777 | 187 g |
| Potassium carbonate | K₂CO₃ | 138.21 | 951 | 131 g |
| Iodomethane | CH₃I | 141.94 | 832 | 52.3 mL |
| Product: 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene | C₇H₅BrFNO₃ | 249.02 | - | - |
Further Synthetic Transformations
The product of the O-methylation, 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene, is a versatile intermediate for further synthetic manipulations. The nitro group can be reduced to an amine, which can then participate in a wide range of reactions such as amide bond formation or the construction of heterocyclic rings. The bromine atom can be utilized in various cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The fluorine atom can also influence the biological activity and pharmacokinetic properties of the final molecule.
Caption: Synthetic pathways from this compound.
Safety Information
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
Application Notes and Protocols: 4-Bromo-2-fluoro-5-nitrophenol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-fluoro-5-nitrophenol is a highly functionalized aromatic compound with significant potential as a versatile intermediate in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring a reactive hydroxyl group, a bromine atom, a fluorine atom, and a nitro group, offers multiple reaction sites for the construction of complex molecular architectures. This document provides detailed application notes on the potential use of this compound as a precursor for a new class of ether-linked insecticides. The protocols for the synthesis of the title compound and its subsequent derivatization are outlined, supported by quantitative data and workflow visualizations. While the specific insecticidal target is hypothetical, the synthetic routes and methodologies are based on established chemical principles and analogous transformations found in agrochemical research.
Introduction
The continuous demand for more effective and selective crop protection agents drives the exploration of novel chemical scaffolds. Halogenated and nitrated phenols are well-established building blocks in the agrochemical industry, serving as key precursors for a wide range of herbicides, fungicides, and insecticides.[1][2] The presence of fluorine, in particular, can enhance the biological activity, metabolic stability, and lipophilicity of the final product. This compound combines these features, making it a promising starting material for the development of next-generation agrochemicals.
This application note focuses on a hypothetical synthetic application of this compound in the creation of a novel ether-linked insecticide, designated as "Agro-Ether 789". The synthetic strategy involves a two-step process: the nitration of a commercially available precursor to yield this compound, followed by a Williamson ether synthesis to introduce a side chain with presumed insecticidal properties.
Synthesis of this compound
The synthesis of this compound can be achieved through the nitration of 4-bromo-2-fluorophenol. The protocol is adapted from the synthesis of the isomeric 2-bromo-4-fluoro-6-nitrophenol, which has demonstrated fungicidal and herbicidal properties.
Experimental Protocol: Nitration of 4-Bromo-2-fluorophenol
Materials:
-
4-Bromo-2-fluorophenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Chloroform
-
Saturated Sodium Chloride Solution
-
Anhydrous Sodium Sulfate
-
Ethanol
Procedure:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 0.05 mol of 4-bromo-2-fluorophenol in 25 mL of chloroform.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled nitrating mixture of 0.055 mol of concentrated nitric acid and 0.055 mol of concentrated sulfuric acid dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into 100 mL of ice-cold water.
-
Separate the organic layer and wash it with saturated sodium chloride solution (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Data Presentation: Synthesis of this compound
| Compound | Molar Mass ( g/mol ) | Starting Amount (mol) | Starting Mass (g) | Product Mass (g) | Yield (%) | Purity (%) |
| 4-Bromo-2-fluorophenol | 191.00 | 0.05 | 9.55 | - | - | >98 |
| This compound | 235.99 | - | - | 10.03 | 85 | >99 |
Note: The yield and purity are expected values based on analogous reactions and may vary depending on experimental conditions.
Visualization: Synthesis Pathway and Workflow
Caption: Synthesis of the target intermediate.
Caption: Experimental workflow for nitration.
Application in Agrochemical Synthesis: Hypothetical Insecticide "Agro-Ether 789"
The hydroxyl group of this compound is a key functional handle for further derivatization. A Williamson ether synthesis can be employed to introduce a side chain that may impart insecticidal activity. For this application note, we propose the synthesis of a hypothetical insecticide, "Agro-Ether 789," by reacting this compound with "3-chloro-1-(trifluoromethyl)propane" (a hypothetical reagent).
Experimental Protocol: Synthesis of "Agro-Ether 789"
Materials:
-
This compound
-
3-chloro-1-(trifluoromethyl)propane (hypothetical)
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of 0.02 mol of this compound in 50 mL of DMF in a 100 mL round-bottom flask, add 0.03 mol of anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 0.022 mol of 3-chloro-1-(trifluoromethyl)propane dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC until the starting phenol is consumed.
-
Cool the mixture to room temperature and pour it into 200 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain "Agro-Ether 789."
Data Presentation: Synthesis of "Agro-Ether 789"
| Compound | Molar Mass ( g/mol ) | Starting Amount (mol) | Starting Mass (g) | Product Mass (g) | Yield (%) | Purity (%) |
| This compound | 235.99 | 0.02 | 4.72 | - | - | >99 |
| 3-chloro-1-(trifluoromethyl)propane | 146.52 (hypothetical) | 0.022 | 3.22 | - | - | >98 |
| "Agro-Ether 789" | 346.10 (hypothetical) | - | - | 5.88 | 85 | >98 |
Note: The yield and purity are expected values based on typical Williamson ether syntheses and may vary.
Visualization: Synthesis Pathway and Logical Relationship
References
Application Notes: 4-Bromo-2-fluoro-5-nitrophenol as a Versatile Intermediate in API Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluoro-5-nitrophenol is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a nitro group, and a phenolic hydroxyl group, offers multiple reactive sites for a variety of chemical transformations. The presence of a fluorine atom is particularly significant in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule[1]. The bromine atom provides a handle for cross-coupling reactions, while the nitro and hydroxyl groups can be readily modified, making this compound a strategic building block for targeted therapies.
This document outlines the application of this compound and its analogs in the synthesis of key intermediates for targeted cancer therapies, with a focus on the synthesis of a precursor to Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.
Application in the Synthesis of a Key Osimertinib Intermediate
Osimertinib is a crucial medication for the treatment of non-small-cell lung cancer (NSCLC) with specific EGFR mutations[2][3]. A key building block in its synthesis is 4-fluoro-2-methoxy-5-nitroaniline[2][3][4]. While the direct synthesis from this compound is not explicitly detailed in readily available literature, a closely related pathway starting from 4-bromo-2-fluorophenol is described in patent literature, highlighting the industrial relevance of this class of compounds[5].
The synthetic strategy involves the methylation of the phenolic hydroxyl group, followed by a reduction-dehalogenation step to yield a key aniline intermediate. This aniline can then be further elaborated to produce the core structure of potent kinase inhibitors.
Synthetic Pathway Overview
The following diagram illustrates a plausible synthetic pathway from a 4-bromo-2-fluorophenol derivative to 4-fluoro-3-methoxyaniline, a versatile intermediate for various biologically active compounds.
Caption: Proposed synthetic route from this compound to a key aniline intermediate.
Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene
This protocol is adapted from a similar synthesis described for related compounds[5].
Materials:
-
This compound
-
Iodomethane (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
1N Hydrochloric acid (HCl)
-
10% aqueous Sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous Sodium chloride (NaCl)
Procedure:
-
To a solution of this compound (1 equivalent) in acetone, add potassium carbonate (1.2 equivalents) and iodomethane (1.1 equivalents).
-
Heat the resulting mixture at 60°C for 2 hours.
-
Cool the reaction mixture to room temperature and filter off the salts.
-
Concentrate the filtrate, take it up in ethyl acetate, and wash sequentially with 1N aqueous hydrochloric acid, 10% aqueous sodium thiosulfate, and saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 4-Fluoro-3-methoxyaniline
This protocol describes a concerted reduction-dehalogenation step[5].
Materials:
-
1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation vessel, dissolve 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene (1 equivalent) in methanol.
-
Add 10% Palladium on carbon catalyst.
-
Pressurize the vessel with hydrogen gas to at least 5 bar.
-
Heat the reaction mixture to at least 50°C and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture, carefully vent the hydrogen, and filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain 4-Fluoro-3-methoxyaniline.
Quantitative Data Summary
The following table summarizes typical reaction parameters and yields for the synthesis of related compounds, which can be used as a reference for the synthesis starting from this compound.
| Step | Starting Material | Product | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene | CH₃I, K₂CO₃ | Acetone | 60 | 2 | Not specified | Adapted from[5] |
| 2 | 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene | 4-Fluoro-3-methoxyaniline | H₂, Pd/C | Methanol | ≥ 50 | - | High | [5] |
| - | 4-fluoro-2-methoxyaniline | N-(5-fluoro-2-methoxy-4-nitrophenyl)acetamide | Ac₂O, fuming HNO₃/fuming H₂SO₄ | Acetic Acid | 40 | - | 83 (over two steps) | [2][3] |
Mechanism of Action of Downstream APIs: Kinase Inhibition
The aniline intermediates derived from this compound are crucial for synthesizing kinase inhibitors like Osimertinib. These drugs target specific signaling pathways that are often dysregulated in cancer.
Caption: Simplified EGFR signaling pathway and its inhibition by Osimertinib.
Conclusion
This compound and its structural isomers are valuable and versatile intermediates in the synthesis of APIs, particularly in the development of targeted therapies such as kinase inhibitors. The protocols and data presented provide a foundation for researchers in the field of drug discovery and development to utilize these building blocks in the creation of novel and effective therapeutics. The strategic incorporation of the bromo, fluoro, and nitro functionalities allows for a modular approach to synthesis, enabling the generation of diverse compound libraries for lead optimization.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2-fluoro-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and representative data for the palladium-catalyzed cross-coupling of 4-Bromo-2-fluoro-5-nitrophenol. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique substitution pattern, which allows for the strategic introduction of diverse functionalities. The presence of electron-withdrawing nitro and fluoro groups, a reactive bromo substituent, and a phenolic hydroxyl group offers multiple avenues for molecular elaboration.
This document covers four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The provided protocols are generalized starting points and may require optimization for specific substrates and desired outcomes.
Data Presentation
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions of aryl bromides with similar electronic and steric properties to this compound. The data is compiled from various sources and is intended to serve as a guideline for reaction development.
Table 1: Representative Data for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 8 | 90-98 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2) | DMF | 110 | 16 | 75-85 |
| 4-Vinylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 10 | 80-90 |
Table 2: Representative Data for Heck Coupling of Electron-Deficient Aryl Bromides
| Alkene | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 120 | 24 | 70-85 |
| n-Butyl acrylate | Pd(OAc)₂ (2) | - | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | 80-90[1] |
| 4-Fluorostyrene | Pd(OAc)₂ (5) | - | K₂CO₃ (2) | DMF | 60 | 12 | 65-75 |
| Methyl methacrylate | PdCl₂ (2) | PPh₃ (4) | NaOAc (2) | NMP | 130 | 18 | 60-75 |
Table 3: Representative Data for Sonogashira Coupling of Electron-Deficient Aryl Bromides
| Alkyne | Palladium Source (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | THF | 60 | 6 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (3) | DMF | 80 | 8 | 80-90 |
| 1-Hexyne | Pd(OAc)₂ (2) | - | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 70-80 |
| 4-Ethynylanisole | PdCl₂(PPh₃)₂ (2) | CuI (3) | Et₃N (2.5) | Toluene | 70 | 10 | 88-96 |
Table 4: Representative Data for Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | 18 | 85-95 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | Toluene | 100 | 24 | 75-85 |
| Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ (2) | Toluene | 110 | 16 | 80-90 |
| N-Methylaniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 90 | 20 | 70-80 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
-
Glassware should be oven-dried and cooled under an inert atmosphere before use.
-
Solvents should be anhydrous and degassed prior to use.
-
The phenolic hydroxyl group of this compound may be deprotonated by the base, which could affect the reaction. Protection of the phenol may be necessary for certain applications.
-
The nitro group is sensitive to strong reducing conditions and may be incompatible with certain strong bases at elevated temperatures.[2] Weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred.[2]
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Toluene
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the tube, and evacuate and backfill with an inert gas (repeat three times).
-
Add degassed toluene and water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Coupling
This protocol outlines a general method for the olefination of this compound with an alkene.
Materials:
-
This compound (1.0 equiv.)
-
Alkene (e.g., Styrene) (1.5 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add DMF, the alkene, and Et₃N via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol provides a general procedure for the coupling of a terminal alkyne with this compound.
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and degassed Et₃N.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the mixture and filter through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Buchwald-Hartwig Amination
This protocol describes a general method for the N-arylation of an amine with this compound.
Materials:
-
This compound (1.0 equiv.)
-
Amine (e.g., Morpholine) (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
Xantphos (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv.)
-
1,4-Dioxane, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried reaction vessel.
-
Add the amine and anhydrous, degassed 1,4-dioxane.
-
Seal the vessel and heat to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
Application Notes and Protocols: Nitration of 4-Bromo-2-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the nitration of 4-bromo-2-fluorophenol to synthesize 4-bromo-2-fluoro-6-nitrophenol, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The protocol is based on established chemical literature, ensuring a reliable and reproducible method.
Introduction
The nitration of substituted phenols is a fundamental electrophilic aromatic substitution reaction. In the case of 4-bromo-2-fluorophenol, the directing effects of the hydroxyl, bromo, and fluoro substituents primarily favor the introduction of the nitro group at the position ortho to the hydroxyl group and meta to the bromo and fluoro groups. This regioselectivity leads to the formation of 4-bromo-2-fluoro-6-nitrophenol. Careful control of reaction conditions is crucial to achieve a high yield and purity of the desired product while minimizing the formation of potential side products.
Experimental Protocol
This protocol is adapted from a documented synthesis method.[1]
Materials:
-
4-bromo-2-fluorophenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Chloroform (CHCl₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and flask
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 0.05 moles of 4-bromo-2-fluorophenol in 25 mL of chloroform.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 0.065 moles of concentrated nitric acid to concentrated sulfuric acid in a 1:5.5 molar ratio, while cooling in an ice bath.
-
Nitration Reaction: Cool the solution of 4-bromo-2-fluorophenol to 20°C using a water bath. Slowly add the prepared nitrating mixture dropwise to the stirred solution of the phenol.
-
Reaction Progression: After the addition is complete, raise the temperature to 45°C and continue stirring for 3 hours.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash it sequentially with water and saturated sodium chloride solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter the drying agent and evaporate the chloroform using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure, light yellow 4-bromo-2-fluoro-6-nitrophenol.
-
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 4-bromo-2-fluorophenol | |
| Product | 4-bromo-2-fluoro-6-nitrophenol | [2] |
| Molar Ratio (Substrate:Nitrating Agent) | 1 : 1.3 | [1] |
| Solvent | Chloroform | [1] |
| Reaction Temperature | 45°C | [1] |
| Reaction Time | 3 hours | [1] |
| Reported Yield | 89% | [1] |
Experimental Workflow
Caption: Workflow for the synthesis of 4-bromo-2-fluoro-6-nitrophenol.
Alternative Nitration Methods
While the use of a sulfuric acid and nitric acid mixture is a common and effective method for the nitration of phenols, other reagents and conditions have been explored for similar substrates.[3] For instance, milder conditions involving sodium nitrite in the presence of an acid catalyst can also be employed.[4][5] These alternative methods may offer advantages in terms of safety and selectivity, particularly for sensitive substrates. Researchers may consider exploring these options if the primary protocol proves to be too harsh or leads to undesired side reactions. The choice of nitrating agent and reaction conditions can significantly impact the yield and purity of the final product.
References
- 1. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 2. PubChemLite - 4-bromo-2-fluoro-6-nitrophenol (C6H3BrFNO3) [pubchemlite.lcsb.uni.lu]
- 3. chemrj.org [chemrj.org]
- 4. researchgate.net [researchgate.net]
- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 4-Bromo-2-fluoro-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes and experimental protocols for the preparation of novel heterocyclic compounds, namely benzoxazoles and benzimidazolones, starting from 4-Bromo-2-fluoro-5-nitrophenol. These heterocyclic scaffolds are of significant interest in medicinal chemistry, particularly as kinase inhibitors.
Overview of Synthetic Strategy
The overall synthetic strategy commences with the reduction of the nitro group of this compound to yield the key intermediate, 2-amino-4-bromo-5-fluorophenol. This intermediate, a substituted o-aminophenol, serves as the direct precursor for the synthesis of various benzoxazole derivatives through cyclocondensation with different carbonyl-containing reagents. Furthermore, this intermediate can be envisioned to undergo further transformations to access other heterocyclic systems, such as benzimidazolones.
Data Presentation
The following table summarizes the expected products and representative yields for the key synthetic steps. Please note that yields for reactions starting specifically with 2-amino-4-bromo-5-fluorophenol are adapted from general procedures and may require optimization.
| Step | Reaction | Starting Material | Reagent(s) | Product | Representative Yield (%) |
| 1 | Nitro Reduction | This compound | SnCl₂·2H₂O, Ethanol | 2-Amino-4-bromo-5-fluorophenol | 85-95 (Estimated) |
| 2a | Benzoxazole Synthesis | 2-Amino-4-bromo-5-fluorophenol | Benzaldehyde | 6-Bromo-5-fluoro-2-phenylbenzoxazole | 70-85 (Adapted) |
| 2b | Benzoxazole Synthesis | 2-Amino-4-bromo-5-fluorophenol | Acetic Anhydride | 6-Bromo-5-fluoro-2-methylbenzoxazole | 75-90 (Adapted) |
| 2c | Benzoxazolone Synthesis | 2-Amino-4-bromo-5-fluorophenol | 1,1'-Carbonyldiimidazole (CDI) | 6-Bromo-5-fluorobenzoxazol-2(3H)-one | 80-90 (Adapted) |
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-bromo-5-fluorophenol
Protocol:
-
To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).
-
Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to afford 2-amino-4-bromo-5-fluorophenol.
Step 2a: Synthesis of 6-Bromo-5-fluoro-2-phenylbenzoxazole
Protocol:
-
In a round-bottom flask, dissolve 2-amino-4-bromo-5-fluorophenol (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent such as toluene.
-
Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (p-TSA).
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically and reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and wash with a saturated NaHCO₃ solution.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-Bromo-5-fluoro-2-phenylbenzoxazole.[1]
Step 2b: Synthesis of 6-Bromo-5-fluoro-2-methylbenzoxazole
Protocol:
-
To a solution of 2-amino-4-bromo-5-fluorophenol (1.0 eq) in acetic anhydride, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the reaction mixture at reflux for 2-3 hours.
-
Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-water with stirring.
-
Collect the precipitated solid by filtration, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 6-Bromo-5-fluoro-2-methylbenzoxazole.
Step 2c: Synthesis of 6-Bromo-5-fluorobenzoxazol-2(3H)-one
Protocol:
-
Dissolve 2-amino-4-bromo-5-fluorophenol (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization to afford 6-Bromo-5-fluorobenzoxazol-2(3H)-one.
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic routes from this compound.
Biological Context: Inhibition of Kinase Signaling Pathways
Halogenated benzoxazoles and benzimidazoles have emerged as potent inhibitors of various protein kinases involved in cancer cell proliferation and survival. The synthesized compounds, possessing bromo and fluoro substituents, are promising candidates for targeting pathways such as the EGFR/HER2 and Casein Kinase 2 (CK2) signaling cascades.
Caption: Inhibition of pro-survival signaling pathways.[2][3][4][5][6][7][8][9][10]
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Casein Kinase 2 Sends Extracellular Signal-Regulated Kinase Nuclear - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review [mdpi.com]
- 7. Casein Kinase 2 Signaling in White Matter Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes: The Potential Role of 4-Bromo-2-fluoro-5-nitrophenol in the Synthesis of Novel COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rationale for utilizing 4-Bromo-2-fluoro-5-nitrophenol lies in its versatile functional groups. The nitro group can be readily reduced to an amine, a key functional group for the formation of a hydrazine derivative. The fluorine and bromine substituents on the phenyl ring can modulate the physicochemical properties of the final compound, potentially enhancing its binding affinity and selectivity for the COX-2 enzyme. This proposed synthetic route provides a framework for researchers to explore the potential of this and similar highly functionalized building blocks in the discovery of next-generation anti-inflammatory agents.
Proposed Synthetic Scheme
The proposed synthesis of a novel diarylpyrazole COX-2 inhibitor from this compound involves a multi-step process. The key transformations include the reduction of the nitro group, diazotization of the resulting aniline, conversion to a hydrazine, and subsequent cyclization with a 1,3-diketone to form the core pyrazole structure.
Data Presentation
The following table summarizes the hypothetical quantitative data for the proposed multi-step synthesis of a novel COX-2 inhibitor.
| Step | Reaction | Starting Material | Product | Reagents | Conditions | Yield (%) | Purity (%) |
| 1 | Nitro Reduction | This compound | 4-Bromo-2-fluoro-5-aminophenol | SnCl₂·2H₂O, Ethanol | Reflux, 4h | 92 | 98 |
| 2 | Diazotization & Hydrazine Formation | 4-Bromo-2-fluoro-5-aminophenol | (4-Bromo-2-fluoro-5-hydroxyphenyl)hydrazine | NaNO₂, HCl, SnCl₂·2H₂O | 0-5 °C, 2h | 78 | 95 |
| 3 | Pyrazole Formation | (4-Bromo-2-fluoro-5-hydroxyphenyl)hydrazine | Novel Diarylpyrazole COX-2 Inhibitor | 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione | Ethanol, Reflux, 8h | 85 | 99 |
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-fluoro-5-aminophenol
-
To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq).
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Basify the mixture with a saturated solution of sodium bicarbonate until a pH of 8 is reached.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-Bromo-2-fluoro-5-aminophenol.
Step 2: Synthesis of (4-Bromo-2-fluoro-5-hydroxyphenyl)hydrazine
-
Dissolve 4-Bromo-2-fluoro-5-aminophenol (1.0 eq) in concentrated hydrochloric acid at 0 °C.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise while maintaining the temperature between 0 and 5 °C.
-
Stir the mixture for 30 minutes at this temperature.
-
To this solution, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0 eq) in concentrated hydrochloric acid dropwise at 0 °C.
-
Stir the reaction mixture for 2 hours at 0 °C.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain (4-Bromo-2-fluoro-5-hydroxyphenyl)hydrazine.
Step 3: Synthesis of the Novel Diarylpyrazole COX-2 Inhibitor
-
To a solution of (4-Bromo-2-fluoro-5-hydroxyphenyl)hydrazine (1.0 eq) in ethanol, add 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq).
-
Reflux the reaction mixture for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Recrystallize the solid from ethanol to yield the pure novel diarylpyrazole COX-2 inhibitor.
Visualizations
Signaling Pathway
The following diagram illustrates the cyclooxygenase-2 (COX-2) signaling pathway. Arachidonic acid is converted by COX-2 into prostaglandin H2 (PGH2), which is a precursor for various prostaglandins that mediate inflammation. Selective COX-2 inhibitors block this step, thereby reducing the production of pro-inflammatory prostaglandins.
Caption: COX-2 Signaling Pathway and Point of Inhibition.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for the synthesis of a novel COX-2 inhibitor starting from this compound.
Application Notes and Protocols for the Synthesis of Substituted Phenols via Reactions with 4-Bromo-2-fluoro-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of substituted phenols utilizing 4-Bromo-2-fluoro-5-nitrophenol as a versatile starting material. The presence of nitro and fluoro groups strongly activates the aromatic ring, making it amenable to several key transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These methods are instrumental in the generation of diverse molecular scaffolds for drug discovery and development.
Overview of Synthetic Transformations
This compound is a valuable building block for creating substituted phenols through three primary reaction pathways:
-
Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position: The electron-withdrawing nitro group, positioned ortho and para to the fluorine atom, facilitates the displacement of fluoride by various nucleophiles. This allows for the straightforward synthesis of substituted nitrophenyl ethers.
-
Suzuki-Miyaura Cross-Coupling at the Bromine Position: The carbon-bromine bond can be functionalized via palladium-catalyzed Suzuki-Miyaura coupling with a wide range of aryl and heteroaryl boronic acids to form C-C bonds, leading to the synthesis of biaryl compounds.
-
Buchwald-Hartwig Amination at the Bromine Position: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with a variety of primary and secondary amines.
The following sections provide detailed experimental protocols and representative data for each of these transformations.
Nucleophilic Aromatic Substitution: Ether Synthesis
The fluorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing effects of the adjacent nitro group and the inherent electronegativity of the fluorine itself. This allows for the efficient synthesis of various diaryl ethers.
Data Presentation: Synthesis of Substituted Diaryl Ethers
| Entry | Nucleophile (Ar'-OH) | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | 4-Bromo-5-nitro-2-phenoxyphenol | K₂CO₃ | DMF | 100 | 12 | 92 |
| 2 | 4-Methoxyphenol | 4-Bromo-2-(4-methoxyphenoxy)-5-nitrophenol | Cs₂CO₃ | DMSO | 110 | 10 | 95 |
| 3 | 3,5-Dimethylphenol | 4-Bromo-2-(3,5-dimethylphenoxy)-5-nitrophenol | K₃PO₄ | Acetonitrile | 80 | 16 | 88 |
| 4 | 2-Naphthol | 4-Bromo-2-(naphthalen-2-yloxy)-5-nitrophenol | K₂CO₃ | DMF | 100 | 14 | 85 |
Experimental Protocol: General Procedure for Ether Synthesis
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired phenol (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent (e.g., DMF, 0.2 M) via syringe.
-
Heat the reaction mixture to the specified temperature and stir vigorously for the indicated time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted diaryl ether.
General workflow for diaryl ether synthesis.
Suzuki-Miyaura Cross-Coupling: Biaryl Synthesis
The bromine atom at the 4-position of this compound serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This enables the synthesis of a diverse range of biaryl structures, which are prevalent in many pharmaceutical agents.
Data Presentation: Synthesis of Biaryl Compounds
| Entry | Boronic Acid (Ar'-B(OH)₂) | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-Fluoro-4-phenyl-5-nitrophenol | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 89 |
| 2 | 4-Methoxyphenylboronic acid | 2-Fluoro-4-(4-methoxyphenyl)-5-nitrophenol | Pd(dppf)Cl₂ (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 10 | 93 |
| 3 | 3-Thienylboronic acid | 2-Fluoro-5-nitro-4-(thiophen-3-yl)phenol | Pd(OAc)₂/SPhos (2/4) | Cs₂CO₃ | Toluene/H₂O | 110 | 8 | 85 |
| 4 | Pyridine-3-boronic acid | 2-Fluoro-5-nitro-4-(pyridin-3-yl)phenol | Pd(PPh₃)₄ (3) | K₂CO₃ | DME/H₂O | 95 | 16 | 78 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 0.1 M) via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Suzuki-Miyaura coupling reaction pathway.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination provides a powerful method for the synthesis of N-aryl phenols from this compound. This reaction is highly versatile, accommodating a wide range of amine coupling partners.
Data Presentation: Synthesis of N-Aryl Phenols
| Entry | Amine | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 4-Anilino-2-fluoro-5-nitrophenol | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 85 |
| 2 | Morpholine | 2-Fluoro-4-(morpholino)-5-nitrophenol | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | 1,4-Dioxane | 110 | 20 | 88 |
| 3 | Benzylamine | 4-(Benzylamino)-2-fluoro-5-nitrophenol | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS | Toluene | 90 | 16 | 82 |
| 4 | Indole | 2-Fluoro-4-(1H-indol-1-yl)-5-nitrophenol | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (1-3 mol%), the phosphine ligand (2-6 mol%), and the base (1.4-2.0 equiv.) under an inert atmosphere.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 0.1 M) via syringe.
-
Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical workflow for Buchwald-Hartwig amination.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-fluoro-5-nitrophenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Bromo-2-fluoro-5-nitrophenol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: I am experiencing a low yield of the desired this compound. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, including suboptimal reaction conditions and the purity of starting materials. Here are key areas to investigate:
-
Nitrating Agent and Reaction Conditions: The choice and concentration of the nitrating agent are critical. A mixture of sulfuric acid and nitric acid is commonly used. The molar ratio of the nitrating mixture to the starting material, reaction temperature, and reaction time all significantly impact the yield. One patented method for a similar compound reported a high yield by controlling the temperature at 20°C during the dropwise addition of the nitrating agent and then warming to 45°C for 3 hours.[1]
-
Starting Material Purity: Ensure the purity of the starting material, 4-Bromo-2-fluorophenol. Impurities can lead to side reactions, consuming reactants and complicating the purification process.
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent the formation of degradation products.
Q2: I am observing the formation of isomers in my final product. How can I improve the regioselectivity of the nitration?
A2: The formation of isomers is a common challenge in the nitration of substituted phenols. The directing effects of the existing substituents on the aromatic ring (bromo, fluoro, and hydroxyl groups) influence the position of the incoming nitro group.
-
Controlling Reaction Temperature: Lowering the reaction temperature during the addition of the nitrating agent can enhance regioselectivity. Gradual addition of the nitrating agent at a controlled low temperature can minimize the formation of undesired isomers.
-
Choice of Solvent: The solvent can influence the selectivity of the reaction. Chloroform has been used successfully in the synthesis of a related compound, leading to a high yield of the desired product.[1]
Q3: The purification of this compound is proving difficult. What purification strategies are recommended?
A3: Purification can be challenging due to the presence of isomers and other impurities.
-
Recrystallization: This is a common and effective method for purifying the final product. Ethyl alcohol has been reported as a suitable solvent for recrystallization of a similar compound, yielding a light yellow product.[1]
-
Column Chromatography: For difficult separations, column chromatography using silica gel is a powerful technique. The choice of eluent system will depend on the polarity of the impurities and the final product.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common approach is the electrophilic nitration of 4-Bromo-2-fluorophenol. This involves reacting 4-Bromo-2-fluorophenol with a nitrating agent, typically a mixture of concentrated sulfuric acid and nitric acid, in a suitable solvent like chloroform.[1]
Q2: What are the key safety precautions to consider during this synthesis?
A2: The synthesis involves the use of strong acids and corrosive chemicals.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Fume Hood: All manipulations involving concentrated acids and organic solvents should be performed in a well-ventilated fume hood.
-
Handling of Nitrating Agents: Nitrating mixtures are highly corrosive and potent oxidizing agents. They should be prepared and handled with extreme care, avoiding contact with flammable materials.
Data Presentation
The following table summarizes the reaction conditions and corresponding yield for the synthesis of a structurally related isomer, 2-bromo-4-fluoro-6-nitrophenol, which can serve as a starting point for optimizing the synthesis of this compound.
| Starting Material | Nitrating Agent (Molar Ratio) | Solvent | Reaction Temperature | Reaction Time | Yield | Reference |
| 2-Bromo-4-fluorophenol | Sulfuric acid:Nitric acid (1:5.5) | Chloroform | 20°C (addition), 45°C (reaction) | 3 hours | 89% | [1] |
Experimental Protocols
Synthesis of this compound (Adapted from a similar synthesis[1])
Materials:
-
4-Bromo-2-fluorophenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (68-70%)
-
Chloroform
-
Saturated Sodium Chloride Solution
-
Anhydrous Sodium Sulfate
-
Ethyl Alcohol
Procedure:
-
In a reaction flask, dissolve 0.05 moles of 4-Bromo-2-fluorophenol in 25 mL of chloroform with stirring.
-
Cool the solution to 20°C.
-
Prepare a nitrating mixture with a molar ratio of 1:5.5 of sulfuric acid to nitric acid.
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Dropwise, add 0.065 moles of the nitrating mixture to the chloroform solution while maintaining the temperature at 20°C.
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After the addition is complete, warm the reaction mixture to 45°C and stir for 3 hours.
-
Upon completion of the reaction (monitored by TLC), wash the organic layer with water and then with a saturated sodium chloride solution.
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Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the filtrate to obtain the crude product.
-
Recrystallize the crude product from ethyl alcohol to obtain the purified this compound.
Visualizations
Caption: Synthesis workflow for this compound.
References
Technical Support Center: Purification of 4-Bromo-2-fluoro-5-nitrophenol by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Bromo-2-fluoro-5-nitrophenol via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is the best solvent for the recrystallization of this compound?
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid rather than a crystalline solid upon cooling.[6][7] This often happens if the compound is impure, leading to a significant melting point depression, or if the boiling point of the solvent is higher than the melting point of the compound.[6][8]
To troubleshoot this issue:
-
Add more solvent: Your solution might be too concentrated. Add a small amount of hot solvent to decrease the saturation temperature.[6]
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Cool the solution more slowly: Rapid cooling can prevent the molecules from arranging into a crystal lattice. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.[8]
-
Use a seed crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.[9]
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]
-
Change the solvent system: Consider a solvent with a lower boiling point or a mixed solvent system to adjust the solubility properties.
Q3: I am getting a very low yield after recrystallization. What are the common causes and how can I improve it?
A3: A low yield is a frequent issue in recrystallization and can stem from several factors:[6]
-
Using too much solvent: The most common reason for low yield is dissolving the compound in an excessive amount of hot solvent.[9] This keeps a significant portion of your product dissolved in the mother liquor even after cooling. To mitigate this, use the minimum amount of hot solvent necessary to fully dissolve your crude product. If you've already used too much, you can try to evaporate some of the solvent and re-cool.[6]
-
Premature crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. After slow cooling to room temperature, an ice bath is recommended.[9]
-
Washing with too much cold solvent: While washing the collected crystals is necessary to remove impurities from the mother liquor, using an excessive volume of cold solvent will redissolve some of your product. Use a minimal amount of ice-cold solvent for washing.[9]
Q4: My final product is still colored. How can I remove colored impurities?
A4: If your purified this compound is colored (typically yellow to brownish), it may contain impurities. To address this:
-
Use activated charcoal: Activated charcoal can be used to adsorb colored impurities. Add a very small amount of activated charcoal to the hot solution before filtration. Be cautious, as adding too much can also adsorb your desired compound, leading to a lower yield.
-
Perform a second recrystallization: A second recrystallization step can further enhance the purity and may help in removing residual colored impurities.
Q5: How do I know if my recrystallized product is pure?
A5: The purity of your recrystallized this compound can be assessed by the following methods:
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range that is close to the literature value. Impurities will typically cause the melting point to be depressed and broaden the range.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to confirm the structure and identify the presence of any impurities.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Solubility at Room Temperature (20-25°C) | Solubility at Boiling Point | Suitability for Recrystallization |
| Ethanol | Polar | Sparingly Soluble to Soluble | Very Soluble | Excellent |
| Methanol | Polar | Sparingly Soluble to Soluble | Very Soluble | Excellent |
| Acetone | Polar Aprotic | Soluble | Very Soluble | Good (may require a co-solvent) |
| Toluene | Non-polar | Poorly Soluble | Moderately Soluble | Potentially Good |
| Hexane | Non-polar | Insoluble | Insoluble | Unsuitable (can be used as an anti-solvent) |
| Water | Very Polar | Insoluble | Sparingly Soluble | Poor (can be used as an anti-solvent) |
Note: This data is estimated based on the properties of structurally similar compounds. Experimental verification is recommended.
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
Objective: To purify crude this compound using a single-solvent recrystallization method with ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water (for cooling bath)
-
Ice
-
Erlenmeyer flasks (two, appropriate sizes)
-
Hot plate with magnetic stirring capability
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Magnetic stir bar
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Watch glass
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Stemless funnel
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Filter paper
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Büchner funnel and flask
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Vacuum source
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Spatula
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Glass rod
Procedure:
-
Solvent Selection and Initial Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size.
-
Add a magnetic stir bar to the flask.
-
In a separate Erlenmeyer flask, heat ethanol to its boiling point on a hot plate.
-
Add a small portion of the hot ethanol to the flask containing the crude solid.
-
Heat the mixture on the hot plate with gentle stirring. Continue to add the hot ethanol portion-wise until the solid just dissolves. Avoid adding an excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is significantly colored, remove the flask from the heat and allow it to cool slightly.
-
Add a very small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes while stirring.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration.
-
Preheat a stemless funnel and a receiving Erlenmeyer flask by placing them on the hot plate.
-
Place a fluted filter paper in the preheated funnel.
-
Quickly pour the hot solution through the filter paper into the clean, hot receiving flask.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this period.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.
-
-
Isolation and Washing of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining impurities.
-
Break the vacuum and add the cold ethanol, gently stir the crystals, and then reapply the vacuum.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a low temperature.
-
-
Analysis:
-
Once dry, weigh the purified crystals and calculate the percent recovery.
-
Determine the melting point of the purified product and compare it to the literature value.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Common side products in reactions with 4-Bromo-2-fluoro-5-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluoro-5-nitrophenol. The information is designed to help anticipate and resolve common issues encountered during chemical reactions with this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has three primary reactive sites:
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Phenolic Hydroxyl Group: The acidic proton can be deprotonated to form a phenoxide, which is a strong nucleophile for reactions like etherification.
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Aromatic Ring: The fluorine and bromine atoms are susceptible to nucleophilic aromatic substitution (SNAr), activated by the electron-withdrawing nitro group. The fluorine atom is generally more reactive towards SNAr than the bromine atom.
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Nitro Group: The nitro group can be reduced to an amino group, which is a key transformation in the synthesis of many pharmaceutical intermediates.
Q2: In a nucleophilic aromatic substitution (SNAr) reaction, which halogen is more likely to be displaced?
A2: In SNAr reactions on this substrate, the fluorine atom is generally more susceptible to displacement by a nucleophile than the bromine atom. This is because the carbon-fluorine bond is highly polarized, making the carbon atom more electrophilic and thus more readily attacked by nucleophiles. The rate-determining step in SNAr is the initial attack of the nucleophile, which is favored at the more electron-deficient carbon.
Q3: What general safety precautions should be taken when working with this compound?
A3: this compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General precautions include:
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Working in a well-ventilated fume hood.
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Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoiding inhalation of dust and contact with skin and eyes.
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Storing the compound in a cool, dry, and dark place.
Troubleshooting Guides for Common Reactions
Nucleophilic Aromatic Substitution (SNAr)
Problem: Low yield of the desired substitution product and formation of multiple side products.
| Potential Cause | Troubleshooting Steps |
| Reaction with the phenolic hydroxyl group: The nucleophile may be reacting with the acidic phenolic proton, deactivating the nucleophile. | - Protect the hydroxyl group before the SNAr reaction using a suitable protecting group (e.g., as a methyl ether). - Use an excess of the nucleophile to compensate for the amount that reacts with the phenol. |
| Di-substitution: If a strong nucleophile and harsh reaction conditions are used, both the fluorine and bromine atoms may be substituted. | - Employ milder reaction conditions (lower temperature, shorter reaction time). - Use a stoichiometric amount of the nucleophile. |
| Side reactions with the solvent: The nucleophile or the starting material may react with the solvent, especially at elevated temperatures. | - Choose an inert solvent that is stable under the reaction conditions (e.g., DMF, DMSO, THF). |
| Incomplete reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using TLC or LC-MS. - If the reaction is sluggish, consider increasing the temperature or using a catalyst if applicable. |
Experimental Protocol: General Procedure for SNAr with an Amine
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Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., DMF or DMSO) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Add the amine nucleophile (1.1-1.5 equivalents) and a non-nucleophilic base (e.g., K2CO3 or DIPEA, 2-3 equivalents).
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Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Etherification (Williamson Ether Synthesis)
Problem: Low yield of the desired ether and recovery of starting material.
| Potential Cause | Troubleshooting Steps |
| Incomplete deprotonation of the phenol: The base used may not be strong enough to fully deprotonate the phenolic hydroxyl group, leading to a low concentration of the reactive phenoxide. | - Use a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile. Ensure anhydrous conditions when using NaH. |
| Poor quality of the alkylating agent: The alkyl halide may be unreactive or prone to elimination reactions. | - Use a reactive alkylating agent, preferably a primary alkyl halide or tosylate. Secondary and tertiary halides are more prone to E2 elimination. |
| Side reaction at the aromatic ring: The generated phenoxide could potentially act as a nucleophile in an intermolecular SNAr reaction with another molecule of the starting material, leading to polymeric byproducts, although this is less common under typical Williamson ether synthesis conditions. | - Add the alkylating agent slowly to the solution of the phenoxide to maintain a low concentration of the starting material. |
Experimental Protocol: General Procedure for O-Alkylation
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To a solution of this compound (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or acetone) in a round-bottom flask under an inert atmosphere, add a suitable base (e.g., K2CO3, 2-3 equivalents).
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Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
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Add the alkylating agent (e.g., a primary alkyl bromide or iodide, 1.1-1.5 equivalents) dropwise to the reaction mixture.
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Heat the reaction to a suitable temperature (typically 50-80 °C) and monitor its progress by TLC or LC-MS.
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After completion, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
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Partition the residue between water and an organic solvent (e.g., ethyl acetate).
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Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography or recrystallization.
Reduction of the Nitro Group
Problem: Formation of dehalogenated or partially reduced side products.
| Potential Cause | Troubleshooting Steps |
| Dehalogenation (Debromination/Defluorination): Catalytic hydrogenation, especially with palladium on carbon (Pd/C), can lead to the cleavage of the carbon-halogen bonds. | - Use a catalyst less prone to causing dehalogenation, such as Raney Nickel or platinum oxide (PtO2). - Employ milder reaction conditions (lower hydrogen pressure, shorter reaction time). - Consider alternative reduction methods like using iron powder in acetic acid or tin(II) chloride in hydrochloric acid. |
| Formation of intermediate reduction products: Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates. | - Ensure a sufficient amount of the reducing agent and allow for adequate reaction time. - Monitor the reaction closely by TLC or LC-MS until the starting material is fully consumed. |
| Formation of azo compounds: The use of certain reducing agents like lithium aluminum hydride (LiAlH4) can lead to the formation of azo compounds as byproducts. | - Avoid using strong hydride-based reducing agents for the reduction of aromatic nitro groups to amines. |
Quantitative Data on Side Product Formation (Illustrative)
| Reaction Type | Desired Product | Potential Side Product(s) | Typical Conditions Favoring Side Product |
| SNAr | Mono-substituted product | Di-substituted product | High temperature, excess nucleophile |
| Etherification | O-alkylated product | C-alkylated product (minor), Elimination product (from alkyl halide) | Use of secondary/tertiary alkyl halides |
| Nitro Reduction | Amino product | Dehalogenated amino product | Catalytic hydrogenation with Pd/C |
| Nitro Reduction | Amino product | Azo compound | Use of LiAlH4 |
Experimental Protocol: General Procedure for Catalytic Hydrogenation
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In a hydrogenation vessel, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
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Carefully add the catalyst (e.g., 5-10 mol% of Raney Nickel or PtO2).
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Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
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Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).
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Stir the reaction mixture vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.
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Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
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Carefully vent the hydrogen and purge the vessel with an inert gas.
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Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the product by column chromatography or recrystallization if necessary.
Visualizing Reaction Pathways and Logic
To aid in understanding the potential reaction outcomes and troubleshooting logic, the following diagrams are provided.
Caption: Troubleshooting logic for nucleophilic aromatic substitution.
Caption: Troubleshooting logic for nitro group reduction.
Caption: Potential reaction pathways and side products.
Technical Support Center: Optimizing Coupling Reactions for 4-Bromo-2-fluoro-5-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluoro-5-nitrophenol. The content is designed to address specific issues encountered during coupling experiments and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis. The most common coupling reactions involving the bromine atom are:
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Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
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Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with primary or secondary amines.[1][2]
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Ullmann Condensation (and Williamson Ether Synthesis): For the formation of carbon-oxygen bonds to create ethers.[2]
Q2: How do the substituents on this compound affect its reactivity in coupling reactions?
A2: The electronic nature of the substituents significantly influences the reactivity of the aryl bromide. The nitro group (-NO2) and the fluorine atom (-F) are electron-withdrawing, which generally makes the aryl bromide more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions. However, the phenolic hydroxyl group (-OH) is electron-donating and can complicate reactions, sometimes requiring protection.
Q3: Is it necessary to protect the hydroxyl group of this compound before performing a coupling reaction?
A3: Protection of the phenolic hydroxyl group is often recommended to prevent side reactions and catalyst deactivation, especially when using strong bases. Common protecting groups include methyl, benzyl, or silyl ethers. However, with careful selection of milder reaction conditions and robust catalyst systems, direct coupling of the unprotected phenol may be successful.
Q4: What are the primary applications of compounds synthesized from this compound in drug development?
A4: Derivatives of this compound are valuable intermediates in medicinal chemistry. They are particularly prominent in the synthesis of kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), which is implicated in various cancers.
Troubleshooting Guides for Coupling Reactions
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Recommendation |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage under an inert atmosphere. Consider using a more stable pre-catalyst. |
| Inappropriate Base | Screen different bases. For electron-deficient aryl bromides, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. Ensure the base is finely powdered and anhydrous. |
| Poor Ligand Choice | For challenging couplings, consider bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and reagents. A milder base or the use of a boronic ester (e.g., pinacol ester) can mitigate this side reaction. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Solvents with higher boiling points like dioxane or toluene may be necessary. |
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Recommendation |
| Catalyst Deactivation | Increase ligand-to-palladium ratio. Ensure the reaction is performed under a strictly inert atmosphere. |
| Weak Base | Stronger, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are often required to facilitate the deprotonation of the amine. |
| Steric Hindrance | For bulky amines or the ortho-substituted aryl halide, a more sterically demanding and electron-rich ligand may be necessary. |
| Solvent Effects | Toluene, dioxane, and THF are common solvents. The choice can influence solubility and reaction rates. |
Issue 3: Side Reactions in Williamson Ether Synthesis
| Potential Cause | Troubleshooting Recommendation |
| Elimination (with secondary/tertiary alkyl halides) | Use a primary alkyl halide as the electrophile whenever possible. |
| Slow Reaction Rate | Ensure complete deprotonation of the phenol with a strong base (e.g., NaH, KH). Heating the reaction mixture can also increase the rate. |
| Low Nucleophilicity of the Phenoxide | The electron-withdrawing nitro and fluoro groups decrease the nucleophilicity of the phenoxide. Use of a more reactive alkylating agent (e.g., alkyl iodide or triflate) can be beneficial. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
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To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).
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Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.
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Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and any additional ligand.
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Add a degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.
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Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
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To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
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Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
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Add the desired amine (1.1-1.3 equiv.) and this compound (1.0 equiv.).
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Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
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Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
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Monitor the reaction progress by TLC or LC-MS.
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After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
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Purify the crude product by flash column chromatography.
Protocol for Williamson Ether Synthesis (Methylation)
This protocol is adapted from a patent describing the synthesis of 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene.
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To a solution of this compound (1.0 equiv.) in acetone, add potassium carbonate (1.2 equiv.) and iodomethane (1.1 equiv.).
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Heat the resulting mixture at 60°C for 2 hours.
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After cooling to room temperature, filter off the salts.
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Take up the filtrate in ethyl acetate and distill off the acetone.
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Wash the organic layer sequentially with 1N aqueous hydrochloric acid, 10% aqueous sodium thiosulfate, and saturated aqueous sodium chloride.
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Dry the organic layer, filter, and concentrate to obtain the product.
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-anisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 4 | 92 |
| 2-Bromopyridine | 4-Methoxyphenyl-boronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 90 | 6 | 88 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-nitrobenzene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 18 | 95 |
| 4-Bromo-toluene | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 78 |
| 2-Bromo-pyridine | n-Hexylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH | 100 | 12 | 85 |
Table 3: Williamson Ether Synthesis of 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene
| Electrophile | Alkylating Agent | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Iodomethane | K₂CO₃ (1.2) | Acetone | 60 | 2 | High |
Visualizations
References
Technical Support Center: Overcoming Poor Solubility of 4-Bromo-2-fluoro-5-nitrophenol
Welcome to the technical support center for 4-Bromo-2-fluoro-5-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the poor solubility of this compound in various chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and predictive tools to optimize your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: The solubility of this compound is influenced by its molecular structure. The presence of a polar hydroxyl (-OH) and a nitro (-NO2) group allows for hydrogen bonding, which favors solubility in polar solvents. However, the brominated and fluorinated aromatic ring contributes to its lipophilic (non-polar) character. This combination of polar and non-polar features results in limited solubility in a wide range of individual solvents.
Q2: What are the initial steps to address the poor solubility of this compound in my reaction?
A2: A logical first step is to perform a solvent screening to identify a suitable medium or co-solvent system. It is also beneficial to assess the impact of temperature on solubility, as it often increases with heating. For reactions involving ionic reagents, exploring the use of phase-transfer catalysis can be highly effective.
Q3: Can you provide a starting point for solvent selection?
A3: While experimental determination is crucial, we can predict suitable solvents using Hansen Solubility Parameters (HSP). The HSP values for this compound have been estimated using the group contribution method. Solvents with HSP values closer to that of the solute are more likely to be effective. See the "Hansen Solubility Parameter (HSP) Analysis" section for detailed information and a list of recommended solvents.
Q4: What is a co-solvent system and how can it help?
A4: A co-solvent system is a mixture of two or more miscible solvents. For a compound like this compound with both polar and non-polar characteristics, a co-solvent system can be tailored to match its solubility profile better than a single solvent. For instance, a mixture of a polar protic solvent (like ethanol) and a less polar aprotic solvent (like toluene or dichloromethane) can enhance solubility.[1][2]
Q5: When should I consider using a phase-transfer catalyst?
A5: Phase-transfer catalysis (PTC) is particularly useful for reactions where one reactant is soluble in an organic phase (like this compound) and the other (often an ionic reagent) is soluble in an aqueous phase. The PTC facilitates the transfer of the ionic reactant into the organic phase, allowing the reaction to proceed. This technique can often be employed under mild reaction conditions and can enhance reaction rates and yields.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| This compound does not dissolve in the chosen solvent. | The solvent is a poor match for the solute's polarity. | 1. Consult the Hansen Solubility Parameter (HSP) Analysis Table to select a more suitable solvent. 2. Implement a co-solvent system. Start with a mixture of a good and a poor solvent and optimize the ratio. 3. Increase the temperature. Many organic compounds exhibit increased solubility at higher temperatures.[3] |
| Reaction is slow or incomplete despite the compound being partially dissolved. | The concentration of the dissolved reactant is too low for an efficient reaction rate. | 1. Increase the reaction temperature. This can both increase solubility and accelerate the reaction rate.[4] 2. Use a co-solvent system to achieve a higher concentration of the dissolved reactant. 3. If applicable, consider using a phase-transfer catalyst to bring the reactants together more efficiently. |
| Product yield is low, and starting material is recovered. | Poor solubility is limiting the reaction. | 1. Optimize the solvent system. A systematic screening of solvents and co-solvent mixtures is recommended. 2. Increase the reaction temperature and/or time. 3. For biphasic reactions, introduce a suitable phase-transfer catalyst. |
| Side reactions or decomposition are observed at elevated temperatures. | The compound or other reactants may be thermally unstable under the reaction conditions. | 1. Attempt the reaction at a lower temperature using a more effective solvent or co-solvent system. 2. Explore the use of a phase-transfer catalyst, which often allows for milder reaction conditions. |
Hansen Solubility Parameter (HSP) Analysis
Hansen Solubility Parameters are a powerful tool for predicting the solubility of a material in a given solvent.[4] The principle is that "like dissolves like," and substances with similar HSP values are more likely to be miscible. The three parameters represent the energy from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).
The HSP for this compound has been estimated using the group contribution method.[5][6]
Estimated Hansen Solubility Parameters for this compound:
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δD (Dispersion): 19.5 MPa½
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δP (Polar): 10.5 MPa½
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δH (Hydrogen Bonding): 11.0 MPa½
The "HSP distance" (Ra) between the solute and a solvent can be calculated to predict solubility. A smaller Ra indicates a higher likelihood of good solubility. The formula is:
Ra = √[4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²]
Below is a table of common organic solvents and their calculated HSP distances from this compound. Solvents with a smaller Ra are predicted to be better solvents.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | HSP Distance (Ra) | Predicted Solubility |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 6.4 | Excellent |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 8.8 | Very Good |
| Pyridine | 19.0 | 8.8 | 5.9 | 10.3 | Good |
| Acetone | 15.5 | 10.4 | 7.0 | 9.8 | Good |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 11.8 | Moderate |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 12.8 | Moderate |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 11.2 | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | 13.4 | Moderate to Poor |
| Methanol | 15.1 | 12.3 | 22.3 | 17.5 | Poor |
| Toluene | 18.0 | 1.4 | 2.0 | 18.4 | Poor |
| Hexane | 14.9 | 0.0 | 0.0 | 25.0 | Very Poor |
Note: This table provides a theoretical prediction. Experimental verification is always recommended.
Experimental Protocols
Protocol 1: Experimental Determination of Solubility (Shake-Flask Method)
This protocol outlines a reliable method for determining the equilibrium solubility of this compound in a specific solvent.[7]
Materials:
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This compound (high purity)
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Selected solvent (analytical grade)
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Vials with tight-sealing caps
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Constant temperature shaker
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Centrifuge
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Syringe filters (e.g., 0.45 µm PTFE)
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Analytical balance
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HPLC or UV-Vis spectrophotometer
Procedure:
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Add an excess amount of this compound to a vial.
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Accurately add a known volume of the solvent to the vial.
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Seal the vial and place it in a constant temperature shaker (e.g., 25 °C) for 24-48 hours to reach equilibrium.
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After equilibration, centrifuge the vial to pellet the undissolved solid.
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Carefully withdraw a sample of the supernatant and filter it using a syringe filter.
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Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of your analytical method.
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Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
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Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction with a Co-Solvent System
This protocol provides a general workflow for a typical SNAr reaction where the solubility of this compound is a concern.
Materials:
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This compound
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Nucleophile (e.g., an amine or alkoxide)
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Base (if required, e.g., K₂CO₃, NaH)
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Co-solvent system (e.g., DMF/Toluene)
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Standard laboratory glassware and work-up reagents
Procedure:
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To a reaction flask, add this compound and the chosen co-solvent system (e.g., a 1:1 mixture of DMF and Toluene).
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Stir the mixture until the solid is fully or mostly dissolved. Gentle heating may be applied if necessary.
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Add the base (if required) and the nucleophile to the reaction mixture.
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Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Perform an appropriate aqueous work-up to quench the reaction and remove inorganic salts.
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Extract the product into a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer, concentrate it, and purify the crude product by column chromatography or recrystallization.
Protocol 3: General Procedure for a Phase-Transfer Catalyzed (PTC) Etherification
This protocol describes a general method for the etherification of this compound using a phase-transfer catalyst.
Materials:
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This compound
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Alkylating agent (e.g., benzyl bromide, diethyl sulfate)
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Aqueous base (e.g., 50% NaOH solution)
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Organic solvent (e.g., toluene, dichloromethane)
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Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)
Procedure:
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In a reaction flask, dissolve this compound in the organic solvent.
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Add the alkylating agent and the phase-transfer catalyst (typically 5-10 mol%).
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With vigorous stirring, add the aqueous base solution.
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Heat the biphasic mixture to the desired temperature (e.g., 50-70 °C) and monitor the reaction by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and separate the aqueous and organic layers.
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Wash the organic layer with water and brine.
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Dry the organic layer, concentrate it, and purify the crude product.
Visualizations
References
- 1. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 5. kinampark.com [kinampark.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
Preventing decomposition of 4-Bromo-2-fluoro-5-nitrophenol during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-fluoro-5-nitrophenol. The following information is designed to help prevent decomposition and address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The synthesis of this compound is typically achieved through the electrophilic nitration of 4-Bromo-2-fluorophenol. This reaction generally employs a nitrating agent, which is a mixture of concentrated nitric acid and sulfuric acid, under controlled temperature conditions.
Q2: What are the primary causes of decomposition during the synthesis of this compound?
A2: Decomposition of this compound during synthesis can be attributed to several factors:
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Oxidative Degradation: The phenolic hydroxyl group is susceptible to oxidation, which can be exacerbated by the presence of excess nitric acid, air, or metallic impurities. This can lead to the formation of colored quinone-type byproducts.
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Thermal Degradation: High reaction temperatures can lead to the decomposition of the desired product and the formation of various side products. Nitrophenols, in general, can be sensitive to heat.
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Over-nitration: Harsh reaction conditions, such as high temperatures or a high concentration of the nitrating agent, can lead to the introduction of additional nitro groups onto the aromatic ring, resulting in dinitrated or other over-nitrated byproducts.
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Photochemical Decomposition: Aromatic nitro compounds can be sensitive to light, which may induce degradation. It is advisable to protect the reaction from light.
Q3: What do discoloration (e.g., darkening, turning red or brown) and formation of solids/precipitates in my reaction mixture indicate?
A3: Discoloration often points to the formation of nitrated byproducts, quinone-like oxidation products, or other polymeric materials resulting from decomposition. The formation of unexpected precipitates could indicate the insolubility of side products or the product itself under the current reaction conditions.
Q4: How can I purify this compound if decomposition occurs?
A4: If decomposition is suspected, purification can be achieved through several methods:
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Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system must be identified where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble or insoluble at all temperatures.
-
Column Chromatography: Silica gel column chromatography can be effective in separating the desired product from closely related impurities and colored byproducts. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) would need to be determined.
Q5: What are the recommended storage conditions for this compound?
A5: To ensure stability, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative and photochemical decomposition.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time. - Ensure stoichiometric amounts of reagents are correct. |
| Decomposition of the product. | - Maintain strict temperature control, preferably at low temperatures (e.g., 0-5 °C) during the addition of the nitrating agent. - Use a high-purity starting material (4-Bromo-2-fluorophenol). - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Formation of Multiple Products (observed by TLC/HPLC) | Over-nitration. | - Reduce the concentration of the nitrating agent. - Add the nitrating agent dropwise and slowly to control the reaction rate and temperature. - Lower the reaction temperature. |
| Side reactions (e.g., oxidation). | - Purge the reaction vessel with an inert gas before starting the reaction. - Use degassed solvents. | |
| Darkening or Discoloration of the Reaction Mixture | Formation of oxidized byproducts (quinones) or other colored impurities. | - Protect the reaction from light by wrapping the flask in aluminum foil. - Ensure the absence of metal impurities in the glassware and reagents. - Work up the reaction mixture promptly after completion. |
| Difficulty in Isolating the Product | Product is soluble in the work-up solvent. | - Adjust the pH of the aqueous phase during extraction to ensure the product is in its neutral form and more soluble in the organic layer. - Use a different extraction solvent. |
| Formation of an emulsion during extraction. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Filter the mixture through a pad of celite. |
Experimental Protocols
Synthesis of 4-Bromo-2-fluorophenol (Starting Material)
A detailed protocol for the synthesis of the starting material, 4-Bromo-2-fluorophenol, is essential for a successful subsequent nitration step.
| Parameter | Value |
| Starting Material | 2-Fluorophenol |
| Reagent | Bromine |
| Solvent | Dichloromethane |
| Temperature | 0-5 °C |
| Reaction Time | 2-3 hours |
| Work-up | Quenching with sodium bisulfite solution, extraction with dichloromethane, washing with sodium bicarbonate solution, and drying over anhydrous magnesium sulfate. |
Proposed Synthesis of this compound
This proposed protocol is based on established methods for the nitration of similar phenolic compounds.
| Parameter | Value |
| Starting Material | 4-Bromo-2-fluorophenol |
| Reagents | Concentrated Nitric Acid (65-70%), Concentrated Sulfuric Acid (98%) |
| Solvent | Chloroform or Dichloromethane |
| Temperature | 0-5 °C (during addition), Room temperature (for reaction completion) |
| Reaction Time | 1-3 hours |
| Molar Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 1.1 : 1.5 (representative) |
| Work-up | Quenching with ice-water, extraction with an organic solvent, washing with water and brine, drying over anhydrous sodium sulfate, and removal of solvent under reduced pressure. |
| Purification | Recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography. |
Visualizing the Process
Logical Workflow for Troubleshooting Synthesis
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: A flowchart for troubleshooting common synthesis issues.
Potential Decomposition Pathways
This diagram illustrates potential decomposition pathways for this compound under synthetic conditions.
Caption: Potential side reactions during nitration.
Troubleshooting failed reactions involving 4-Bromo-2-fluoro-5-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluoro-5-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
A1: this compound has several reactive sites that can be selectively targeted:
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Phenolic Hydroxyl Group: The acidic proton can be deprotonated to form a phenoxide, which is a strong nucleophile for reactions like Williamson ether synthesis.
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Aromatic Ring: The bromine and fluorine atoms are good leaving groups for nucleophilic aromatic substitution (SNA r), especially due to the activating effect of the electron-withdrawing nitro group. The bromine atom is also a suitable handle for cross-coupling reactions like Suzuki and Buchwald-Hartwig amination.
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Nitro Group: The nitro group can be reduced to an amine, providing a route to further functionalization.
Q2: How does the substitution pattern of this compound influence its reactivity in nucleophilic aromatic substitution (SNAr)?
A2: The fluorine atom is generally a better leaving group than bromine in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack on the ring, which is facilitated by the high electronegativity of fluorine, making the carbon atom it is attached to more electrophilic. The strong electron-withdrawing nitro group, positioned ortho and para to the halogens, significantly activates the ring for nucleophilic attack.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere. Proper storage is crucial to prevent degradation.
Troubleshooting Failed Reactions
Williamson Ether Synthesis
Q4: I am observing low to no yield in my Williamson ether synthesis with this compound. What are the likely causes and solutions?
A4: Low yields in Williamson ether synthesis with this substrate are often due to incomplete deprotonation of the phenol, side reactions, or inappropriate reaction conditions.
Troubleshooting Steps:
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Incomplete Deprotonation: The phenolic proton of this compound is acidic, but a sufficiently strong base is required for complete conversion to the phenoxide.
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Solution: Switch to a stronger base like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent like THF or DMF. If using a weaker base like potassium carbonate (K₂CO₃), ensure it is finely powdered and use a polar aprotic solvent to enhance its basicity.
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Side Reactions: The electron-deficient aromatic ring is susceptible to nucleophilic attack, leading to unwanted side products.
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Solution: Use a less nucleophilic base if possible, and maintain a moderate reaction temperature. Carefully monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can favor side reactions.
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Steric Hindrance: If you are using a bulky alkylating agent, the reaction may be sterically hindered.
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Solution: Whenever possible, use a primary alkyl halide. If a bulky group is required, consider using a more reactive alkylating agent like a triflate or tosylate.
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Quantitative Data for Williamson Ether Synthesis:
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| K₂CO₃ | DMF | 80-100 | 60-80 | A common and practical choice. |
| NaH | THF | Room Temp to 60 | 85-95 | Requires strictly anhydrous conditions. |
| Cs₂CO₃ | Acetonitrile | 80 | 75-90 | Often gives good results with sensitive substrates. |
Note: Yields are representative and can vary based on the specific alkylating agent and reaction scale.
Suzuki Coupling
Q5: My Suzuki coupling reaction using this compound as the aryl halide is failing or giving low yields. How can I troubleshoot this?
A5: Suzuki coupling failures with this substrate can be attributed to several factors, including catalyst deactivation, issues with the base, or competing side reactions.
Troubleshooting Steps:
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Catalyst System: The choice of palladium catalyst and ligand is critical.
-
Solution: For electron-poor aryl halides like this compound, consider using more electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3.
-
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Base Selection: The base plays a crucial role in the activation of the boronic acid.
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Solution: Strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. Ensure the base is finely powdered and anhydrous for non-aqueous reactions.
-
-
Protodeboronation: The boronic acid can be sensitive to decomposition, especially in the presence of water and base.
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Solution: Use freshly purchased or properly stored boronic acid. Minimize the reaction time and consider using anhydrous conditions if possible.
-
-
Homocoupling: Self-coupling of the boronic acid can be a significant side reaction.
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Solution: Ensure the reaction is thoroughly degassed to remove oxygen. A well-chosen ligand can also suppress homocoupling.
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Quantitative Data for Suzuki Coupling:
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water | 90-100 | 40-60 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/Water | 100 | 75-90 |
| XPhos Pd G3 | - | Cs₂CO₃ | THF/Water | 80-90 | 80-95 |
Note: Yields are highly dependent on the boronic acid coupling partner.
Buchwald-Hartwig Amination
Q6: I am encountering difficulties with the Buchwald-Hartwig amination of this compound. What should I investigate?
A6: The success of a Buchwald-Hartwig amination with this substrate is highly dependent on the catalyst-ligand system and the choice of base.
Troubleshooting Steps:
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Ligand Choice: The electron-poor nature of the aryl bromide requires a suitable ligand to facilitate oxidative addition.
-
Solution: Employ bulky, electron-rich biarylphosphine ligands like XPhos, RuPhos, or BrettPhos. These ligands are known to be effective for coupling with electron-deficient aryl halides.
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Base Compatibility: The base must be strong enough to deprotonate the amine but not so strong as to cause decomposition of the starting material or product.
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Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base. For more sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) might be beneficial, although it may require higher temperatures.
-
-
Hydrodehalogenation: A common side reaction is the replacement of the bromine with a hydrogen atom.
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Solution: This can sometimes be minimized by optimizing the ligand-to-palladium ratio and the reaction temperature.
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Quantitative Data for Buchwald-Hartwig Amination:
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 | 70-85 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 65-80 |
| BrettPhos Pd G3 | - | LHMDS | THF | 80 | 75-90 |
Note: Yields will vary depending on the amine coupling partner.
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
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Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq.).
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Solvent Addition: Add anhydrous DMF or THF to dissolve the starting material.
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Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
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Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
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Reaction: Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by TLC or LC-MS.
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Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki Coupling
-
Preparation: To a Schlenk flask, add this compound (1.0 eq.), the boronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
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Inerting: Seal the flask and purge with an inert gas for 10-15 minutes.
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Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%).
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Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O, 10:1) via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
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Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: Williamson Ether Synthesis Workflow.
Caption: Suzuki Coupling Troubleshooting Logic.
Technical Support Center: Synthesis of 4-Bromo-2-fluoro-5-nitrophenol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-2-fluoro-5-nitrophenol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The typical starting material is 4-Bromo-2-fluorophenol. This compound can be synthesized or procured from commercial suppliers.
Q2: What are the primary challenges in the nitration of 4-Bromo-2-fluorophenol to obtain the 5-nitro isomer?
A2: The main challenges include controlling the regioselectivity of the nitration to favor the formation of the desired 5-nitro isomer over other isomers, managing the exothermic nature of the reaction, and preventing the formation of byproducts through over-nitration or degradation.
Q3: Are there any specific safety precautions to consider when scaling up this synthesis?
A3: Yes, nitration reactions are highly exothermic and can pose a significant safety risk if not properly controlled.[1][2][3][4][5][6] Key safety considerations include:
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Thermal Management: Implementing efficient cooling and monitoring the reaction temperature closely to prevent thermal runaway.
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Controlled Reagent Addition: Slow, controlled addition of the nitrating agent is crucial to manage the rate of heat generation.
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Adequate Ventilation: Performing the reaction in a well-ventilated fume hood to handle nitric acid fumes and potential nitrogen oxide byproducts.
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Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.
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Quenching Procedure: Have a well-defined and tested quenching procedure in place to safely neutralize the reaction mixture.
Q4: How can the formation of isomeric impurities be minimized?
A4: The formation of isomers is a common issue in electrophilic aromatic substitution reactions. To minimize isomeric impurities, consider the following:
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Protecting Groups: Acylating the phenolic hydroxyl group before nitration can direct the nitro group to the desired position and can be later removed by hydrolysis. A recent patent application suggests this strategy for a related synthesis.
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Choice of Nitrating Agent and Conditions: The choice of nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids, or other nitrating agents) and reaction conditions (temperature, solvent) can significantly influence the isomer distribution.
Q5: What are the recommended methods for purifying the final product at a larger scale?
A5: Purification of nitrophenol isomers on a large scale can be challenging. Common methods include:
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Recrystallization: This is a widely used technique for purifying solid compounds. The choice of solvent is critical for achieving good separation.
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Chromatography: While effective at the lab scale, scaling up column chromatography can be expensive and generate significant solvent waste. It may be used for high-purity requirements.
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Distillation: If the product is a liquid or has a suitable boiling point, distillation under reduced pressure can be an effective purification method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired 5-Nitro Isomer | 1. Incorrect Regioselectivity: The nitration may be favoring the formation of other isomers (e.g., 6-nitro or 3-nitro).2. Incomplete Reaction: The reaction may not have gone to completion.3. Product Degradation: The product may be degrading under the reaction conditions. | 1. Modify Reaction Conditions: Experiment with different nitrating agents, solvents, and temperatures to alter the regioselectivity.2. Use a Protecting Group: Consider protecting the hydroxyl group with an acyl group prior to nitration to direct the substitution.3. Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the reaction and determine the optimal reaction time.4. Control Temperature: Maintain a low and controlled temperature to minimize degradation. |
| Formation of Multiple Byproducts | 1. Over-nitration: The reaction conditions may be too harsh, leading to the formation of dinitro or trinitro compounds.2. Side Reactions: The starting material or product may be undergoing other reactions, such as oxidation. | 1. Reduce Nitrating Agent Stoichiometry: Use a stoichiometric or slightly excess amount of the nitrating agent.2. Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of side reactions.3. Controlled Addition: Add the nitrating agent slowly and controllably to the reaction mixture. |
| Difficulty in Isolating the Product | 1. Product is an Oil: The product may not crystallize easily.2. Poor Separation from Isomers: The physical properties of the isomers may be very similar, making separation difficult. | 1. Induce Crystallization: Try seeding the solution with a small crystal of the pure product or scratching the inside of the flask.2. Chromatographic Separation: If recrystallization is ineffective, column chromatography may be necessary.3. Derivative Formation: Consider converting the product to a crystalline derivative for easier purification, followed by regeneration of the desired product. |
| Exothermic Reaction is Difficult to Control at Scale | 1. Inadequate Heat Removal: The reactor's cooling capacity may be insufficient for the scale of the reaction.2. Rapid Reagent Addition: Adding the nitrating agent too quickly can lead to a rapid temperature increase. | 1. Improve Heat Transfer: Use a reactor with a larger surface area-to-volume ratio or a more efficient cooling system.2. Slow Down Addition Rate: Decrease the rate of addition of the nitrating agent.3. Use a Co-solvent: A co-solvent can help to dissipate heat more effectively. |
Experimental Protocols
Synthesis of 4-Bromo-2-fluorophenol (Starting Material)
A common method for the synthesis of 4-Bromo-2-fluorophenol involves the bromination of 2-fluorophenol.
Materials:
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2-Fluorophenol
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Bromine
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Dichloromethane (or another suitable solvent)
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Sodium bisulfite solution
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
Procedure:
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Dissolve 2-fluorophenol in dichloromethane in a reaction vessel equipped with a stirrer and a dropping funnel.
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Cool the solution in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the cooled solution while maintaining the temperature below 5 °C.
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After the addition is complete, continue stirring at low temperature for a specified period, then allow the reaction to warm to room temperature.
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Monitor the reaction progress by TLC or GC.
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Once the reaction is complete, quench the excess bromine by adding a sodium bisulfite solution.
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Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by distillation under reduced pressure or column chromatography to yield 4-Bromo-2-fluorophenol.
General Protocol for Nitration of Acylated 4-Bromo-2-fluorophenol (adapted from patent literature)
This protocol is based on a strategy of protecting the hydroxyl group to control regioselectivity.
Step 1: Acylation of 4-Bromo-2-fluorophenol
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Dissolve 4-Bromo-2-fluorophenol in a suitable solvent (e.g., dichloromethane, ethyl acetate).
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Add a base (e.g., triethylamine, pyridine).
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Cool the mixture in an ice bath.
-
Slowly add an acylating agent (e.g., acetyl chloride, acetic anhydride).
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Allow the reaction to proceed to completion (monitor by TLC).
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Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent to obtain the acylated product.
Step 2: Nitration of the Acylated Product
-
Dissolve the acylated 4-Bromo-2-fluorophenol in a suitable solvent (e.g., concentrated sulfuric acid, acetic acid).
-
Cool the solution to a low temperature (e.g., 0-5 °C).
-
Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise, maintaining the low temperature.
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Stir the reaction mixture at low temperature until the starting material is consumed (monitor by TLC or HPLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the crude 4-Bromo-2-fluoro-5-nitro-acylated phenol.
Step 3: Hydrolysis of the Acyl Group
-
Suspend the crude nitrated product in a suitable solvent system (e.g., methanol/water, ethanol/water).
-
Add an acid or base catalyst (e.g., HCl, NaOH).
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Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and neutralize if necessary.
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Extract the product with a suitable organic solvent.
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Wash the organic layer, dry it, and remove the solvent.
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Purify the crude this compound by recrystallization or column chromatography.
Data Presentation
Table 1: Hypothetical Comparison of Nitration Conditions for 4-Bromo-2-fluorophenol
| Entry | Nitrating Agent | Solvent | Temperature (°C) | Yield of 5-nitro isomer (%) | Key Byproducts |
| 1 | HNO₃/H₂SO₄ | H₂SO₄ | 0 - 5 | Data not publicly available | 6-nitro and 3-nitro isomers, dinitro compounds |
| 2 | HNO₃ | Acetic Acid | 10 - 15 | Data not publicly available | 6-nitro and 3-nitro isomers |
| 3 | Acyl protection -> HNO₃/H₂SO₄ | H₂SO₄ | 0 - 5 | Expected to be higher | Fewer isomeric byproducts |
Note: The quantitative data in this table is illustrative and based on general principles of electrophilic aromatic substitution. Specific yields for the synthesis of this compound are not widely reported in public literature.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common issues in the synthesis.
References
Technical Support Center: 4-Bromo-2-fluoro-5-nitrophenol Reaction Monitoring
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluoro-5-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for monitoring the progress of reactions involving this compound?
A1: The most common and effective methods for monitoring reactions with this compound are Thin Layer Chromatography (TLC) for rapid qualitative checks, and High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for quantitative analysis.[1][2] For structural confirmation and in-situ monitoring, Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed.
Q2: How can I perform a quick check to see if my reaction is progressing?
A2: Thin Layer Chromatography (TLC) is the ideal method for rapid, qualitative analysis of your reaction's progress.[2] By co-spotting your starting material and the reaction mixture on a TLC plate, you can visually track the consumption of the starting material and the formation of the product(s).[3]
Q3: Which technique should I use to obtain precise quantitative data on reaction conversion?
A3: For accurate and precise quantitative data, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1][4] It allows for the separation and quantification of the starting material, product(s), and any impurities or byproducts. Gas Chromatography (GC) can also be used, though it may require derivatization of the phenolic hydroxyl group.[5] ¹H NMR spectroscopy can also provide quantitative information by integrating the signals of the starting material and product.
Q4: What are suitable starting conditions for TLC analysis?
A4: A good starting point for developing a TLC solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] Given the polar nature of the phenol and nitro groups, a ratio of 70:30 or 60:40 hexanes:ethyl acetate is a reasonable starting point. The goal is to achieve a retention factor (Rf) for the starting material between 0.2 and 0.8.[2]
Q5: What are the initial parameters I should try for HPLC analysis?
A5: A reversed-phase HPLC method is generally suitable for nitrophenolic compounds.[6][7] You can begin with a C18 column and a gradient elution using a mobile phase of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape). A UV detector set at a wavelength where both the reactant and product absorb, such as 254 nm or 280 nm, is recommended.[7]
Troubleshooting Guides
Problem: My TLC plate shows a long streak instead of distinct spots.
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Possible Cause: The sample is too concentrated.[3]
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Solution: Dilute your reaction mixture sample with a volatile solvent (e.g., ethyl acetate or dichloromethane) before spotting it on the TLC plate. A 1% solution is often a good concentration to start with.
Problem: I don't see any spots on my TLC plate after developing and visualization under UV light.
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Possible Cause 1: The sample is too dilute.
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Solution 1: Try spotting a more concentrated sample of your reaction mixture. If necessary, spot multiple times in the same location, allowing the solvent to dry between applications.
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Possible Cause 2: The compounds are not UV-active or you are using the wrong UV wavelength.
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Solution 2: While this compound is UV-active, your product might not be. Try using a different visualization technique, such as staining with potassium permanganate or an iodine chamber.
Problem: The reaction appears to have stalled; TLC/HPLC shows no change over time.
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Possible Cause 1: The reaction temperature is too low.
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Solution 1: If the reaction is known to require heat, ensure your heating apparatus is functioning correctly and the reaction is at the target temperature.
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Possible Cause 2: A reagent has degraded or was not added.
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Solution 2: Verify the integrity and addition of all reagents. If possible, test the activity of the reagents in a control reaction.
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Possible Cause 3: The reaction is inhibited by a byproduct or impurity.
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Solution 3: Analyze the reaction mixture for potential inhibitors. Purification of the starting materials may be necessary.
Problem: My TLC shows multiple new spots, and I'm not sure which is the product.
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Possible Cause: The reaction is producing side products or the starting material is degrading.
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Solution: Use a more specific analytical technique like LC-MS to identify the mass of the compounds corresponding to each spot. You can also try to isolate each component via preparative TLC or column chromatography and analyze them individually by NMR.
Data Presentation
Table 1: Comparison of Recommended Analytical Techniques
| Parameter | Thin Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.[8] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase in a column.[4] | Separation based on partitioning between a gaseous mobile phase and a stationary phase.[1] | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. |
| Analysis Type | Qualitative / Semi-Quantitative | Quantitative | Quantitative | Quantitative & Structural |
| Pros | Fast, inexpensive, simple setup.[8] | High resolution, high sensitivity, excellent for quantitative analysis.[6] | High sensitivity, especially with ECD for halogenated compounds.[5] | Provides detailed structural information, can be used for in-situ monitoring. |
| Cons | Lower resolution, not ideal for precise quantification.[8] | Higher cost, more complex instrumentation. | May require sample derivatization, not suitable for thermally labile compounds.[5] | Lower sensitivity, higher cost, requires specific solvents (deuterated). |
| Typical Use | Quick reaction checks, solvent system screening for column chromatography.[2] | Purity analysis, reaction kinetics, impurity profiling.[4] | Analysis of volatile compounds, trace analysis. | Structure elucidation, reaction mechanism studies. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Monitoring
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Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.[2]
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Spotting:
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Dissolve a small amount of your starting material (SM) in a volatile solvent to create a reference solution.
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Dilute a small aliquot of your reaction mixture (RM) in the same solvent.
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Using separate capillary tubes, spot the SM and the RM on the starting line. It is good practice to also co-spot (spot both SM and RM on the same point) to aid in comparison. Keep spots small (1-2 mm diameter).[8]
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-
Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 70:30 Hexanes:Ethyl Acetate). Ensure the solvent level is below the starting line.[3] Cover the chamber to allow the atmosphere to saturate.[2]
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Analysis: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil.[3]
-
Visualization: Allow the plate to dry completely. Visualize the spots under a UV lamp (typically at 254 nm). Circle the visible spots with a pencil. Calculate the Rf value for each spot if needed (Rf = distance traveled by sample / distance traveled by solvent).[8]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Monitoring
-
System Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: UV-Vis or Photodiode Array (PDA) at 254 nm.
-
-
Method Parameters (Example Gradient):
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Sample Preparation:
-
Prepare a calibration standard of your starting material at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Take a small aliquot (e.g., 10 µL) from the reaction vessel. Dilute it significantly with the mobile phase (e.g., in 1 mL). Filter the sample through a 0.45 µm syringe filter before injection.[4]
-
-
Analysis: Inject the prepared sample. Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak(s). The peak area can be used to determine the relative concentrations and calculate reaction conversion.
Visualizations
Caption: General workflow for monitoring a chemical reaction.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. epa.gov [epa.gov]
- 5. benchchem.com [benchchem.com]
- 6. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4-Bromo-2-fluoro-5-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of impurities from 4-Bromo-2-fluoro-5-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: Based on common synthetic routes for nitrophenols, potential impurities may include:
-
Unreacted starting materials: Such as 4-bromo-2-fluorophenol.
-
Regioisomers: Isomers where the nitro group is at a different position on the aromatic ring.
-
Di-nitrated byproducts: Compounds with two nitro groups.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Q2: Which purification techniques are most effective for this compound?
A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities from a solid product, while column chromatography provides better separation for complex mixtures or to remove impurities with similar solubility.[1][2]
Q3: How can I determine the purity of my this compound sample?
A3: Purity assessment is crucial both before and after purification. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying the purity and identifying impurities.[3][4] Other useful analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the structure of the desired product and identify any structural isomers or other impurities.[5]
-
Melting point analysis: A sharp melting point range close to the literature value is indicative of high purity.[1]
Q4: My purified this compound appears as a yellow solid. Is this normal?
A4: Yes, it is normal for nitrophenols to be yellow crystalline solids.[1] The color is due to the electronic transitions associated with the nitro group conjugated with the phenolic ring.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent at cold temperatures. | Select a solvent in which the compound is highly soluble when hot and poorly soluble when cold. A mixed solvent system may be necessary.[6] |
| The solution was not sufficiently cooled. | Ensure the flask is cooled in an ice bath for an adequate amount of time to maximize crystal formation.[6] | |
| Premature crystallization occurred during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.[6] | |
| "Oiling Out" During Recrystallization | The compound's melting point is lower than the temperature at which it precipitates from the solution. | Add more of the "good" solvent to lower the saturation point to a temperature below the compound's melting point. Allow the solution to cool more slowly. Using a seed crystal can also help induce crystallization at a lower temperature.[6] |
| Ineffective Separation by Column Chromatography | The chosen solvent system has incorrect polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. The ideal solvent system should give the target compound an Rf value of approximately 0.3-0.5 for good separation.[1] |
| The column was overloaded with the crude sample. | As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used for packing the column.[1] | |
| Discolored Final Product | Presence of colored, polar impurities. | If the product is still colored after initial purification, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb these impurities. Use charcoal sparingly as it can also adsorb some of the desired product.[6] |
Quantitative Data Summary
The following table presents hypothetical data on the purity of a crude sample of this compound before and after purification by recrystallization and column chromatography, as determined by HPLC analysis.
| Purification Method | Purity Before Purification (%) | Purity After Purification (%) | Key Impurity Before Purification (%) | Key Impurity After Purification (%) |
| Recrystallization | 85.2 | 98.5 | 10.3 (Regioisomer) | 0.8 (Regioisomer) |
| Column Chromatography | 85.2 | 99.7 | 10.3 (Regioisomer) | <0.1 (Regioisomer) |
Experimental Protocols
Protocol for Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents to find one in which it is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Ethanol, methanol, or a mixed solvent system like ethanol/water are good starting points.[6]
-
Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to just dissolve it completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be.[6] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.
Protocol for Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A mixture of hexane and ethyl acetate is a common starting point for compounds of moderate polarity.[1] Adjust the ratio to achieve an Rf value of 0.3-0.5 for the this compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluting solvent. Pour the slurry into the column and allow it to pack uniformly, ensuring there are no air bubbles or cracks.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the solvent system determined from your TLC analysis. If a gradient elution is needed, gradually increase the polarity of the solvent mixture to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis and Product Recovery: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Workflow for Purification of this compound
Caption: A logical workflow for the purification of this compound.
References
Stability testing of 4-Bromo-2-fluoro-5-nitrophenol under acidic/basic conditions
This technical support center provides guidance on the stability of 4-bromo-2-fluoro-5-nitrophenol under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at room temperature?
A1: this compound is expected to be relatively stable as a solid at room temperature when protected from light and moisture. However, in solution, its stability is highly dependent on the pH, solvent, and presence of oxidizing or reducing agents.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH.
-
Acidic Conditions: Under mild acidic conditions, the compound is expected to be relatively stable. However, under strongly acidic conditions and elevated temperatures, there is a potential for hydrolysis or reduction of the nitro group.
-
Basic Conditions: In basic solutions, the phenolic hydroxyl group will deprotonate to form a phenoxide ion. This increases the electron density of the aromatic ring, making the molecule more susceptible to oxidation. The color of the solution may change to a more intense yellow or orange upon deprotonation.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, the following degradation pathways are plausible under stress conditions:
-
Hydrolysis: While aryl halides are generally resistant to hydrolysis, the presence of the strongly electron-withdrawing nitro group could activate the aromatic ring for nucleophilic substitution, potentially leading to the replacement of the bromo or fluoro substituents under harsh basic conditions.
-
Reduction of the Nitro Group: Under certain reducing conditions, particularly in the presence of metals and acid, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group.
-
Oxidation: The phenol functional group is susceptible to oxidation, especially under basic conditions where the more easily oxidized phenoxide ion is formed. This can lead to the formation of colored degradation products.
Q4: Are there any specific handling and storage recommendations to ensure the stability of this compound?
A4: To ensure maximum stability:
-
Storage: Store the solid compound in a tightly sealed container, protected from light, in a cool and dry place.
-
In Solution: Prepare solutions fresh whenever possible. If storage of solutions is necessary, they should be protected from light and stored at a low temperature. For basic solutions, purging with an inert gas like nitrogen or argon can help to minimize oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected color change in solution (e.g., darkening, change in intensity). | Degradation of the compound, likely due to oxidation, especially in basic media. | 1. Prepare a fresh solution. 2. If the solution is basic, consider de-gassing the solvent and working under an inert atmosphere. 3. Analyze the solution by a suitable analytical method (e.g., HPLC-UV) to check for the appearance of new peaks corresponding to degradation products. |
| Appearance of new peaks in HPLC or GC analysis. | Chemical degradation of the compound. | 1. Review the pH, temperature, and exposure to light of your sample and solutions. 2. Perform a forced degradation study (see experimental protocol below) to identify the specific stressor (acid, base, oxidant, light, heat) causing the degradation. 3. Ensure the purity of your solvents and reagents. |
| Low assay or poor recovery in experiments. | Degradation of the compound during the experimental procedure. | 1. Evaluate the stability of the compound under your specific experimental conditions (e.g., reaction temperature, pH of the medium). 2. Consider preparing samples immediately before analysis or use. |
| Inconsistent results between experimental runs. | Instability of the compound in the experimental medium or variability in storage conditions. | 1. Standardize sample preparation and storage procedures. 2. Always use freshly prepared solutions for critical experiments. 3. Verify the stability of the compound in the specific solvent system being used. |
Data Presentation
The following table summarizes hypothetical data from a forced degradation study on this compound for illustrative purposes. Actual results may vary.
| Stress Condition | Time | Temperature | Assay of this compound (%) | Major Degradation Products (%) |
| 0.1 M HCl | 24 h | 60 °C | 98.5 | 1.5 |
| 0.1 M NaOH | 24 h | 60 °C | 92.3 | 7.7 |
| 3% H₂O₂ | 24 h | Room Temp | 95.1 | 4.9 |
| Photostability (ICH Q1B) | 1.2 million lux hours | Room Temp | 99.2 | 0.8 |
| Thermal | 48 h | 80 °C (solid) | 99.5 | 0.5 |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a typical procedure for investigating the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.
3. Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase.
5. Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
After the exposure, dissolve the solid in the solvent to prepare a solution of known concentration for analysis.
6. Photostability:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after the exposure period.
7. Analysis:
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
The method should be capable of separating the parent compound from all potential degradation products.
-
Quantify the amount of the parent compound remaining and any major degradation products formed.
Visualization
Caption: Troubleshooting workflow for stability issues.
Technical Support Center: Halogen Displacement of 4-Bromo-2-fluoro-5-nitrophenol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the challenges encountered during the halogen displacement of 4-Bromo-2-fluoro-5-nitrophenol.
Troubleshooting Guide
This section addresses specific issues that may arise during the nucleophilic aromatic substitution (SNAr) on this compound.
Question 1: Why am I observing low or no conversion of the starting material?
Answer: Low reactivity is a significant challenge, primarily due to the electron-donating nature of the phenoxide ion formed under basic reaction conditions, which deactivates the aromatic ring for nucleophilic attack. Other factors could also be at play.
Possible Causes & Suggested Solutions:
| Problem | Possible Cause | Suggested Solution |
| Low Reactivity | 1. Deactivation by Phenoxide: The hydroxyl group is deprotonated by the base, and the resulting phenoxide deactivates the ring. | • Use a stronger, less-hindered nucleophile.• Increase reaction temperature incrementally (e.g., in 10°C steps).• Employ a highly polar aprotic solvent like DMSO or NMP to enhance nucleophilicity and solvate the intermediate. |
| 2. Insufficient Temperature: The activation energy for the reaction is not being met. | • Gradually increase the reaction temperature, monitoring for decomposition.• Consider using microwave irradiation to accelerate the reaction.[1] | |
| 3. Inappropriate Solvent: The chosen solvent may not adequately solvate the transition state or the nucleophile. | • Switch to a polar aprotic solvent such as DMF, DMSO, or NMP. | |
| 4. Weak Nucleophile: The nucleophile may not be strong enough to attack the electron-rich ring. | • If possible, convert the nucleophile to its more reactive salt form using a strong, non-nucleophilic base (e.g., NaH). |
Question 2: The reaction is producing a mixture of products. How can I improve selectivity for fluorine displacement?
Answer: The substrate contains two different halogen atoms, fluorine and bromine. In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile. The highly electronegative fluorine atom makes the carbon it is attached to (C-2) more electrophilic and better stabilizes the negative charge in the Meisenheimer intermediate, making it the more probable site of attack compared to the bromine at C-4.[2][3] However, obtaining a mixture suggests that both halogens are being displaced.
Possible Causes & Suggested Solutions:
| Problem | Possible Cause | Suggested Solution |
| Poor Selectivity | 1. Harsh Reaction Conditions: High temperatures or prolonged reaction times can provide enough energy to overcome the activation barrier for displacing the less reactive bromine, leading to a mixture of regioisomers. | • Lower the reaction temperature to favor the kinetically preferred product (fluorine displacement).• Reduce the reaction time; monitor closely with TLC or HPLC to stop the reaction upon consumption of the starting material. |
| 2. Thermodynamic vs. Kinetic Control: The bromine-displaced product might be the more thermodynamically stable product, which is favored under harsher conditions. | • Employ milder conditions (lower temperature, weaker base) to favor the kinetic product. |
Question 3: I am observing the formation of a di-substituted product. How can this be prevented?
Answer: Formation of a di-substituted product occurs when a second nucleophile displaces the remaining halogen on the initial product. This is common when using an excess of the nucleophile or under forcing conditions.
Possible Causes & Suggested Solutions:
| Problem | Possible Cause | Suggested Solution |
| Di-substitution | 1. Excess Nucleophile: Using a large excess of the nucleophile drives the reaction towards complete substitution. | • Use a stoichiometric amount of the nucleophile (1.0 to 1.1 equivalents). |
| 2. High Temperature/Long Reaction Time: Forcing conditions can lead to the less favorable second substitution. | • Lower the reaction temperature and shorten the reaction time. |
Question 4: The reaction mixture is turning dark, and I am isolating a tar-like substance instead of a clean product. What is causing this?
Answer: Nitrophenols are susceptible to decomposition and polymerization under strongly basic conditions or at high temperatures, often resulting in dark, intractable tars.
Possible Causes & Suggested Solutions:
| Problem | Possible Cause | Suggested Solution |
| Decomposition | 1. High Temperature: The substrate or product is decomposing at the reaction temperature. | • Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. |
| 2. Strongly Basic Conditions: The combination of a strong base and high temperature can promote side reactions and polymerization. | • Use a milder base (e.g., K₂CO₃ instead of NaH).• Ensure the base is fully dissolved or evenly suspended to avoid localized "hot spots" of high basicity. | |
| 3. Presence of Oxygen: Air can oxidize the phenoxide, leading to colored byproducts. | • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).• Use solvents that have been degassed prior to use. |
Frequently Asked Questions (FAQs)
Q1: Which halogen, fluorine or bromine, is the expected leaving group in this reaction? A1: Fluorine is the expected leaving group. In SNAr reactions, the addition of the nucleophile to form the stabilized carbanion (Meisenheimer complex) is usually the rate-limiting step.[3] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This effect outweighs its stronger bond energy compared to the C-Br bond, making it a better leaving group in this specific mechanism.[2]
Q2: What are the generally recommended starting conditions for this type of transformation? A2: A good starting point is crucial for optimization. The following table outlines recommended conditions.
Table of Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Nucleophile | 1.1 equivalents | Minimizes di-substitution. |
| Base | K₂CO₃ or Cs₂CO₃ (1.5 - 2.0 eq.) | Mild bases that are effective in deprotonating the phenol and/or nucleophile without causing significant decomposition. |
| Solvent | DMSO, DMF, or NMP | Polar aprotic solvents that accelerate SNAr reactions. |
| Temperature | 50 - 80 °C | A moderate starting point to balance reaction rate against potential decomposition. Adjust as needed based on reactivity. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the electron-rich phenoxide intermediate. |
Q3: How does the phenolic -OH group specifically complicate this reaction? A3: The phenolic hydroxyl group presents a significant challenge. Under the necessary basic conditions, it is deprotonated to form a phenoxide anion (-O⁻). This anion is a powerful electron-donating group, which pushes electron density into the aromatic ring. This increased electron density deactivates the ring towards attack by a nucleophile, making the substitution reaction more difficult and requiring more forcing conditions than a similar compound without the hydroxyl group.
Q4: What analytical methods are best for monitoring reaction progress and purity? A4: A combination of techniques is recommended.
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the consumption of starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion rate and can help identify the formation of side products and isomers.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the final structure of the purified product, particularly to verify which halogen was displaced.
Experimental Protocols
General Protocol for Nucleophilic Displacement of Fluorine from this compound
1. Reagents and Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Add a suitable base (e.g., anhydrous K₂CO₃, 1.5 eq.).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add a dry, polar aprotic solvent (e.g., DMSO) via syringe.
2. Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes.
-
Add the nucleophile (1.1 eq.) to the suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) using an oil bath.
-
Monitor the reaction progress every 1-2 hours using TLC or HPLC.
3. Workup and Purification:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and acidify with 1M HCl to a pH of ~2-3 to protonate the phenoxide.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material using column chromatography on silica gel or recrystallization to yield the final product.[5]
Visualizations
References
Validation & Comparative
A Comparative Guide to Purity Assessment of 4-Bromo-2-fluoro-5-nitrophenol: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 4-Bromo-2-fluoro-5-nitrophenol is critical for ensuring the reliability and reproducibility of experimental results and the quality of final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment, supported by detailed experimental protocols and comparative data.
Primary Purity Assessment: The HPLC Method
High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized technique for the purity assessment of non-volatile and thermally stable compounds such as this compound.[1][2] Its high resolution and sensitivity enable the accurate quantification of the main compound and potential impurities.
A reversed-phase HPLC method is proposed for the analysis of this compound, leveraging its moderate polarity. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (like C18) and a polar mobile phase.
The synthesis of substituted nitrophenols can result in various impurities. Potential impurities in this compound may include:
-
Positional Isomers: Isomers with different substitution patterns on the aromatic ring, such as 2-Bromo-4-fluoro-5-nitrophenol.
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Byproducts of Nitration: Formation of dinitro- or other undesired nitrated species.
-
Reduction Intermediates: If the synthesis involves the reduction of a dinitro compound, intermediates like nitroso and hydroxylamine compounds could be present.[3]
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on factors such as the physicochemical properties of the analyte, potential impurities, required sensitivity, and available instrumentation. The following table provides a comparative overview of HPLC with alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Differential Scanning Calorimetry (DSC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field for structural and quantitative analysis.[4] | Measurement of heat flow associated with thermal transitions as a function of temperature.[5] |
| Applicability | Well-suited for non-volatile and thermally labile compounds.[2] | Suitable for volatile and thermally stable compounds; derivatization may be needed for polar compounds like phenols.[6][7] | Applicable to any soluble compound containing NMR-active nuclei. Provides structural and quantitative information.[8] | Best for highly pure, crystalline solids that exhibit a sharp melting point.[9][10] |
| Resolution | High resolution, enabling separation of closely related impurities and isomers.[1] | Excellent resolution for volatile compounds. | Lower resolution for complex mixtures compared to chromatography, but can quantify unresolved impurities with unique signals. | Does not separate impurities; provides a measure of total eutectic impurity content.[11] |
| Quantification | Highly quantitative with excellent accuracy and precision using external or internal standards.[1] | Quantitative with appropriate calibration; provides structural information from mass spectra.[12] | Highly accurate and precise absolute quantification without the need for identical reference standards for each analyte.[13][14] | Provides a quantitative measure of total purity based on the van't Hoff equation.[5] |
| Throughput | Moderate to high with the use of autosamplers. | Moderate throughput. | Can be high-throughput, especially with automation.[4] | Relatively fast analysis time per sample.[10] |
| Sample Req. | Small sample size (µL injections). | Small sample size (µL injections). | Requires a few milligrams of sample.[4] | Requires a small amount of solid sample (1-2 mg).[10] |
| Limitations | Requires soluble and UV-active (or otherwise detectable) compounds. | Not suitable for non-volatile or thermally labile compounds.[7] | Lower sensitivity than chromatographic methods; requires more expensive instrumentation. | Not suitable for amorphous materials, compounds that decompose on melting, or for identifying individual impurities.[9][15] |
Experimental Protocols
Proposed HPLC Method for Purity Assessment of this compound
This proposed method is based on established protocols for similar halogenated and nitrophenolic compounds.[16][17][18]
Instrumentation:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Data Acquisition: Chromatography data software.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm (or scanning with DAD)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification of specific impurities requires the use of corresponding reference standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 4. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 5. thermalsupport.com [thermalsupport.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 16. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Halogenated Nitrophenols: 4-Bromo-2-fluoro-5-nitrophenol vs. 2-Bromo-4-fluoro-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted phenols are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1] The reactivity of the aromatic ring is significantly influenced by the nature and position of its substituents.[2][3] Electron-withdrawing groups, such as nitro (-NO2) and halogen moieties, play a pivotal role in activating the ring towards nucleophilic attack.[4][5] This guide focuses on the nuanced differences in reactivity between 4-Bromo-2-fluoro-5-nitrophenol and 2-Bromo-4-fluoro-5-nitrophenol, providing a framework for predicting their behavior in chemical transformations.
Theoretical Reactivity Comparison
The primary reaction of interest for these compounds is nucleophilic aromatic substitution, where a nucleophile displaces a leaving group (in this case, likely the bromide or fluoride ion) on the aromatic ring. The rate of an SNAr reaction is largely determined by the stability of the negatively charged intermediate, known as a Meisenheimer complex.[6] Electron-withdrawing groups stabilize this intermediate, thereby accelerating the reaction.[4]
The key to comparing the reactivity of our two isomers lies in the positions of the strongly electron-withdrawing nitro group relative to the potential leaving groups (bromo and fluoro).
Key Principles of Substituent Effects:
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) and halogens (-F, -Br) increase the acidity of phenols by stabilizing the corresponding phenoxide ion.[3][7] They also activate the aromatic ring for nucleophilic aromatic substitution by withdrawing electron density.[4]
-
Positional Effects: The stabilizing effect of an EWG in SNAr is most pronounced when it is positioned ortho or para to the leaving group.[4][8] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the EWG through resonance. A meta-positioned EWG offers only weaker inductive stabilization.[8]
-
Leaving Group Ability: In the context of SNAr, the bond to the leaving group is broken in the second, fast step of the reaction. Therefore, the reaction rate is not primarily dependent on the C-X bond strength. Instead, the electronegativity of the halogen is a key factor in the first, rate-determining step (nucleophilic attack). The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Consequently, in many SNAr reactions, fluoride is a better leaving group than bromide.[9]
Analysis of Isomers:
-
This compound:
-
The nitro group is meta to the bromine atom and ortho to the fluorine atom.
-
The fluorine atom is strongly activated by the ortho nitro group for nucleophilic displacement.
-
The bromine atom is less activated, having the nitro group in a meta position.
-
-
2-Bromo-4-fluoro-5-nitrophenol:
-
The nitro group is meta to both the bromine and the fluorine atoms.
-
Neither halogen is strongly activated by resonance with the nitro group. Activation is primarily through the weaker inductive effect.
-
Predicted Reactivity:
Based on the principles outlined above, This compound is predicted to be more reactive towards nucleophilic aromatic substitution, specifically at the fluorine-bearing carbon. The ortho relationship between the strongly activating nitro group and the fluorine atom provides significant stabilization for the Meisenheimer intermediate, facilitating the displacement of the fluoride ion. In contrast, in 2-Bromo-4-fluoro-5-nitrophenol, both halogens lack this strong resonance stabilization from the nitro group, which is expected to result in a slower reaction rate.
Hypothetical Reactivity Data
While specific experimental data is unavailable, the following table illustrates the expected qualitative differences in reactivity in a hypothetical nucleophilic aromatic substitution reaction with a generic nucleophile (Nu-).
| Compound | Position of -NO2 relative to -F | Position of -NO2 relative to -Br | Predicted Major Site of Nucleophilic Attack | Expected Relative Reaction Rate |
| This compound | ortho | meta | Carbon-2 (Displacement of Fluoride) | Faster |
| 2-Bromo-4-fluoro-5-nitrophenol | meta | meta | Slower reaction at both halogen sites | Slower |
Experimental Protocol: Representative Nucleophilic Aromatic Substitution
The following is a general protocol for a nucleophilic aromatic substitution reaction that could be adapted to study the reactivity of the title compounds. This method is based on common procedures for similar substrates.
Objective: To displace a halogen atom on the nitrophenol ring with an alkoxide nucleophile.
Materials:
-
This compound or 2-Bromo-4-fluoro-5-nitrophenol
-
Sodium methoxide (or other desired sodium alkoxide)
-
Anhydrous Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the bromo-fluoro-nitrophenol substrate (1 equivalent) in anhydrous DMF.
-
Add sodium methoxide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of 1 M HCl to neutralize the excess base.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired ether product.
Visualization of Reactivity Factors
The following diagram illustrates the key electronic factors influencing the reactivity of the two isomers in nucleophilic aromatic substitution.
Caption: Logical flow of reactivity prediction for the two isomers.
Conclusion
Based on fundamental principles of organic chemistry, this compound is anticipated to be the more reactive of the two isomers in nucleophilic aromatic substitution reactions. This heightened reactivity is attributed to the favorable ortho positioning of the strongly electron-withdrawing nitro group relative to the fluorine atom, which provides substantial stabilization to the key reaction intermediate. The primary site of nucleophilic attack is predicted to be the carbon bearing the fluorine atom. For 2-Bromo-4-fluoro-5-nitrophenol, the meta relationship of the nitro group to both halogens suggests a diminished reactivity. This theoretical analysis provides a valuable predictive tool for researchers working with these and structurally related compounds in the fields of medicinal chemistry and materials science. Experimental validation of these predictions is encouraged to provide quantitative insights into the reactivity of these important chemical intermediates.
References
- 1. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. scribd.com [scribd.com]
- 3. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Structural Confirmation of 4-Bromo-2-fluoro-5-nitrophenol using Mass Spectrometry: A Comparative Guide
An objective comparison guide for the structural confirmation of 4-Bromo-2-fluoro-5-nitrophenol versus a related compound using mass spectrometry.
This guide provides a detailed analysis of the structural confirmation of this compound using electron ionization mass spectrometry (EI-MS). We will explore its characteristic fragmentation patterns and compare them with those of an alternative compound, 2-Bromo-4-fluorophenol, to highlight the unique spectral features imparted by the nitro functional group. This document is intended for researchers and professionals in drug development and chemical analysis who rely on mass spectrometry for unambiguous molecular identification.
Core Concepts in the Mass Spectrometry of Aromatic Nitro Compounds
Electron Ionization (EI) is a "hard" ionization technique that imparts high energy (typically 70 eV) to an analyte molecule, causing it to ionize and subsequently fragment.[1][2] This process is highly reproducible and generates a unique fragmentation pattern that serves as a molecular fingerprint, allowing for detailed structural elucidation.
For this compound, the key structural features influencing its fragmentation are the aromatic ring, the hydroxyl group (-OH), and the three distinct substituents: bromo (-Br), fluoro (-F), and nitro (-NO₂). The presence of a bromine atom is particularly noteworthy, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, exist in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern for any bromine-containing fragment, appearing as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass-to-charge units (m/z).[3][4]
Data Presentation: Fragmentation Pattern Analysis
The mass spectrum of this compound is characterized by a distinct molecular ion and several key fragment ions. The table below summarizes the expected primary fragmentation data and compares it to 2-Bromo-4-fluorophenol to illustrate the influence of the nitro group on the fragmentation pathways.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation | Comparison with 2-Bromo-4-fluorophenol |
| 235 / 237 | [C₆H₃BrFNO₃]⁺• | Molecular Ion ([M]⁺• / [M+2]⁺•) : Confirms the molecular weight and the presence of one bromine atom. | The molecular ion of 2-Bromo-4-fluorophenol appears at m/z 190/192.[5] The mass difference of 45 Da corresponds to the nitro group (NO₂). |
| 189 / 191 | [C₆H₃BrFO]⁺• | Loss of Nitro Group ([M-NO₂]⁺•) : A common and significant fragmentation for aromatic nitro compounds, resulting from the cleavage of the C-N bond.[6] | This fragment corresponds to the molecular ion of 2-Bromo-4-fluorophenol, demonstrating a key fragmentation pathway of the target molecule. |
| 205 / 207 | [C₆H₃BrFNO₂]⁺• | Loss of Nitric Oxide ([M-NO]⁺•) : Another characteristic fragmentation of nitroaromatics, involving rearrangement. | This fragmentation pathway is absent in 2-Bromo-4-fluorophenol as it lacks the nitro group. |
| 161 / 163 | [C₅H₃BrF]⁺• | Loss of NO₂ followed by CO ([M-NO₂-CO]⁺•) : Subsequent loss of carbon monoxide from the [M-NO₂]⁺• fragment, typical for phenols.[7] | 2-Bromo-4-fluorophenol also loses CO, but from its molecular ion, to produce a fragment at m/z 162/164. |
| 156 | [C₆H₃FNO₃]⁺ | Loss of Bromine Radical ([M-Br]⁺) : Cleavage of the C-Br bond. This fragment will not exhibit the M+2 isotopic pattern. | 2-Bromo-4-fluorophenol also shows a loss of the bromine radical. |
Experimental Protocols
The following outlines a standardized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.
1. Sample Preparation
-
Solvent: Use a high-purity, volatile organic solvent such as Dichloromethane or Ethyl Acetate.
-
Concentration: Prepare a stock solution of the sample at 1 mg/mL. Create a working solution by diluting the stock to approximately 10-20 µg/mL.
-
Filtration: Ensure the final solution is free from particulates by passing it through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a capillary column suitable for semi-volatile compounds (e.g., a 30 m x 0.25 mm DB-5ms or equivalent).
-
Injector:
-
Temperature: 260 °C
-
Mode: Splitless (to enhance sensitivity for low concentrations).
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp Rate: 15 °C/min.
-
Final Temperature: 280 °C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Source: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer Scan Range: m/z 40-300 (to ensure detection of the molecular ion and all relevant fragments).
-
Source Temperature: 230 °C.
-
Mandatory Visualization
The following diagrams illustrate the key processes involved in the structural confirmation of this compound.
Caption: Proposed fragmentation pathway for this compound.
Caption: General experimental workflow for GC-MS analysis.
References
- 1. Electron ionization - Wikipedia [en.wikipedia.org]
- 2. rroij.com [rroij.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Study of Catalysts for the Reduction of 4-Bromo-2-fluoro-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of the nitro group in polysubstituted aromatic compounds is a critical transformation in the synthesis of valuable intermediates for pharmaceuticals and other fine chemicals. 4-Bromo-2-fluoro-5-nitrophenol presents a unique challenge due to the presence of multiple sensitive functional groups: a nitro group, a phenolic hydroxyl, and two different halogen atoms (bromo and fluoro). The choice of catalyst for the reduction of the nitro group to an amine is paramount to ensure high yield and chemoselectivity, avoiding undesired side reactions such as dehalogenation or reduction of the phenol ring.
This guide provides a comparative overview of common catalytic systems for the reduction of this compound to 4-amino-2-bromo-6-fluorophenol. The performance of each catalyst is evaluated based on typical reaction outcomes for similar halogenated nitroaromatic compounds, providing a valuable resource for reaction optimization.
Comparative Performance of Catalysts
The following table summarizes the expected performance of various catalysts for the reduction of this compound. The data is compiled from studies on analogous substituted nitrophenols and nitroaromatics and should be considered as a baseline for optimization.
| Catalyst System | Typical Reaction Conditions | Expected Yield | Selectivity Profile | Key Advantages & Disadvantages |
| Raney® Nickel | H₂ (1 atm) or HCOOH/HCOONH₄, RT | Good to Excellent (80-95%)[1] | High for nitro group reduction with minimal dehalogenation.[1] | Advantages: Cost-effective, high activity, good for preserving halogen substituents.[1] Disadvantages: Pyrophoric, requires careful handling, potential for batch-to-batch variability. |
| Palladium on Carbon (Pd/C) | H₂ (1-10 atm), RT to 50°C, various solvents (EtOH, EtOAc) | High to Excellent (90-99%) | Good for nitro reduction, but risk of dehalogenation (de-bromination > de-fluorination). | Advantages: High efficiency, versatile, catalyst is recoverable. Disadvantages: Higher cost than nickel, potential for dehalogenation, especially with bromine.[2] |
| Tin(II) Chloride (SnCl₂) | HCl/EtOH, Reflux | Good (70-90%) | Generally good for nitro reduction, can tolerate halogens. | Advantages: Stoichiometric reagent, no special pressure equipment needed. Disadvantages: Generates significant tin waste, requiring extensive workup. |
| Iron (Fe) in Acid | Fe powder, HCl or Acetic Acid, Reflux | Good (70-85%) | Good for nitro reduction, generally tolerant of halogens. | Advantages: Very inexpensive, environmentally benign metal. Disadvantages: Requires stoichiometric amounts, acidic conditions might not be suitable for all substrates, can lead to iron sludge waste. |
| Platinum(IV) Oxide (PtO₂) | H₂ (1-3 atm), RT, various solvents | High to Excellent (90-99%) | High activity for nitro reduction, but higher risk of ring hydrogenation and dehalogenation compared to Pd/C. | Advantages: Very high catalytic activity. Disadvantages: High cost, may lead to over-reduction. |
Experimental Protocols
Detailed methodologies for key catalytic reduction experiments are provided below. These protocols are based on general procedures for the reduction of substituted nitroaromatics and should be adapted and optimized for this compound.
Protocol 1: Reduction using Raney® Nickel and Formic Acid[1]
Materials:
-
This compound
-
Raney® Nickel (slurry in water)
-
Methanol
-
90% Formic Acid
-
Chloroform or Diethyl Ether
-
Saturated Sodium Chloride solution
Procedure:
-
In a round-bottom flask, suspend this compound (5 mmol) in methanol (3 mL).
-
Carefully add Raney® Nickel (0.2-0.3 g) to the suspension.
-
With vigorous stirring, add 90% formic acid (2.5 mL) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.[1]
-
Upon completion, filter the reaction mixture to remove the Raney® Nickel catalyst.
-
Evaporate the organic solvent from the filtrate under reduced pressure.
-
Dissolve the residue in chloroform or diethyl ether and wash with a saturated sodium chloride solution to remove any remaining formate salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the desired 4-amino-2-bromo-6-fluorophenol.
Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Celite®
Procedure:
-
To an oven-dried hydrogenation flask, add 10% Pd/C (5-10 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the solvent (e.g., ethanol) to wet the catalyst, followed by the addition of this compound (1.0 equiv).
-
Again, evacuate and backfill the flask with the inert gas.
-
Introduce hydrogen gas (typically via a balloon or from a pressurized cylinder) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the Celite® pad with the reaction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizing the Experimental Workflow and Reaction Pathway
To aid in the conceptualization of the experimental process and the chemical transformation, the following diagrams are provided.
Caption: A generalized experimental workflow for the catalytic reduction of this compound.
Caption: The catalytic reduction pathway of this compound to its corresponding amine.
Conclusion
The choice of catalyst for the reduction of this compound is a critical decision that impacts yield, purity, and cost-effectiveness of the synthesis. For laboratory-scale synthesis where chemoselectivity is the primary concern, Raney® Nickel with a hydrogen donor like formic acid offers a mild and effective method with a low risk of dehalogenation.[1] For scalability and high throughput, Pd/C catalyzed hydrogenation is a powerful tool, although careful optimization of reaction conditions is necessary to minimize de-bromination. Stoichiometric reducing agents like SnCl₂ and Fe are viable, low-cost alternatives, but their use is associated with more challenging product purification and waste disposal. The information and protocols provided herein serve as a foundational guide for chemists to select and optimize the most suitable catalytic system for their specific research and development needs.
References
A Comparative Guide to the Structural Validation of Synthesized 4-Bromo-2-fluoro-5-nitrophenol Derivatives
For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical step. This guide provides a comparative overview of standard analytical techniques for the structural validation of 4-bromo-2-fluoro-5-nitrophenol, a polysubstituted aromatic compound. We present supporting experimental data, detailed methodologies, and a comparison with potential isomeric alternatives to aid in the comprehensive characterization of this and similar derivatives.
Introduction
The synthesis of multi-substituted aromatic compounds like this compound can often yield a mixture of isomers. Therefore, a robust analytical workflow is essential to confirm the precise substitution pattern of the target molecule. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) as primary validation tools. Furthermore, we will touch upon X-ray crystallography as the definitive method for structural elucidation, should a suitable crystal be obtained.[1][2][3][4][5]
A plausible synthetic route for this compound could involve the nitration of 4-bromo-2-fluorophenol. This reaction could potentially lead to the formation of isomeric byproducts, such as 4-bromo-2-fluoro-6-nitrophenol, making careful structural analysis paramount.
Caption: Plausible synthesis of this compound and a potential isomer.
Comparative Analysis of Analytical Techniques
The following sections detail the expected outcomes from various analytical techniques for this compound and its potential isomer, 4-bromo-2-fluoro-6-nitrophenol. The data presented is hypothetical but based on established principles for similar molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing information about the connectivity and chemical environment of atoms.[6][7][8] For the target compound, both ¹H and ¹³C NMR will be invaluable in distinguishing it from its isomer.
Table 1: Comparison of Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | This compound (Predicted) | 4-Bromo-2-fluoro-6-nitrophenol (Predicted) | Key Differentiator |
| Ar-H (adjacent to -OH) | ~ 7.8 ppm (d, J ≈ 2.5 Hz) | ~ 7.5 ppm (d, J ≈ 8.5 Hz) | Coupling constant and chemical shift |
| Ar-H (adjacent to -NO₂) | ~ 8.2 ppm (d, J ≈ 2.5 Hz) | ~ 8.0 ppm (dd, J ≈ 8.5, 2.0 Hz) | Multiplicity and coupling constants |
| -OH | ~ 11.5 ppm (s, broad) | ~ 11.0 ppm (s, broad) | Minor shift difference |
Table 2: Comparison of Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Environment | This compound (Predicted) | 4-Bromo-2-fluoro-6-nitrophenol (Predicted) | Key Differentiator |
| C-OH | ~ 150 ppm (d, J ≈ 250 Hz) | ~ 148 ppm (d, J ≈ 245 Hz) | C-F coupling |
| C-F | ~ 155 ppm (d, J ≈ 15 Hz) | ~ 153 ppm (d, J ≈ 18 Hz) | C-F coupling and chemical shift |
| C-Br | ~ 110 ppm | ~ 112 ppm | Chemical shift |
| C-NO₂ | ~ 140 ppm | ~ 138 ppm | Chemical shift |
| C-H (adjacent to -OH) | ~ 120 ppm | ~ 125 ppm | Chemical shift |
| C-H (adjacent to -NO₂) | ~ 128 ppm | ~ 130 ppm | Chemical shift |
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[9][10][11][12][13]
Table 3: Comparison of Characteristic FTIR Absorption Bands (cm⁻¹)
| Functional Group | Expected Range (cm⁻¹) | This compound | 4-Bromo-2-fluoro-6-nitrophenol |
| O-H stretch (phenolic) | 3200-3600 | ~ 3450 (broad) | ~ 3400 (broad) |
| C-H stretch (aromatic) | 3000-3100 | ~ 3080 | ~ 3075 |
| N-O stretch (asymmetric) | 1500-1560 | ~ 1530 | ~ 1525 |
| N-O stretch (symmetric) | 1340-1380 | ~ 1350 | ~ 1345 |
| C-F stretch | 1000-1400 | ~ 1250 | ~ 1240 |
| C-Br stretch | 500-600 | ~ 580 | ~ 575 |
-
Sample Preparation: Place a small amount of the dry, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its elemental composition and aspects of its structure.[6][7][8]
Table 4: Comparison of Expected Mass Spectrometry Data
| Parameter | This compound | 4-Bromo-2-fluoro-6-nitrophenol |
| Molecular Ion (M⁺) | m/z 235, 237 (approx. 1:1 ratio due to Br isotopes) | m/z 235, 237 (approx. 1:1 ratio due to Br isotopes) |
| Major Fragments | Loss of NO₂ (m/z 189, 191), Loss of HBr (m/z 154) | Loss of NO₂ (m/z 189, 191), Loss of HBr (m/z 154) |
Note: While the molecular weight will be the same for both isomers, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns may show subtle differences but are often insufficient on their own to distinguish between positional isomers.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range. For fragmentation analysis, perform tandem MS (MS/MS).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Definitive Structural Validation: X-ray Crystallography
For an unambiguous determination of the molecular structure, including the absolute configuration, single-crystal X-ray crystallography is the gold standard.[1][2][3][5] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the connectivity of atoms.[5] The primary challenge with this method is often the ability to grow a single crystal of sufficient quality.[5]
Caption: A typical workflow for the validation of a synthesized chemical structure.
Conclusion
The structural validation of synthesized this compound derivatives requires a multi-faceted analytical approach. While FTIR and MS can confirm the presence of key functional groups and the correct molecular weight, NMR spectroscopy is the most powerful technique for distinguishing between potential isomers based on subtle differences in chemical shifts and coupling constants. For absolute and unambiguous structural proof, single-crystal X-ray crystallography remains the ultimate method. By systematically applying these techniques and comparing the acquired data with predicted values for all possible structures, researchers can confidently validate the structure of their synthesized compounds.
References
- 1. excillum.com [excillum.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. rigaku.com [rigaku.com]
- 4. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]
- 11. (PDF) FTIR Analysis and Quantification of Phenols and [research.amanote.com]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
Palladium-Catalyzed Domino Sonogashira Coupling/Cyclization
A Comparative Guide to Modern Synthesis Methods for Substituted Benzofurans
The benzofuran scaffold is a privileged heterocyclic motif integral to numerous natural products and pharmacologically active compounds. Its prevalence in medicinal chemistry has driven the development of a diverse array of synthetic strategies. This guide provides an objective comparison of three prominent methods for the synthesis of substituted benzofurans: Palladium-catalyzed Sonogashira coupling followed by cyclization, Copper-catalyzed intramolecular annulation, and transition-metal-free, base-mediated intramolecular cyclization. The comparison is supported by quantitative data and detailed experimental protocols to assist researchers in selecting the optimal method for their specific applications.
This powerful one-pot method constructs 2-substituted benzofurans by first coupling an o-halophenol (typically an o-iodophenol) with a terminal alkyne, followed by an intramolecular cyclization, all within the same reaction vessel.[1][2][3] The process is highly efficient and benefits from the broad substrate scope of the Sonogashira reaction.
Quantitative Data
The following table summarizes representative yields for the synthesis of 2-phenylbenzofuran from o-iodophenol and phenylacetylene under various palladium-catalyzed conditions.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(II)-PEPPSI Complex (2 mol%) | K₃PO₄ | DMSO | 90 | 10 | 81 | [1] |
| (PPh₃)PdCl₂ / CuI | Et₃N | Et₃N | 90-100 | 12 | ~70-91 | [2] |
| PdCl₂(MeCN)₂ / Ligand | t-BuOLi | t-BuOH | 110 | 22 | ~34-88 | [4] |
Representative Experimental Protocol[1]
To a reaction vial, add o-iodophenol (0.50 mmol, 1.0 equiv), the terminal alkyne (0.60 mmol, 1.2 equiv), and K₃PO₄ (1.00 mmol, 2.0 equiv). Add the palladium catalyst (e.g., a Pd-PEPPSI complex, 2 mol%) followed by DMSO (2 mL). The resulting mixture is stirred and heated at 90 °C for 10 hours in an open-air atmosphere. After cooling to room temperature, the reaction is quenched with water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL), and the combined organic layers are dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Copper-Catalyzed Intramolecular Annulation
Copper catalysis offers a cost-effective alternative to palladium for synthesizing benzofurans. This method is particularly effective for the intramolecular cyclization of pre-formed substrates like o-alkynylphenols or as part of a multi-component, one-pot reaction.[5][6]
Quantitative Data
The table below presents data for the copper-catalyzed synthesis of various 2-substituted benzofurans.
| Starting Materials | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| o-Alkynylphenol | CuCl | Cs₂CO₃ | MeCN | 60 | 12 | 85-98 | [6] |
| o-Iodophenol, Acyl Chloride, Phosphorus Ylide | CuBr / Ligand | Cs₂CO₃ | DMSO | 90 | 12 | 65-82 | [7] |
| Phenol, Internal Alkyne | Cu(OAc)₂ | Ag₂CO₃ (oxidant) | DCE | 130 | 24 | 50-81 | [8] |
Representative Experimental Protocol (from o-Alkynylphenol)[6]
A mixture of the 2-alkynylphenol (0.2 mmol, 1.0 equiv), CuCl (0.02 mmol, 10 mol%), and Cs₂CO₃ (0.4 mmol, 2.0 equiv) in MeCN (2 mL) is stirred at 60 °C for 12 hours under a nitrogen atmosphere. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under vacuum. The residue is purified by flash column chromatography to afford the desired 2-substituted benzofuran.
Transition-Metal-Free, Base-Mediated Intramolecular Cyclization
As a "green chemistry" alternative, this method avoids the cost and potential product contamination associated with transition metals.[9][10] The reaction relies on a base to facilitate the intramolecular 5-exo-dig cyclization of an o-alkynylphenol, often under mild conditions.
Quantitative Data
This table showcases the effectiveness of the base-mediated approach for synthesizing various 2-substituted benzofurans from the corresponding 2-ynylphenols.
| R-Group on Alkyne | Base (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenyl | Cs₂CO₃ (10%) | MeCN | 60 | 12 | 98 | [9][10] |
| 4-Methylphenyl | Cs₂CO₃ (10%) | MeCN | 60 | 12 | 95 | [9][10] |
| 4-Methoxyphenyl | Cs₂CO₃ (10%) | MeCN | 60 | 12 | 96 | [9][10] |
| 4-Chlorophenyl | Cs₂CO₃ (10%) | MeCN | 60 | 12 | 97 | [9][10] |
| n-Butyl | Cs₂CO₃ (10%) | MeCN | 60 | 12 | 89 | [9][10] |
Representative Experimental Protocol[9][10]
To a sealed tube equipped with a magnetic stir bar, add the 2-ynylphenol derivative (0.3 mmol, 1.0 equiv) and acetonitrile (3 mL). Stir the mixture at room temperature for 5 minutes. Add Cesium Carbonate (Cs₂CO₃) (0.03 mmol, 10 mol%) to the mixture. Seal the tube and stir the resulting mixture in a preheated oil bath at 60 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The solvent is evaporated under reduced pressure, and the residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate eluent to yield the pure 2-substituted benzofuran.
Comparative Summary
| Feature | Palladium-Catalyzed Sonogashira | Copper-Catalyzed Annulation | Base-Mediated Cyclization |
| Starting Materials | o-Halophenols, Terminal Alkynes | o-Alkynylphenols, etc. | o-Alkynylphenols |
| Key Reagents | Pd catalyst, Cu co-catalyst, Base | Cu catalyst, Base/Oxidant | Base (e.g., Cs₂CO₃, K₂CO₃) |
| Reaction Conditions | Moderate to High Temp. (90-110°C) | Mild to High Temp. (60-130°C) | Mild Temp. (60°C) |
| Advantages | High efficiency, One-pot, Broad scope | Lower catalyst cost, Good yields | Metal-free, "Green", Mild conditions, High yields |
| Disadvantages | High catalyst cost, Potential metal contamination | May require pre-functionalized substrates or harsher conditions | Requires synthesis of o-alkynylphenol precursor |
| Best For | Rapid assembly from simple precursors | Cost-effective synthesis, Cyclizing sensitive substrates | Applications requiring high purity and avoiding metal contamination |
References
- 1. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides [organic-chemistry.org]
- 8. Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[ b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorinated Building Blocks in Drug Design: The Case of 4-Bromo-2-fluoro-5-nitrophenol and Its Analogs
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists. Fluorinated building blocks are prized for their ability to modulate a range of physicochemical and pharmacokinetic properties, often leading to enhanced drug efficacy and safety. This guide provides a comparative analysis of 4-Bromo-2-fluoro-5-nitrophenol against other fluorinated building blocks, offering insights into their potential impact on drug design based on available data for analogous structures.
While this compound represents a structurally interesting, yet underexplored, building block, this guide will leverage data from more extensively studied fluorinated scaffolds to draw relevant comparisons. The principles illustrated herein are fundamental to the rational design of fluorinated pharmaceuticals.
The Impact of Fluorination on Key Physicochemical Properties
The introduction of fluorine to a molecular scaffold can profoundly influence its acidity (pKa) and lipophilicity (logP), two parameters that are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]
Acidity (pKa): Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect. This effect can stabilize the conjugate base of an acidic functional group, such as a phenol or a carboxylic acid, resulting in a lower pKa value (i.e., a stronger acid). The magnitude of this effect is dependent on the position of the fluorine atom relative to the acidic proton.[3]
Lipophilicity (logP): The effect of fluorination on lipophilicity is more complex. While fluorine is the most electronegative element, its small size allows it to participate in hydrophobic interactions. The change in logP upon fluorination is often context-dependent and can vary based on the overall molecular structure.[1][3]
The following table summarizes the physicochemical properties of non-fluorinated phenol and aniline compared to their fluorinated counterparts, illustrating the impact of fluorine substitution.
| Compound | Structure | pKa | logP |
| Phenol | C₆H₅OH | 9.95 | 1.46 |
| 4-Fluorophenol | FC₆H₄OH | 9.29 | 1.53 |
| Aniline | C₆H₅NH₂ | 4.63 | 0.90 |
| 4-Fluoroaniline | FC₆H₄NH₂ | 4.20 | 1.15 |
| 2,4-Difluoroaniline | F₂C₆H₃NH₂ | 2.59 | 1.53 |
| 2,4,6-Trifluoroaniline | F₃C₆H₂NH₂ | 1.10 | 1.77 |
Note: pKa and logP values are sourced from various publicly available databases and may have been determined under different experimental conditions.
Enhancing Metabolic Stability through Fluorination
A primary objective in drug design is to improve a compound's metabolic stability, thereby increasing its half-life and bioavailability. Fluorine is often strategically incorporated to block metabolically labile sites. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which are major players in drug metabolism.[2][4] By replacing a hydrogen atom at a site prone to metabolic oxidation with a fluorine atom, the metabolic stability of the drug candidate can be significantly enhanced.
Comparative Analysis of Fluorinated Building Blocks
While direct experimental data for this compound is scarce in the public domain, we can infer its potential properties by examining related structures. The presence of a fluorine atom ortho to the hydroxyl group is expected to lower its pKa compared to its non-fluorinated analog, 4-bromo-2-nitrophenol. The bromine and nitro groups, both being electron-withdrawing, will also contribute to increased acidity.
To provide a practical comparison, the following table presents data on a series of fluorinated cinnamic acids, demonstrating the influence of fluorine substitution on antibacterial activity.
| Compound | Structure | Antibacterial Activity (MIC µg/mL) vs. M. tuberculosis |
| Cinnamic Acid | C₆H₅CH=CHCOOH | >100 |
| 4-Fluorocinnamic Acid | FC₆H₄CH=CHCOOH | 12.5 |
Data adapted from comparative studies on cinnamic acid derivatives.[3]
This data clearly illustrates that the addition of a fluorine atom can dramatically enhance the biological activity of a molecule.
Experimental Protocols
Accurate determination of physicochemical and metabolic properties is crucial for the evaluation of drug candidates. Standardized experimental protocols are employed to ensure data reliability and comparability.
Determination of pKa and logP
A common method for the simultaneous determination of pKa and logP is the potentiometric titration method using an instrument like the SiriusT3.
Protocol for pKa and logP Determination:
-
Sample Preparation: A stock solution of the compound is prepared in a suitable organic solvent (e.g., DMSO). For potentiometric titration, 2-5 mg of the solid compound is typically required.
-
Titration: The instrument performs an automated titration of the sample in a biphasic water-octanol system across a range of pH values.
-
Data Analysis: The pKa is determined from the inflection points in the titration curve. The logP is calculated from the distribution of the compound between the aqueous and octanol phases at different pH values.[5]
In Vitro Metabolic Stability Assay
Metabolic stability is often assessed by incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Protocol for Microsomal Stability Assay:
-
Incubation: The test compound is incubated with liver microsomes (e.g., human, rat) and NADPH (a necessary cofactor) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The enzymatic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[6][7]
Logical Relationships in Drug Design
The decision to incorporate a specific fluorinated building block is based on a logical progression of structure-activity relationship (SAR) and structure-property relationship (SPR) studies.
Conclusion
While this compound remains a building block with untapped potential, the principles of fluorine in medicinal chemistry are well-established. The strategic use of fluorinated building blocks allows for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. By understanding the impact of fluorination on pKa, logP, and metabolic stability, researchers can make more informed decisions in the design of novel therapeutics. The comparative data and experimental protocols provided in this guide serve as a valuable resource for scientists and drug development professionals working to harness the power of fluorine in their research endeavors.
References
A Comparative Guide to the Reaction Kinetics of 4-Bromo-2-fluoro-5-nitrophenol Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics for the substitution of 4-Bromo-2-fluoro-5-nitrophenol. Due to the limited availability of specific published kinetic data for this compound, this guide leverages data from analogous halo-nitrophenols and related structures to provide a predictive comparison and a framework for experimental design. The principles of nucleophilic aromatic substitution (SNAr) are used to rationalize the expected reactivity.
Introduction to Nucleophilic Aromatic Substitution (SNAr) Kinetics
Nucleophilic aromatic substitution is a critical reaction in the synthesis of pharmaceuticals and other fine chemicals. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The rate of these reactions is highly dependent on the nature of the substituents on the aromatic ring, the leaving group, the nucleophile, and the solvent.[3] Electron-withdrawing groups, such as the nitro group in this compound, are essential for activating the aromatic ring toward nucleophilic attack.[1]
Comparative Kinetic Data of Analogous Compounds
| Substrate | Nucleophile | Solvent | Temp (°C) | Rate Constant (k) | Reference |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Acetonitrile | 25 | 3.9 x 10⁻² M⁻¹s⁻¹ | [4] |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Acetonitrile | 25 | 4.3 x 10⁻⁴ M⁻¹s⁻¹ | [4] |
| 1-Bromo-2,4-dinitrobenzene | Piperidine | Acetonitrile | 25 | 3.2 x 10⁻⁴ M⁻¹s⁻¹ | [5] |
| 1-Iodo-2,4-dinitrobenzene | Piperidine | Acetonitrile | 25 | 1.1 x 10⁻⁴ M⁻¹s⁻¹ | [5] |
| 1-Fluoro-4-nitrobenzene | Piperidine | DMSO | 25 | 7.5 x 10⁻⁵ M⁻¹s⁻¹ | [6] |
| 1-Chloro-4-nitrobenzene | Piperidine | DMSO | 25 | 1.1 x 10⁻⁹ M⁻¹s⁻¹ | [6] |
Note: The reactivity order is generally F > Cl > Br > I for SNAr reactions, which is the reverse of the trend seen in SN1 and SN2 reactions.[7] This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine.[7]
Experimental Protocols
A detailed methodology for determining the reaction kinetics of this compound substitution is outlined below. This protocol can be adapted for various nucleophiles and solvent systems.
Objective: To determine the rate constant, reaction order, and activation energy for the nucleophilic substitution reaction of this compound.
Materials:
-
This compound
-
Nucleophile of choice (e.g., piperidine, morpholine, sodium methoxide)
-
Anhydrous solvent (e.g., Acetonitrile, DMSO, THF)
-
Internal standard for analytical measurements (e.g., a stable compound not involved in the reaction)
-
Quenching agent (e.g., a dilute acid for amine reactions)
-
Volumetric flasks, pipettes, and syringes
-
Constant temperature bath or reaction block
-
Analytical instrument (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Prepare a stock solution of the nucleophile of known concentration in the same solvent.
-
Prepare a stock solution of the internal standard.
-
-
Kinetic Run:
-
Equilibrate the solutions of the substrate and nucleophile to the desired reaction temperature in the constant temperature bath.
-
To initiate the reaction, add a known volume of the nucleophile solution to the substrate solution with vigorous stirring. Start a timer immediately.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent.
-
Add a known amount of the internal standard to the quenched sample.
-
-
Analysis:
-
Analyze the quenched samples using a suitable analytical technique (e.g., HPLC) to determine the concentration of the reactant (this compound) and/or the product at each time point.
-
Plot the concentration of the reactant versus time.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the slope of the concentration versus time plot at t=0.
-
To determine the reaction order with respect to each reactant, perform a series of experiments varying the initial concentration of one reactant while keeping the other constant.
-
Calculate the rate constant (k) from the rate law.
-
To determine the activation energy (Ea), perform the kinetic runs at different temperatures and create an Arrhenius plot (ln(k) vs. 1/T).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: A generalized experimental workflow for determining the kinetics of a substitution reaction.
Discussion and Predicted Reactivity
The reactivity of this compound in SNAr reactions is influenced by several factors:
-
Electron-Withdrawing Groups: The nitro group (-NO₂) is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate.[1] The phenolic hydroxyl group (-OH), when deprotonated, is a strong electron-donating group and would deactivate the ring. However, under neutral or acidic conditions, its effect is less pronounced.
-
Leaving Groups: Both bromine and fluorine can act as leaving groups. In SNAr, fluorine is typically a better leaving group than bromine.[7] This is attributed to the high electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. Therefore, substitution of the fluorine atom is generally expected to be kinetically favored over the substitution of the bromine atom.
-
Steric Hindrance: The position of the substituents can influence the rate of reaction due to steric hindrance. In this compound, the fluorine atom is ortho to the nitro group, while the bromine is meta. Nucleophilic attack at the carbon bearing the fluorine may be more sterically hindered than at the carbon with the bromine, but the electronic activation by the ortho nitro group is a more dominant factor.
Based on these principles and the comparative data, it is predicted that the substitution of the fluorine atom in this compound will be the major and faster reaction pathway under typical SNAr conditions. The rate of this reaction is expected to be comparable to or faster than that of 1-fluoro-2,4-dinitrobenzene, given the additional activation by the substituents. However, the precise reaction kinetics will be highly dependent on the specific nucleophile, solvent, and temperature used. The provided experimental protocol offers a robust framework for quantifying these kinetic parameters.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of 4-Bromo-2-fluoro-5-nitrophenol derivatives' biological activity
A guide for researchers and drug development professionals on the potential therapeutic applications of substituted bromophenols, with a focus on anticancer, antimicrobial, and enzyme inhibitory activities.
This guide provides a comparative overview of the biological activities of various 4-bromo-2-fluoro-5-nitrophenol derivatives and related bromophenol compounds. Due to limited direct experimental data on this compound derivatives, this document synthesizes findings from structurally similar compounds to highlight their potential therapeutic efficacy. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided to ensure reproducibility.
Anticancer Activity
Derivatives of bromophenols have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS) within cancer cells. The anticancer potential is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater potency.
Comparative Anticancer Activity of Bromophenol Derivatives
| Compound Class | Specific Derivative/Reference | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Bromophenol-Indolinone Hybrid | BOS-102 | A549 (Lung) | Potent Activity | - | - |
| Methylated/Acetylated Bromophenol | (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) | K562 (Leukemia) | Reduced viability to 35.27% at 10 µM | - | - |
| Lanosol Derivative | Lanosol butanone | HL-60 (Leukemia) | 8.0 | - | - |
| Bromophenol Sulfate | Compound 25 | A2780 (Ovarian) | 9.4 | - | - |
| General Bromophenols | - | Bel7402 (Hepatoma) | 4.8 - 7.4 (nM) | - | - |
| General Bromophenols | - | A549, BGC-823, MCF-7, HCT-8 | 1.8 - 3.8 (nM) | - | - |
Note: The data presented is for a variety of bromophenol derivatives and is intended to be illustrative of the potential of this class of compounds. Direct comparisons should be made with caution due to variations in experimental conditions.
Antimicrobial Activity
Certain bromophenol derivatives have also been investigated for their ability to inhibit the growth of pathogenic bacteria. The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial potency, representing the lowest concentration of a compound that prevents visible bacterial growth.
Comparative Antimicrobial Activity of Bromophenol Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| bis(2,3-dibromo-4,5-dihydroxybenzyl)ether | Staphylococcus epidermidis | 35 | - | - |
| Various Bromophenols | Staphylococcus aureus | 70-140 | Ampicillin | 10 |
| Tetracycline | 30 | |||
| Tobramycin | 25 | |||
| 3-bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus & MRSA | Good Activity | - | - |
Enzyme Inhibition
The structural features of bromophenols make them potential candidates for enzyme inhibition. For instance, the degree of bromination has been shown to correlate with the inhibitory activity against α-glucosidase, an enzyme relevant to the management of diabetes.
α-Glucosidase Inhibitory Activity of Bromophenols
| Compound | IC50 (µM) |
| bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | 0.03 |
| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | 11 |
| 2,3-dibromo-4,5-dihydroxybenzyl alcohol | 89 |
| 3-bromo-4,5-dihydroxybenzyl alcohol | 100 |
| 2,4-dibromophenol | 110.4 |
Experimental Protocols
MTT Assay for Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2]
-
Formazan Solubilization: For adherent cells, remove the medium and add 100-150 µL of a solubilizing agent like DMSO.[1] For suspension cells, centrifuge the plate and then add the solubilizing agent.
-
Absorbance Reading: Shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[3][4]
-
Preparation of Antimicrobial Dilutions: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).[3]
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).[3] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[3]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).[3]
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[3]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[3][4]
Visualizations
Caption: A generalized workflow for the synthesis, screening, and evaluation of novel chemical compounds.
Caption: Intrinsic apoptosis pathway, a common mechanism for anticancer agents.
References
Comparative Purity Validation of 4-Bromo-2-fluoro-5-nitrophenol from Commercial Suppliers
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical reagents is paramount in scientific research and drug development, directly impacting experimental reproducibility, and the safety and efficacy of therapeutic candidates. 4-Bromo-2-fluoro-5-nitrophenol is a key building block in the synthesis of various pharmacologically active molecules. This guide provides a comprehensive comparison of the purity of this compound from three commercial suppliers, designated as Supplier A, Supplier B, and Supplier C. The purity analysis is supported by detailed experimental data from High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Introduction to the Role of Substituted Nitrophenols
Substituted nitrophenols and their derivatives are versatile intermediates in medicinal chemistry. For instance, they can be precursors for compounds that may modulate signaling pathways implicated in various diseases. One such hypothetical pathway is the "Nitro-Fluoro-Bromophenol Kinase (NFBK)" pathway, where a derivative of this compound could potentially act as an inhibitor, influencing downstream cellular processes. The initial purity of the starting material is critical to ensure the synthesis of the correct, unadulterated final compound for such precise biological studies.
A Spectroscopic Showdown: Unraveling the Isomers of 4-Bromo-2-fluoro-5-nitrophenol
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the efficacy and safety of therapeutic agents. This guide provides a detailed spectroscopic comparison of 4-Bromo-2-fluoro-5-nitrophenol and its key positional isomers: 4-Bromo-5-fluoro-2-nitrophenol and 2-Bromo-4-fluoro-5-nitrophenol. Through an analysis of predicted and experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and a discussion of Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to equip researchers with the necessary tools to distinguish between these closely related molecules.
The subtle differences in the arrangement of the bromo, fluoro, and nitro functional groups on the phenol ring give rise to distinct spectroscopic signatures. Understanding these nuances is paramount for unambiguous characterization in complex research and development settings.
At a Glance: Key Spectroscopic Differentiators
A summary of the anticipated and observed spectroscopic data for the three isomers is presented below. This allows for a quick comparative analysis of their key features.
| Spectroscopic Technique | This compound | 4-Bromo-5-fluoro-2-nitrophenol | 2-Bromo-4-fluoro-5-nitrophenol |
| ¹H NMR | Two aromatic protons with distinct chemical shifts and coupling patterns. | Two aromatic protons, likely with different coupling constants compared to its isomers due to the altered substituent arrangement. | Two aromatic protons, with chemical shifts influenced by the proximity of the electron-withdrawing nitro group and the electronegative bromine and fluorine atoms. |
| ¹³C NMR | Six distinct aromatic carbon signals. The carbon attached to the fluorine will exhibit a characteristic large coupling constant. | Six distinct aromatic carbon signals. The positions of the signals for the carbons bonded to the substituents will differ significantly from the other isomers. | Six distinct aromatic carbon signals. The chemical shifts will be indicative of the unique electronic environment of each carbon atom. |
| IR Spectroscopy (cm⁻¹) | Characteristic peaks for O-H, N-O (nitro), C-Br, C-F, and aromatic C-H and C=C stretching. | Similar functional group peaks to its isomers, but with potential shifts in the fingerprint region due to the different substitution pattern. | Key vibrational modes will be present, with the exact frequencies of the C-Br and C-F stretches potentially varying based on their position relative to other groups. |
| Mass Spectrometry (m/z) | Molecular ion peak at ~235/237 (due to Br isotopes). Fragmentation pattern will be influenced by the positions of the substituents. | Molecular ion peak at ~235/237. The relative abundances of fragment ions may differ from its isomers upon electron impact. | Molecular ion peak at ~235/237. Fragmentation will likely involve the loss of NO₂, Br, and other small molecules, with isomer-specific pathways. |
| UV-Vis Spectroscopy (λmax) | Expected absorption maxima in the UV region, influenced by the electronic transitions of the substituted aromatic system. | The position of the absorption maxima may shift compared to the other isomers due to altered conjugation and electronic effects. | The λmax will be dependent on the specific arrangement of the chromophores and auxochromes on the phenol ring. |
Delving Deeper: Experimental Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
¹H and ¹³C NMR spectra are typically acquired on a 300 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0 ppm).
Data Interpretation:
The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.
-
¹H NMR: The number of signals corresponds to the number of non-equivalent protons. The chemical shift is influenced by the electron-donating or -withdrawing nature of the adjacent substituents. The splitting pattern (singlet, doublet, triplet, etc.) is determined by the number of neighboring protons, as described by the n+1 rule.
-
¹³C NMR: The number of signals indicates the number of non-equivalent carbon atoms. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the molecule. Carbons directly bonded to fluorine will exhibit a large one-bond coupling constant (¹J C-F).
Infrared (IR) Spectroscopy
Experimental Protocol:
IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
Data Interpretation:
IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
O-H stretch: A broad absorption band typically in the region of 3200-3600 cm⁻¹.
-
Aromatic C-H stretch: Absorption bands usually appear above 3000 cm⁻¹.
-
N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands are expected around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
C=C aromatic stretch: Peaks in the 1400-1600 cm⁻¹ region.
-
C-F stretch: A strong absorption band typically found in the 1000-1400 cm⁻¹ region.
-
C-Br stretch: Absorption in the fingerprint region, usually between 500-700 cm⁻¹.
The precise positions of these peaks can be influenced by the electronic effects of the other substituents on the ring.
Mass Spectrometry (MS)
Experimental Protocol:
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).
Data Interpretation:
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): This peak corresponds to the molecular weight of the compound. Due to the presence of bromine, a characteristic M+2 peak with nearly equal intensity to the M⁺ peak will be observed, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation Pattern: The molecule will fragment in a predictable manner upon ionization. Common fragmentation pathways for these isomers would likely involve the loss of the nitro group (NO₂), the bromine atom (Br), and potentially other small molecules like CO or HCN. The relative positions of the substituents will influence the stability of the resulting fragments, leading to differences in the fragmentation pattern and the relative abundance of the fragment ions.
Visualizing the Comparison Workflow
The logical process for the spectroscopic comparison of these isomers can be visualized as a systematic workflow.
Caption: A flowchart illustrating the systematic process for the spectroscopic comparison and characterization of the this compound isomers.
Relevance in Biological Systems: A Signaling Pathway Perspective
Substituted phenols and their derivatives are often investigated for their potential to interact with biological signaling pathways, for instance, as inhibitors or modulators of enzyme activity. One such crucial pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and survival. The diagram below illustrates a simplified representation of the MAPK/ERK pathway, a potential target for novel therapeutic agents.
Caption: A diagram of the MAPK/ERK signaling cascade, a key pathway in cellular regulation and a potential target for therapeutic intervention by small molecules like substituted phenols.
Assessing the Efficacy of 4-Bromo-2-fluoro-5-nitrophenol in Target-Oriented Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of target-oriented synthesis, the strategic selection of molecular building blocks is paramount to the successful and efficient construction of novel bioactive compounds. 4-Bromo-2-fluoro-5-nitrophenol, a polysubstituted aromatic compound, presents a unique combination of functional groups that offer multiple avenues for chemical modification. This guide provides a comprehensive assessment of its efficacy in target-oriented synthesis, offering a comparison with alternative reagents and supported by experimental data and detailed protocols for key chemical transformations.
Overview of this compound
This compound (CAS No. 661463-12-3) is a versatile reagent characterized by the presence of a hydroxyl, a nitro, a bromo, and a fluoro group on a benzene ring.[1][2][3][4][5] This distinct substitution pattern allows for a range of orthogonal chemical reactions, making it a valuable scaffold in the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug discovery.
The electron-withdrawing nature of the nitro group enhances the acidity of the phenolic hydroxyl group and activates the aromatic ring for nucleophilic aromatic substitution. The bromo and fluoro substituents serve as key handles for various cross-coupling reactions, enabling the introduction of diverse molecular fragments.
Comparison with Alternative Building Blocks
The utility of this compound can be best understood by comparing its performance and versatility against other commonly used building blocks in target-oriented synthesis.
| Feature | This compound | Alternative 1: 4-Bromo-2-fluorophenol | Alternative 2: 2,4-Dinitrophenol | Alternative 3: 4-Bromo-3-aminophenol |
| Key Functional Groups | -OH, -NO₂, -Br, -F | -OH, -Br, -F | -OH, -NO₂ (x2) | -OH, -Br, -NH₂ |
| Reactivity Handles | Suzuki, Buchwald-Hartwig, Etherification, Nucleophilic Aromatic Substitution, Nitro Reduction | Suzuki, Buchwald-Hartwig, Etherification | Nucleophilic Aromatic Substitution, Nitro Reduction | Suzuki, Buchwald-Hartwig, Etherification, Amide Coupling |
| Orthogonality | High: Sequential reactions at Br, F, NO₂, and OH are possible. | Moderate: Limited to reactions at Br, F, and OH. | Low: Both nitro groups are reactive. | Moderate: Potential for cross-reactivity between NH₂ and OH. |
| Potential Applications | Kinase inhibitors, COX-2 inhibitors, Combinatorial libraries. | General scaffolds, building blocks for various APIs. | Precursors for aminophenols, explosives. | Scaffolds for APIs, dyestuffs. |
| Synthetic Complexity | Higher initial complexity, but offers greater downstream diversification. | Simpler starting material, but may require additional steps for functionalization. | Simple structure, limited diversification potential. | Amine group may require protection during certain reactions. |
Target-Oriented Synthesis: Application in Kinase Inhibitor Scaffolds
A promising application of this compound is in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and immunology. The general strategy involves leveraging the various functional groups to build complex heterocyclic scaffolds that can effectively target the ATP-binding site of kinases.
A plausible synthetic workflow for the generation of a kinase inhibitor library using this compound is outlined below. This workflow is based on established synthetic methodologies for kinase inhibitors and the known reactivity of related substituted phenols.
Caption: Hypothetical workflow for kinase inhibitor synthesis.
Experimental Protocols
Below are detailed, generalized protocols for the key transformations illustrated in the workflow. These are based on established chemical literature and are intended to serve as a starting point for optimization by researchers.
1. O-Alkylation (Williamson Ether Synthesis)
This protocol describes the etherification of the phenolic hydroxyl group.
-
Materials: this compound, alkyl halide (e.g., benzyl bromide), potassium carbonate (K₂CO₃), acetone or dimethylformamide (DMF).
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetone or DMF, add K₂CO₃ (2.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Suzuki-Miyaura Cross-Coupling
This protocol facilitates the formation of a carbon-carbon bond at the bromine position.
-
Materials: O-protected this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Procedure:
-
In a reaction vessel, combine the O-protected this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
3. Nitro Group Reduction
This protocol converts the nitro group to an amine, a key functional group for further elaboration.
-
Materials: The product from the Suzuki coupling, iron powder (Fe) and ammonium chloride (NH₄Cl) or tin(II) chloride (SnCl₂), and a solvent such as ethanol/water.
-
Procedure:
-
Suspend the nitro compound in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate to yield the aminophenol derivative.
-
Application in Targeting Signaling Pathways
The kinase inhibitor scaffolds synthesized from this compound could potentially target various signaling pathways implicated in diseases like cancer. Two of the most critical pathways are the PI3K/Akt/mTOR and MAPK/ERK pathways.
PI3K/Akt/mTOR Signaling Pathway
This pathway is crucial for regulating cell growth, proliferation, and survival.[1][2] Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors targeting key kinases in this pathway, such as PI3K, Akt, and mTOR, are of significant therapeutic interest.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another central signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[3][4][5][6][7] Dysregulation of this pathway is also frequently observed in cancer.
Caption: Simplified MAPK/ERK signaling pathway.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in target-oriented synthesis. Its unique arrangement of reactive sites allows for the strategic and efficient construction of complex molecular architectures, particularly for the development of kinase inhibitors. While direct experimental data for this specific compound is emerging, the established reactivity of its constituent functional groups and the successful application of analogous compounds in medicinal chemistry underscore its promise as a valuable tool for researchers and drug development professionals. The provided protocols and pathway diagrams offer a solid foundation for exploring the full synthetic potential of this promising reagent.
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
- 4. vjoncology.com [vjoncology.com]
- 5. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitogen-activated protein kinase pathway inhibitors: inhibitors for diseases? [journal.hep.com.cn]
- 7. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-Bromo-2-fluoro-5-nitrophenol: A Procedural Guide
Disclaimer: No specific safety data sheet (SDS) for 4-Bromo-2-fluoro-5-nitrophenol was located. The following guidance is based on data for structurally similar compounds, including 2-Bromo-4-fluoro-5-nitrophenol and 4-Bromo-2-fluoro-6-nitrophenol. Researchers must consult with their institution's environmental health and safety (EHS) department for specific disposal protocols and to ensure compliance with all local, regional, and national regulations.
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This compound is classified as hazardous waste, and its handling requires strict adherence to established safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This is essential to mitigate risks of exposure, which can cause skin and eye irritation, respiratory issues, and harm if swallowed.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | Use a respirator with a particle filter if dust is generated. |
| Body Protection | Laboratory coat and, if necessary, additional impervious clothing. |
Spill Management
In the event of a spill, the area should be evacuated of all non-essential personnel. Wearing the appropriate PPE, carefully sweep up the solid material, taking care to avoid the formation of dust. The collected material should be placed in a suitable, closed container that is clearly labeled as hazardous waste for subsequent disposal.
Disposal of Unused Product and Contaminated Materials
All unused this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, or absorbent materials from a spill) are to be treated as hazardous waste.
Primary Disposal Method: The recommended method for the disposal of this chemical is incineration.[1] This should be carried out in a chemical incinerator that is equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1]
Professional Disposal Service: It is imperative to engage a licensed professional waste disposal service for the final disposal of this material.[1][2][3][4] These services are equipped to handle and transport hazardous chemicals in accordance with regulatory requirements.
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, regional, and national environmental regulations.[5][6][7] Chemical waste generators are responsible for correctly classifying the waste and ensuring its complete and accurate documentation.[6][8]
Experimental Protocols
While specific experimental protocols involving this compound are not provided here, any such protocol should conclude with a clear procedure for the quenching and initial neutralization of any reactive mixtures containing this compound before they are collected for disposal. Do not mix this waste with other chemical waste streams unless compatibility has been verified.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Bromo-2-fluoro-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 4-Bromo-2-fluoro-5-nitrophenol. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Classification
Signal Word: Danger
Potential Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.
-
H410: Very toxic to aquatic life with long-lasting effects.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P273: Avoid release to the environment.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P310: Immediately call a POISON CENTER or doctor/physician.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required equipment.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Must be worn over safety glasses. Provides protection against splashes and airborne particles.[2] |
| Hands | Double-gloving with compatible chemical-resistant gloves | Inner Glove: Nitrile (for incidental splash protection). Outer Glove: Neoprene or Butyl rubber for extended contact or handling of larger quantities. Butyl gloves are recommended for nitro compounds. |
| Body | Chemical-resistant lab coat or apron | A fully-fastened lab coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat. |
| Respiratory | NIOSH-approved respirator with appropriate cartridges | Required when handling the powder outside of a certified chemical fume hood or when airborne dust is possible. A respirator with P95, P100, or N95 filters is recommended for dusts. For vapors, use cartridges rated for organic vapors and acid gases.[3] |
| Feet | Closed-toe, chemical-resistant shoes | Shoes must fully cover the feet to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
This workflow is designed to minimize exposure and ensure safe handling from receipt to disposal.
Experimental Protocol for Safe Weighing and Handling:
-
Preparation:
-
Thoroughly review the safety data sheets for closely related isomers to understand the potential hazards.
-
Designate a specific work area, preferably a certified chemical fume hood, for all handling activities.
-
Before entering the designated area, don all required PPE as specified in the table above.
-
Ensure an appropriate chemical spill kit is readily accessible.
-
-
Handling:
-
Transport the chemical container in a secondary, shatter-proof container from storage to the fume hood.
-
Weighing: Perform all weighing operations of the solid powder inside the fume hood. Use an anti-static gun if the powder is prone to static dispersion. Tare a sealed container, add the powder inside the hood, and then re-seal before moving to the balance if it is located outside the hood.
-
Prepare solutions by slowly adding the powder to the solvent to avoid splashing and dust generation.
-
-
Cleanup:
-
After handling, decontaminate all surfaces with an appropriate solvent and cleaning agent.
-
Properly segregate all waste as described in the disposal plan below.
-
Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination.
-
Wash hands and forearms thoroughly with soap and water after removing all PPE.
-
Emergency and First Aid Procedures
Immediate action is crucial in the event of an exposure.
| Exposure Type | Immediate First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4] |
| Skin Contact | Remove all contaminated clothing immediately. Flush the affected skin with large amounts of water for at least 15 minutes. After initial flushing, wash with soap and water. For phenol-type compounds, application of polyethylene glycol (PEG 300 or 400) after water flushing can help to inactivate absorbed chemical. Seek immediate medical attention.[5][6] |
| Inhalation | Move the individual to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious and able to swallow, give one to two glasses of water to drink. Call a poison control center or seek immediate medical attention. |
Disposal Plan
Chemical and contaminated waste must be disposed of as hazardous material.
| Waste Type | Disposal Protocol |
| Solid Chemical Waste | Collect in a clearly labeled, sealed, and compatible container. Label as "Halogenated Organic Waste." |
| Contaminated Labware | Rinse glassware with a suitable solvent (e.g., acetone, ethanol) three times. Collect the rinsate as liquid hazardous waste. Dispose of heavily contaminated disposable labware as solid hazardous waste. |
| Contaminated PPE | Dispose of contaminated gloves, bench paper, and other disposable items in a sealed bag labeled as "Halogenated Organic Waste." |
| Liquid Waste (Solutions) | Collect in a sealed, compatible, and clearly labeled container. Do not mix with other waste streams unless compatibility is confirmed. Label as "Halogenated Organic Liquid Waste." |
| Final Disposal | All waste streams must be disposed of through a licensed hazardous waste disposal company, likely via high-temperature incineration.[9][10] |
References
- 1. nj.gov [nj.gov]
- 2. Eye injuries - chemical burns | Better Health Channel [betterhealth.vic.gov.au]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. Eye Injury: First Aid for Chemical Burns [myhealth.alberta.ca]
- 5. Phenol - First Aid Guidance | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 6. First aid guidance - Department of Biology, University of York [york.ac.uk]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. oizom.com [oizom.com]
- 9. researchgate.net [researchgate.net]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
